Diisoheptyl phthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000007 [mmHg] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41451-28-9, 71888-89-6, 90937-19-2 | |
| Record name | Di-(5-methylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOHEPTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Diisoheptyl Phthalate (DIHP) – Structural Isomerism and Analytical Characterization
[1]
Executive Summary
Diisoheptyl phthalate (DIHP), primarily identified by CAS 71888-89-6 , is not a single chemical entity but a complex isomeric mixture of C7-branched phthalate esters. Widely used as a plasticizer in polyvinyl chloride (PVC) to improve flexibility, its relevance in drug development lies in its potential as a leachable impurity in container closure systems (CCS) and medical devices.
This guide analyzes the structural heterogeneity of DIHP, delineates the specific challenges in its chromatographic separation, and provides a validated workflow for its detection in pharmaceutical matrices.
Part 1: Molecular Architecture and Isomeric Diversity
The "Iso" Nomenclature Ambiguity
In industrial organic chemistry, the prefix "iso" often denotes a specific terminal isopropyl group (2-methyl-). However, for DIHP, "isoheptyl" refers to a commercial mixture of C7 alcohols produced via the oxo process (hydroformylation). Consequently, DIHP is a mixture of diesters where the alkyl chains are predominantly branched heptyl isomers.
Core Chemical Scaffold:
-
Parent Acid: 1,2-Benzenedicarboxylic acid (Phthalic Acid).
-
Ester Side Chains:
(Isoheptyl). -
Molecular Formula:
.[1] -
Molecular Weight: 362.5 g/mol .[2]
Structural Heterogeneity
The "isoheptyl" alcohol feedstock (e.g., Exxal 7) typically contains a distribution of isomers, including:
-
Major Components: 2-Methylhexanol, 3-Methylhexanol, 4-Methylhexanol, 5-Methylhexanol.
-
Minor Components: Dimethylpentanols and traces of linear n-heptanol.
Because the phthalate molecule has two ester linkages, the combinatorial possibilities result in a "cloud" of isomers. A single DIHP molecule may possess two identical side chains (homo-diester) or two different side chains (hetero-diester).
Visualization of Isomeric Generation
The following diagram maps the synthesis pathway leading to the isomeric complexity of DIHP.
Figure 1: Synthesis pathway showing the combinatorial generation of DIHP isomers from a mixed C7 alcohol feedstock.
Part 2: Analytical Characterization Protocol
The Challenge of Resolution
Unlike linear phthalates (e.g., Di-n-butyl phthalate) which elute as sharp, single peaks, DIHP elutes as a broad cluster of unresolved peaks (often called a "hump") in Gas Chromatography (GC). This occurs because the boiling points and polarities of the various methyl-branched isomers are nearly identical.
Validated GC-MS Workflow
Objective: To quantify DIHP in a pharmaceutical extract (e.g., from an IV bag or aqueous drug formulation).
Reagents:
-
Extraction Solvent: Hexane or Iso-octane (Non-polar is critical to minimize matrix co-extraction).
-
Internal Standard (IS): Benzyl benzoate or d4-Di-n-octyl phthalate (Deuterated standards are preferred for MS).
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 10 mL of drug product into a glass centrifuge tube (Teflon-lined cap).
-
Add 2 mL of Hexane containing the Internal Standard (conc. 5 µg/mL).
-
Vortex vigorously for 2 minutes. Reasoning: Phthalates are highly lipophilic (logP ~7.4); vigorous mixing ensures mass transfer from the aqueous to organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to break the emulsion.
-
Transfer the upper organic layer to a GC vial.[3]
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 280°C for 5 min.
-
-
Note: Rapid ramping prevents band broadening of the isomer cluster.
-
-
Mass Spectrometry (MS) Detection:
Data Interpretation Strategy
Because DIHP appears as a cluster, standard peak integration fails.
-
Correct Method: Define a retention time window (e.g., 9.5 – 10.2 min) encompassing the entire isomeric cluster.
-
Calculation: Sum the area of all peaks within this window relative to the single peak of the Internal Standard.
Part 3: Toxicological Context in Drug Development
Mechanism of Action: PPAR Agonism
DIHP, like other high-molecular-weight phthalates, acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
-
Pathway: Phthalate diesters are metabolized to monoesters (Mono-isoheptyl phthalate, MIHP).
-
Effect: MIHP binds to PPAR
, altering gene expression related to lipid metabolism and steroidogenesis. -
Relevance: In rodents, this leads to peroxisome proliferation and liver tumors.[5] In humans, the primary concern is anti-androgenic activity (disruption of testosterone synthesis in Leydig cells), posing risks to male reproductive development.
Leachables Risk Assessment
In the context of USP <1663> (Extractables) and <1664> (Leachables), DIHP is a "target compound" if the packaging material is PVC-based.
Risk Logic Flow:
-
Source: PVC IV bags, tubing, or gaskets.
-
Migration: Lipophilic drugs (e.g., propofol, paclitaxel) or surfactants (Polysorbate 80) accelerate DIHP leaching.
-
Safety Limit: Reference the Tolerable Daily Intake (TDI) established by bodies like ECHA (European Chemicals Agency).
Biological Interaction Diagram
The following diagram illustrates the toxicological pathway relevant to safety assessments.
Figure 2: Mechanism of Action for DIHP-induced toxicity, highlighting the PPAR-alpha pathway and reproductive risks.
Part 4: Quantitative Data Summary
The following table summarizes key physicochemical and toxicological parameters for researchers.
| Parameter | Value/Description | Relevance |
| CAS Number | 71888-89-6 | Commercial mixture identification.[6][7] |
| Log Kow | ~ 7.4 | Indicates high lipophilicity; high migration potential into lipid-based drug formulations. |
| Water Solubility | < 0.1 mg/L | Negligible; requires organic solvents for extraction. |
| Key MS Ions | m/z 149 (Base), 253, 267 | 149 is non-specific (all phthalates); 253/267 confirms C7 chain length. |
| Regulatory Status | REACH Restricted (EU) | Listed as Substance of Very High Concern (SVHC) due to reprotoxicity. |
| Detection Limit | ~ 50 ppb (GC-MS SIM) | Sufficient for most pharmaceutical leachable studies. |
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). This compound: Priority Existing Chemical Assessment Report. Australian Government. Retrieved from [Link][1]
-
Ito, Y., Kamijima, M., & Nakajima, T. (2019). Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review. Environmental Health and Preventive Medicine, 24(1), 47. Retrieved from [Link][8]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS. Application Note 5990-9868EN. Retrieved from [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
Sources
- 1. This compound | 71888-89-6 | Benchchem [benchchem.com]
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- 4. gcms.cz [gcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accustandard.com [accustandard.com]
- 8. Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Diisoheptyl Phthalate (DIHP)
Foreword: Understanding the Core Attributes of a Key Plasticizer
Diisoheptyl phthalate (DIHP) is a prominent member of the phthalate ester family, a class of compounds extensively utilized to impart flexibility and durability to a wide range of polymeric materials. As researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of DIHP is paramount. These properties not only govern its behavior and performance in various applications but also critically influence its environmental fate, metabolic pathways, and toxicological profile. This guide provides a detailed exploration of the core physicochemical characteristics of DIHP, underpinned by established analytical methodologies and field-proven insights, to empower informed decision-making in research and development.
Chemical Identity and Molecular Structure
This compound is the dialkyl ester of phthalic acid and isoheptyl alcohol. The "isoheptyl" group is a branched seven-carbon alkyl chain, which can exist as various isomers. Consequently, technical grade DIHP is often a complex mixture of these isomers. The predominant isomer is typically bis(5-methylhexyl) phthalate.
| Identifier | Value |
| Chemical Name | 1,2-Benzenedicarboxylic acid, diisoheptyl ester |
| Synonyms | DIHP, Jayflex 77 |
| CAS Number | 71888-89-6 (for the isomeric mixture) |
| Molecular Formula | C₂₂H₃₄O₄ |
| Molecular Weight | 362.5 g/mol |
The molecular structure of DIHP, characterized by an aromatic ring and two branched aliphatic chains, is central to its function as a plasticizer. The ester linkages are susceptible to hydrolysis, a key step in its metabolism, while the lipophilic alkyl chains dictate its solubility and partitioning behavior.
Core Physicochemical Properties: A Quantitative Overview
The utility and potential impact of DIHP are fundamentally linked to its physical and chemical properties. The following table summarizes the key physicochemical data for DIHP, providing a quantitative foundation for its scientific assessment.
| Property | Value | Reference |
| Physical State | Oily, colorless liquid | |
| Melting Point | -45 °C | |
| Boiling Point | 398 °C at 101.3 kPa | |
| Density | 0.99 g/cm³ at 20 °C | |
| Vapor Pressure | 1.2 x 10⁻⁵ Pa at 25 °C | |
| Water Solubility | 1.7 x 10⁻⁵ g/L at 22 °C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.4 | |
| Flash Point | 113 °C | [1] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide an invaluable window into the molecular structure and purity of DIHP. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of DIHP is characterized by distinct signals corresponding to the aromatic protons of the phthalate ring and the aliphatic protons of the isoheptyl chains.
-
Aromatic Region (δ 7.5-7.8 ppm): The protons on the benzene ring typically appear as a complex multiplet in this region.
-
Ester Methylene Protons (δ ~4.2 ppm): The protons of the -OCH₂- group adjacent to the ester carbonyl group are deshielded and appear as a triplet.
-
Aliphatic Chain Protons (δ 0.8-1.7 ppm): The protons of the branched alkyl chains give rise to a series of overlapping multiplets in the upfield region of the spectrum. The terminal methyl groups will appear as distinct doublets or triplets depending on the specific isomer.
The ¹³C NMR spectrum provides information on the different carbon environments within the DIHP molecule.
-
Carbonyl Carbons (δ ~167 ppm): The ester carbonyl carbons are highly deshielded and appear in the downfield region.
-
Aromatic Carbons (δ ~128-132 ppm): The carbons of the benzene ring resonate in this characteristic range.
-
Ester Methylene Carbon (δ ~68 ppm): The carbon of the -OCH₂- group is found in this region.
-
Aliphatic Carbons (δ ~14-40 ppm): The carbons of the isoheptyl chains appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the key functional groups present in DIHP.
-
C=O Stretch (around 1730 cm⁻¹): A strong absorption band in this region is characteristic of the ester carbonyl group.[2]
-
C-O Stretch (around 1270 cm⁻¹ and 1120 cm⁻¹): These bands correspond to the stretching vibrations of the C-O single bonds of the ester group.
-
Aromatic C-H Stretch (above 3000 cm⁻¹): Weak bands in this region are indicative of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch (below 3000 cm⁻¹): Strong absorption bands in this region arise from the C-H bonds of the isoheptyl chains.[2]
-
Aromatic C=C Bending (around 740 cm⁻¹): This band is characteristic of ortho-disubstituted benzene rings.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of DIHP, aiding in its identification and structural elucidation. Under electron ionization (EI), a common fragmentation pathway for dialkyl phthalates involves the cleavage of one of the alkyl chains, leading to a prominent ion at m/z 149, which corresponds to the protonated phthalic anhydride fragment.[3][4] Other fragments corresponding to the loss of the second alkyl chain and various rearrangements of the alkyl groups are also observed.[3][5]
Experimental Protocols for Physicochemical Property Determination
The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for measuring key parameters of DIHP, grounded in OECD and ASTM guidelines.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is a fundamental physical property that provides an indication of a substance's volatility.
Caption: Workflow for Boiling Point Determination.
Causality Behind Experimental Choices: The use of a boiling capillary ensures a smooth and controlled boiling process, preventing superheating and allowing for an accurate determination of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6] The slow heating rate is crucial to ensure thermal equilibrium between the liquid, vapor, and thermometer.
Determination of Water Solubility (OECD Guideline 105 - Flask Method)
Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a substance.
Caption: Workflow for Water Solubility Determination.
Causality Behind Experimental Choices: The flask method is suitable for substances with low water solubility like DIHP.[7][8] Shaking for an extended period ensures that equilibrium is reached between the dissolved and undissolved substance. Centrifugation or filtration is essential to remove any undissolved droplets or particles that would lead to an overestimation of the solubility.[7]
Analysis of DIHP in Polymeric Matrices (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of phthalates in various samples, including plastics.[5][9]
Caption: Workflow for GC-MS Analysis of DIHP in PVC.
Causality Behind Experimental Choices: THF is an excellent solvent for PVC, allowing for the complete dissolution of the polymer and the release of the plasticizer.[10][11] The subsequent addition of a non-solvent like hexane causes the high-molecular-weight PVC to precipitate, effectively separating it from the lower-molecular-weight DIHP, which remains in solution.[10] GC-MS provides both the retention time for identification and the mass spectrum for confirmation and quantification.[9]
Synthesis and Purification
For research purposes, a high-purity standard of DIHP is often required. The synthesis typically involves the direct esterification of phthalic anhydride with isoheptyl alcohol.[12]
Sources
- 1. epfl.ch [epfl.ch]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 7. filab.fr [filab.fr]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. gcms.cz [gcms.cz]
- 12. This compound | 71888-89-6 | Benchchem [benchchem.com]
synthesis of Diisoheptyl phthalate from isoheptyl alcohol
An In-depth Technical Guide to the Synthesis of Diisoheptyl Phthalate from Isoheptyl Alcohol
Abstract
This compound (DIHP), a high molecular weight phthalate ester, serves as a critical plasticizer in various polymer applications, notably for polyvinylchloride (PVC) resins, to enhance flexibility.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of DIHP from the esterification of phthalic anhydride with isoheptyl alcohol. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity. This document is intended for researchers, chemists, and process development professionals, offering an in-depth exploration of the reaction mechanism, catalytic strategies, process optimization, and analytical quality control.
Introduction to this compound
This compound (DIHP) is a branched-chain dialkyl phthalate with the chemical formula C₂₂H₃₄O₄.[2] It is typically a mixture of various isoheptyl esters of phthalic acid.[2] As a "transitional" phthalate, derived from C7 alcohol, it balances volatility and viscosity, making it an effective gelling agent and secondary plasticizer.[1][3] Its primary industrial application is as an additive in polymers like PVC to impart flexibility for products such as flooring, wall coverings, and screen printing inks.[1]
The industrial synthesis of DIHP is predominantly achieved through the direct esterification of phthalic anhydride with isoheptyl alcohol.[4] This guide delineates the scientific framework and practical execution of this synthesis on a laboratory scale, providing the technical depth required for reproducibility and further development.
The Chemistry of DIHP Synthesis
The synthesis of DIHP is a classic example of Fischer-Speier esterification, a reaction that requires an acid catalyst to proceed at a practical rate. The overall process involves the reaction of one mole of phthalic anhydride with two moles of isoheptyl alcohol to yield one mole of this compound and one mole of water.
Reaction Mechanism
The conversion of phthalic anhydride to DIHP is not a single-step process but rather a sequential, two-step reaction.[4][5]
-
Monoester Formation: The first step is a rapid, exothermic reaction where the alcohol's hydroxyl group attacks one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction forms mono-isoheptyl phthalate. This initial stage is very fast and typically does not require a catalyst.[6][7]
-
Diester Formation: The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of isoheptyl alcohol. This reaction is significantly slower, reversible, and requires an acid catalyst to proceed efficiently.[5][6] The continuous removal of the water byproduct is crucial to drive the equilibrium toward the formation of the final diester product, in accordance with Le Châtelier's principle.
Reactant and Product Properties
A thorough understanding of the physicochemical properties of the reactants and the final product is essential for process design and safety.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 284 | 131 | 1.53 |
| Isoheptyl Alcohol | C₇H₁₆O | 116.20 | 167-168[8] | -30.45 (est.)[8] | 0.823[8] |
| This compound | C₂₂H₃₄O₄ | 362.51[2] | ~398 | -45[9][10] | 0.99[2] |
The Role of Catalysis
The choice of catalyst is a critical parameter that influences reaction rate, temperature, and the complexity of post-reaction purification.[11]
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is a highly effective and traditional catalyst, allowing for lower reaction temperatures (140-160°C).[11][12][13] However, it is highly corrosive, can cause side reactions like dehydration of the alcohol, and requires a meticulous neutralization and washing work-up.[11] P-Toluenesulfonic acid (p-TSA) is another common choice, being a solid that is easier to handle, though it may require slightly higher temperatures.[11]
-
Solid Acid Catalysts: Eco-friendly options like sulfamic acid or ion-exchange resins can simplify catalyst removal (via filtration) and minimize corrosive effects and waste streams.[14]
-
Organometallic Catalysts: Titanate compounds, such as tetrabutyl titanate, are used in industrial settings.[11][15] They offer high activity at higher temperatures (200-230°C) and can lead to cleaner reaction profiles, but they are more expensive and sensitive to water.[11]
For laboratory-scale synthesis, p-TSA offers a good balance of reactivity, handling safety, and ease of work-up compared to sulfuric acid.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a robust method for synthesizing DIHP on a laboratory scale using p-toluenesulfonic acid as the catalyst. The self-validating aspect is the monitoring of water evolution, which directly correlates to reaction conversion.
Materials and Equipment
-
Reactants: Phthalic anhydride (≥99%), Isoheptyl alcohol (≥99%), p-Toluenesulfonic acid monohydrate (p-TSA), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Solvents: Toluene (for azeotropic water removal), Deionized water, Brine (saturated NaCl solution).
-
Equipment: 3-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark apparatus, thermometer, separatory funnel, rotary evaporator.
Synthesis Workflow Diagram
Detailed Synthesis Procedure
-
Reactor Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add phthalic anhydride (e.g., 0.5 mol, 74.06 g), isoheptyl alcohol (e.g., 1.25 mol, 145.25 g, a 2.5:1 molar ratio), p-TSA (1-2% of total reactant weight, ~2-4 g), and toluene (~50 mL to fill the Dean-Stark trap and facilitate azeotropic removal of water).
-
Causality: Using a 25% molar excess of isoheptyl alcohol helps drive the reversible second esterification step towards the product.[16] Toluene forms a low-boiling azeotrope with water, facilitating its removal and allowing for easy monitoring of the reaction's progress.
-
-
Esterification Reaction: Begin stirring and heat the mixture to a gentle reflux. The reaction temperature should stabilize around 140-150°C. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Monitoring Progress: Continue the reaction until the theoretical amount of water (0.5 mol, ~9 mL) has been collected. This typically takes 4-8 hours. The cessation of water collection is the primary indicator of reaction completion.
-
Cooling: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions (~100 mL). Swirl gently, venting frequently to release CO₂ gas. Continue adding NaHCO₃ until effervescence ceases. This step neutralizes the acidic catalyst (p-TSA) and any unreacted phthalic acid/monoester.[16][17]
-
Aqueous Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent and Excess Alcohol Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene and the majority of the excess isoheptyl alcohol.[16]
-
Final Purification (Optional): For the highest purity, the crude DIHP can be purified by vacuum distillation. This step removes residual alcohol and any minor, less-volatile byproducts.
Characterization and Quality Control
Confirming the identity and purity of the synthesized DIHP is a critical final step.
| Technique | Purpose | Expected Result / Key Signature |
| FT-IR Spectroscopy | Functional Group Analysis | Absence of broad O-H stretch (~3300-2500 cm⁻¹) from carboxylic acid. Presence of strong C=O stretch (~1730 cm⁻¹) from the ester. Presence of C-O stretch (~1280 and 1120 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural Elucidation | Aromatic protons of the phthalate ring (~7.5-7.7 ppm). Methylene protons adjacent to the ester oxygen (-CH₂-O-) (~4.2 ppm). Aliphatic protons of the isoheptyl chains (~0.8-1.7 ppm). Integration should match the expected proton ratios. |
| GC-MS | Purity Assessment & ID | A major peak corresponding to the molecular weight of DIHP (362.5 g/mol ). Purity can be estimated from the peak area percentage. The fragmentation pattern provides definitive identification.[18] |
| Acid Number Titration | Quantify Residual Acidity | A low acid number (typically < 0.1 mg KOH/g) indicates complete reaction and effective neutralization. |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Phthalic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust.
-
Isoheptyl Alcohol: Flammable liquid. Keep away from ignition sources.
-
p-Toluenesulfonic Acid: Corrosive. Causes skin and eye burns.
-
This compound (DIHP): Classified with hazard statement H360D, indicating it may damage an unborn child.[2][19] Handle with appropriate caution, especially for researchers of child-bearing potential.
-
Waste Disposal: All organic and aqueous waste streams should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
This guide presents a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the two-step reaction mechanism, the role of catalysis, and the logic behind each step of the work-up, researchers can reliably produce and purify DIHP. The emphasis on self-validating checks, such as monitoring water removal, and comprehensive analytical characterization ensures the synthesis is both successful and reproducible. Adherence to the described safety protocols is paramount for the well-being of the researcher and the environment.
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Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry. Available at: [Link]
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Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment. Available at: [Link]
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Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations. ResearchGate. Available at: [Link]
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Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019. National Institutes of Health (NIH). Available at: [Link]
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How is the esterification of phthalic anhydride carried out?. News. Available at: [Link]
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ISOHEPTYL ALCOHOL. ChemBK. Available at: [Link]
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Catalytic upcycling of phthalate plasticizers. Green Chemistry. Available at: [Link]
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Phthalic Anhydride. Relic Chemicals. Available at: [Link]
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Phthalic Anhydride and Its Chemical Properties. Douwin Chemical. Available at: [Link]
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Iso Propyl Alcohol. Gadot Group. Available at: [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Diethyl phthalate is produced industrially by the reaction of phthalic a. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Phthalic Anhydride Suppliers. Thomasnet. Available at: [Link]
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Iso Propyl Alcohol. Integrity Partners Group. Available at: [Link]
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8 Phthalic Anhydride Manufacturers in 2025. Metoree. Available at: [Link]
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Diisoheptyl Phthalate (CAS No. 71888-89-6): A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth technical overview of Diisoheptyl Phthalate (DIHP), a complex phthalate ester with the CAS number 71888-89-6. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical characteristics, applications, toxicological profile, and analytical methodologies. The content is structured to deliver not just data, but also the scientific rationale behind the observed properties and experimental approaches, ensuring a thorough understanding of this compound.
Introduction to this compound (DIHP)
This compound (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] It is a complex isomeric mixture of phthalates with branched and linear seven-carbon backbones.[2] Structurally, DIHP is characterized by a benzene-1,2-dicarboxylate core esterified with two isoheptyl alcohol moieties.[3] The "C7-rich" designation often associated with this CAS number indicates a predominance of heptane-length alkyl chains in its composition.[1]
Historically, DIHP found application in a variety of consumer and industrial products, including vinyl flooring, wall coverings, screen printing inks, and as a component in some adhesives and paints.[3][4] However, growing concerns regarding the toxicological profile of phthalates, particularly their endocrine-disrupting properties, have led to increased regulatory scrutiny and a decline in its production and use in regions like the United States and the European Union.[2] Despite this, DIHP may still be present in older products and certain phthalate diester mixtures, making continued understanding of its properties and potential health effects crucial.[2]
This guide will delve into the technical specifics of DIHP, from its synthesis and physicochemical properties to its metabolic fate, mechanisms of toxicity, and the analytical methods employed for its detection and quantification.
Physicochemical Properties of DIHP
The physicochemical properties of DIHP are fundamental to understanding its environmental fate, bioavailability, and interaction with biological systems. As a high molecular weight phthalate, it exhibits low volatility and poor water solubility.[5] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₂H₃₄O₄ | [3] |
| Molecular Weight | 362.50 g/mol | [3] |
| Physical State | Liquid at 25 °C | [6] |
| Melting Point | -45 °C | [6] |
| Boiling Point | 398 °C at 101.3 kPa | [3] |
| Density | 0.994 g/mL at 20 °C | [3] |
| Water Solubility | 1.7 x 10⁻⁵ g/L at 22 °C | [6] |
| log Kow (Octanol-Water Partition Coefficient) | 6.87 | [6] |
| Vapor Pressure | 9.33 x 10⁻⁸ kPa at 25 °C | [3] |
| Flash Point | >190 °C | [6] |
Note: Some values may be for the isomeric mixture and can vary slightly depending on the specific composition.
Synthesis of this compound
The industrial synthesis of DIHP, like other phthalate esters, is typically achieved through the direct esterification of phthalic anhydride with isoheptyl alcohol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst.[1][7]
General Synthesis Workflow
The synthesis process can be broken down into several key stages:
-
Esterification: Phthalic anhydride is reacted with an excess of isoheptyl alcohol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to drive the reaction towards the formation of the diester.
-
Neutralization: After the reaction is complete, the acidic catalyst is neutralized, often with a basic solution like sodium carbonate or sodium hydroxide.
-
Dealcoholization and Purification: The excess isoheptyl alcohol is removed, commonly through vacuum distillation. The crude DIHP is then purified, which may involve steps like washing, drying, and treatment with activated charcoal to remove impurities and colored byproducts.
-
Filtration: The final product is filtered to remove any remaining solid impurities.
A molar ratio of phthalic anhydride to alcohol of 1:2.1-5.0 is often used to ensure complete conversion.[7] The reaction time can vary from 0.5 to 2 hours depending on the catalyst and temperature.[7]
Caption: Generalized workflow for the synthesis of this compound.
Metabolism and Toxicokinetics
The toxicokinetics of DIHP are presumed to follow the general pattern observed for other high molecular weight phthalates.[3] Although specific toxicokinetic studies on DIHP are limited, it is expected to be rapidly hydrolyzed to its monoester, mono-isoheptyl phthalate (MIHP), in the gastrointestinal tract by lipases.[3][5] MIHP is the primary metabolite and is considered to be the main toxicologically active species.[5]
Following absorption, MIHP undergoes further metabolism in the liver. This involves oxidative processes, primarily mediated by cytochrome P450 enzymes, leading to the formation of several oxidized metabolites.[2][5] These metabolites, which are more water-soluble, are then conjugated with glucuronic acid and excreted primarily in the urine.[3][5]
Key urinary biomarkers used to assess human exposure to DIHP include:
-
Monohydroxyheptyl phthalate (MHHpP)[8]
-
Mono-oxoheptyl phthalate (MOHpP)[8]
-
Monocarboxyhexyl phthalate (MCHxP)[8]
The presence of these oxidative metabolites in urine indicates recent exposure to DIHP.[8]
Caption: Postulated metabolic pathway of this compound.
Molecular Mechanism of Toxicity
The toxicity of DIHP, like many other phthalates, is multifaceted and primarily linked to its endocrine-disrupting capabilities.[9] The monoester metabolite, MIHP, is believed to be the principal agent mediating these effects.[5] The mechanisms of toxicity involve interactions with nuclear receptors and the induction of oxidative stress.
Endocrine Disruption
DIHP has demonstrated weak estrogenic and anti-androgenic activities in in vitro assays.[3] Specifically, an isomeric mixture of DIHP showed weak estrogenic activity through the human estrogen receptor α (ERα), but not ERβ.[3] It also exhibited anti-androgenic activity in a human androgen receptor (AR) transactivation assay.[3] This interference with steroid hormone signaling pathways is a hallmark of endocrine-disrupting chemicals and can lead to adverse reproductive and developmental outcomes.[9] Phthalates can interfere with the activity of thyroid and steroid hormones, including estrogen and testosterone.[9]
Nuclear Receptor Interactions
Phthalates are known to interact with various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs). Activation of PPARs, particularly PPARα, in the liver can lead to peroxisome proliferation, altered lipid metabolism, and hepatocyte enlargement, effects that have been observed in animal studies with transitional phthalates.[3]
Oxidative Stress
There is growing evidence that phthalate-induced toxicity is mediated, at least in part, by the induction of oxidative stress.[10] Exposure to certain phthalates has been shown to increase the production of reactive oxygen species (ROS) in cells.[10] This oxidative imbalance can lead to cellular damage, including membrane damage and mitochondrial dysfunction, ultimately contributing to cytotoxicity and apoptosis.[10] This is considered a common pathway for phthalate-induced toxicity.[10]
Caption: Key molecular mechanisms of this compound toxicity.
Toxicological Profile
The toxicological profile of DIHP has been evaluated in various animal studies. It generally exhibits low acute toxicity but raises concerns regarding chronic and developmental effects.
Acute Toxicity
DIHP has low acute oral and dermal toxicity.[3] The oral LD50 in rats is greater than 10,000 mg/kg, and the dermal LD50 in rabbits is greater than 3,160 mg/kg.[6] It is considered a minimal skin and eye irritant in rabbits and did not induce skin sensitization in guinea pigs or humans in a Human Repeated Insult Patch Test (HRIPT).[3]
Chronic and Reproductive Toxicity
Repeated exposure to DIHP in animal studies has been associated with adverse effects on several organs, including the liver, kidneys, and pituitary gland.[4] Chronic exposure has been shown to cause increased liver and kidney weights, along with histopathological changes.[4]
The most significant concerns with DIHP relate to its reproductive and developmental toxicity.[4] Studies in rats have demonstrated that exposure to DIHP can lead to:
-
Increased resorptions and post-implantation loss[4]
-
Decreased number of live fetuses[4]
-
Reduced fetal weight[2]
-
Increased incidence of external, visceral, and skeletal malformations[4]
-
Decreased anogenital distance in male offspring[3]
A summary of key No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values from reproductive and developmental toxicity studies in rats is provided below.
| Study Type | Species | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Source |
| Two-Generation Reproductive Toxicity | Rat | Systemic Toxicity (Liver, Kidney effects) | 50-168 | 222-750 | [3] |
| Two-Generation Reproductive Toxicity | Rat | Developmental Toxicity (Decreased anogenital distance) | 50-168 | 222-750 | [3] |
| Developmental Toxicity (Gavage) | Rat | Developmental Toxicity (Increased resorptions, malformations) | 300 | 750 | [3] |
Analytical Methodology
The detection and quantification of DIHP and its metabolites are crucial for exposure assessment and toxicological research. Due to its presence as a complex mixture of isomers and its metabolism into various oxidative products, sophisticated analytical techniques are required.
Recommended Technique: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice for the analysis of DIHP metabolites in biological matrices such as urine.[8] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the metabolites and their differentiation from other structurally similar compounds.
Experimental Protocol: Quantification of DIHP Metabolites in Urine
The following is a generalized protocol for the analysis of DIHP metabolites in urine, based on established methods for phthalate biomarker analysis.[8]
1. Sample Preparation: a. Thaw frozen urine samples to room temperature. b. To a 100 µL aliquot of urine, add an internal standard solution containing isotopically labeled versions of the target metabolites (e.g., d4-MHHpP, d4-MOHpP, d4-MCHxP). c. Add a buffered solution of β-glucuronidase to deconjugate the glucuronidated metabolites. d. Incubate the mixture at 37 °C for at least 2 hours.
2. Analyte Extraction (Online SPE): a. Utilize an online solid-phase extraction (SPE) system with a suitable cartridge (e.g., C18) to extract and concentrate the analytes from the urine matrix. b. Wash the SPE cartridge to remove interfering substances. c. Elute the analytes from the SPE cartridge directly onto the analytical HPLC column.
3. Chromatographic Separation (HPLC): a. Column: A reversed-phase column (e.g., C18 or phenyl-hexyl) is typically used. b. Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium acetate, is employed to separate the metabolites. c. Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
4. Detection (Tandem Mass Spectrometry): a. Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used. b. Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard are monitored. c. Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the native analyte to its isotopically labeled internal standard against a calibration curve prepared in a similar matrix.
Caption: Workflow for the analysis of DIHP metabolites in urine by LC-MS/MS.
Regulatory Status and Outlook
The production and use of DIHP have been significantly impacted by regulatory actions aimed at reducing exposure to potentially harmful phthalates. In the European Union and the United States, the manufacture of DIHP ceased around 2010.[2]
While specific regulations targeting DIHP are less common than those for more well-known phthalates like DEHP, it falls under the broader category of phthalates that are subject to restrictions in certain applications, particularly in children's toys and childcare articles. The Consumer Product Safety Commission (CPSC) in the United States has the authority to regulate phthalates in such products.
The trend away from high molecular weight ortho-phthalates like DIHP is expected to continue, with a shift towards alternative plasticizers that have more favorable toxicological profiles. However, the continued presence of DIHP in the environment and in durable goods necessitates ongoing biomonitoring and research to fully understand its long-term health implications.
References
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This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019. National Institutes of Health. [Link]
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Exposure to di-isononyl phthalate during early pregnancy disrupts decidual angiogenesis and placental development in mice. National Institutes of Health. [Link]
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Reproductive toxic potential of phthalate compounds. CBS News 8. [Link]
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Toxicity review of this compound (DiHP). ResearchGate. [Link]
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Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019. ResearchGate. [Link]
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Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells. National Institutes of Health. [Link]
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Toxicity review of this compound (DIHP). Consumer Product Safety Commission. [Link]
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Full article: Diisononyl phthalate down-regulates the expression of antioxidant genes NFE2L2, TXN, and TXNRD2, while diethyl-hexyl terephthalate up-regulates their expression including SOD-1. Taylor & Francis Online. [Link]
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Overview of Phthalates Toxicity. Consumer Product Safety Commission. [Link]
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Environmental Fate and Degradation Dynamics of Diisoheptyl Phthalate (DIHP)
Topic: Environmental Fate and Degradation Pathways of Diisoheptyl Phthalate (DIHP) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DIHP; CAS 71888-89-6) represents a critical "transitional" phthalate ester, bridging the physicochemical gap between low-molecular-weight plasticizers (e.g., DBP) and high-molecular-weight congeners (e.g., DINP). As a complex isomeric mixture of C7-branched alkyl esters, its environmental behavior is governed by high lipophilicity (
Physicochemical Determinants of Fate[1]
The environmental transport of DIHP is dictated by its hydrophobic nature. Unlike lower phthalates that may remain dissolved in the water column, DIHP rapidly partitions into organic matter, sediment, and lipid-rich biota.
Key Physicochemical Parameters
| Parameter | Value | Source | Implications for Fate |
| Molecular Structure | C22H34O4 (Branched C7 isomers) | NICNAS [1] | Steric hindrance affects enzymatic attack rates. |
| Log Kow | 6.87 | U.S. EPA [2] | High adsorption to soil/sediment; bioaccumulation potential. |
| Water Solubility | NICNAS [1] | Bioavailability is the rate-limiting step for degradation. | |
| Vapor Pressure | OECD [3] | Volatilization is negligible from soil/water surfaces. | |
| Henry’s Law Constant | 1.99 Pa[1][2]·m³/mol | U.S. EPA [2] | Low volatility from aqueous solution. |
Abiotic Degradation Mechanisms[4]
While biotic pathways dominate, understanding abiotic stability is crucial for establishing baseline persistence.
Hydrolysis
Under environmental conditions (pH 5–9, 25°C), abiotic hydrolysis of the ester linkage is kinetically insignificant. The estimated half-life exceeds 100 years due to the steric protection of the ester carbonyl by the branched heptyl chains. Hydrolysis only becomes relevant at extreme pH (>10) or high temperatures (>50°C), conditions rarely met in natural ecosystems.
Photolysis
DIHP absorbs UV light primarily below 290 nm. Direct photolysis in surface waters is minimal. However, indirect photolysis via hydroxyl radicals (
Biotic Degradation & Metabolic Pathways[4][5]
The primary sink for DIHP is microbial degradation. The pathway follows a classic "beta-oxidation-like" cleavage of the alkyl chains followed by ring mineralization.
Aerobic Degradation Pathway
In aerobic environments (surface water, topsoil), bacteria (e.g., Rhodococcus, Pseudomonas, Gordonia) utilize esterases to cleave the diester.
-
Primary Hydrolysis: DIHP is hydrolyzed to Mono-isoheptyl phthalate (MIHP) and isoheptanol. This is the rate-limiting step due to solubility constraints.
-
Secondary Hydrolysis: MIHP is further hydrolyzed to Phthalic Acid (PA) and a second alcohol molecule.
-
Ring Cleavage: Phthalic acid is converted to protocatechuate (3,4-dihydroxybenzoate) via phthalate dioxygenase, eventually entering the TCA cycle.
Anaerobic Degradation
Under methanogenic conditions (deep sediment, anaerobic sludge), degradation is significantly slower. The accumulation of PA is common, as ring cleavage requires oxygenases. Complete mineralization to
Visualization: DIHP Bacterial Degradation Pathway
Figure 1: Aerobic biodegradation pathway of DIHP via ester hydrolysis and subsequent ring cleavage.
Experimental Methodologies for Fate Assessment[6][7]
To validate the degradation kinetics of DIHP, standard "Ready Biodegradability" tests must be adapted to account for its low water solubility.
Modified OECD 301F (Manometric Respirometry)
Standard aqueous tests often fail for DIHP because the chemical floats or adheres to glass, limiting bioavailability.
Protocol Adaptation:
-
Inoculum: Use activated sludge from a municipal wastewater treatment plant (30 mg/L suspended solids).
-
Test Substance Delivery: Do not add DIHP directly to water.
-
Technique: Dissolve DIHP in a volatile solvent (e.g., acetone). Coat the solvent onto an inert carrier (silica gel or glass fiber filter). Evaporate the solvent completely before adding the carrier to the test vessel. This maximizes surface area.
-
-
Emulsification: Optionally, use a non-degradable silicone oil (at 1:1 ratio) to create a biphasic system that acts as a reservoir, continuously feeding DIHP to the aqueous phase.
-
Measurement: Monitor Oxygen Uptake (BOD) continuously for 28-60 days.
-
Pass Criteria: >60% ThOD (Theoretical Oxygen Demand) within the 10-day window (though "transitional" phthalates may require extended windows).
Soil Dissipation Study (OECD 307)
Given DIHP's high
Workflow:
-
Spiking: Spike soil to a concentration of 10 mg/kg dw using a acetone carrier (evaporated).
-
Incubation: Maintain soil moisture at 40-60% water holding capacity; incubate at 20°C in the dark.
-
Sampling Points: Days 0, 1, 3, 7, 14, 28, 56, 90.
-
Extraction: Ultrasonic extraction with Hexane:Acetone (1:1) . DIHP binds strongly to soil organic carbon; rigorous extraction is required to avoid false "degradation" results (which are actually irreversible sorption).
-
Analysis: GC-MS/MS in SIM mode monitoring m/z 149 (phthalate ion) and molecular ion specific to C7 esters.
Visualization: Experimental Workflow (OECD 301F Modified)
Figure 2: Workflow for assessing DIHP biodegradability using a modified respirometry method to address solubility limits.
Risk Assessment Context
DIHP is classified as a Chronic Toxicant (Category 1B Reproductive Toxin in some jurisdictions) [1]. Its fate profile suggests:
-
Persistence: Low in water (rapid biodegradation), High in sediment/soil (sorption limits bioavailability).
-
Bioaccumulation: High potential (
), but metabolic transformation (monoester excretion) in vertebrates reduces the effective bioconcentration factor (BCF) compared to persistent organic pollutants (POPs). -
Toxicity: The monoester (MIHP) is the primary toxic metabolite, implicated in peroxisome proliferation and endocrine disruption.
References
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NICNAS (National Industrial Chemicals Notification and Assessment Scheme). (2008).[1][2] this compound: Priority Existing Chemical Assessment Report No. 29. Australian Government. Link
-
U.S. EPA. (2010).[2] Hazard Characterization Document: Screening-Level Hazard Characterization of Phthalate Esters. U.S. Environmental Protection Agency.[2][3][4][5] Link
-
OECD. (2005).[1] SIDS Initial Assessment Report: this compound. UNEP Publications. Link
-
Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. Link
-
ECHA (European Chemicals Agency). (2011).[2] Evaluation of new scientific evidence concerning DINP and DIDP. Link
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Mechanism of Action for Diisoheptyl Phthalate (DIHP) Toxicity: A Technical Guide
Executive Summary
Diisoheptyl phthalate (DIHP) (CAS: 71888-89-6) is a transitional phthalate ester (C6–C8 backbone) primarily used as a plasticizer for polyvinyl chloride (PVC).[1][2] Its toxicological profile is characterized by two distinct modes of action: reproductive toxicity (specifically "phthalate syndrome" in males) and hepatic toxicity .
This guide delineates the molecular mechanisms driving these pathologies, identifying the monoester metabolite Monoisoheptyl phthalate (MIHP) as the bioactive toxicant. The core mechanism involves the suppression of steroidogenic gene expression in fetal Leydig cells and the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR
Part 1: Metabolic Activation & Toxicokinetics
DIHP is biologically inert until metabolized. Upon ingestion, it undergoes rapid hydrolysis in the gut and liver, a critical step for toxicity.
The Hydrolysis Pathway
The diester DIHP is hydrolyzed by non-specific lipases (pancreatic lipase) into its respective monoester, MIHP.
-
Bioactive Toxicant: Monoisoheptyl phthalate (MIHP).
-
Detoxification: MIHP is further oxidized (Phase I) to hydrophilic metabolites (monohydroxyheptyl, mono-oxoheptyl, and monocarboxyhexyl phthalates) and conjugated (Phase II) with glucuronic acid for urinary excretion.
Critical Insight: The toxicity of DIHP is directly proportional to the systemic residence time of the free monoester (MIHP).
Metabolic Pathway Visualization
Figure 1: Metabolic activation of DIHP to MIHP and subsequent detoxification pathways.
Part 2: Mechanism of Reproductive Toxicity (The "Phthalate Syndrome")
The primary concern with DIHP is its anti-androgenic effect on the developing male fetus. Unlike receptor antagonists (e.g., flutamide), DIHP inhibits the synthesis of testosterone.
Molecular Targets in Fetal Leydig Cells
Exposure during the "masculinization programming window" (Gestational Days 15–19 in rats) results in the repression of key genes required for steroidogenesis and testicular descent.
-
Cholesterol Transport Inhibition: MIHP downregulates Star (Steroidogenic Acute Regulatory protein), preventing cholesterol transport into the mitochondria.
-
Enzymatic Blockade: Downregulation of Cyp11a1 (side-chain cleavage enzyme) and Cyp17a1 halts the conversion of cholesterol to testosterone.
-
Insl3 Suppression: Suppression of Insl3 (Insulin-like factor 3) impairs the development of the gubernaculum, leading to cryptorchidism (undescended testes).
Signaling Cascade
The exact upstream nuclear receptor mediating this repression is complex, but evidence points to interference with COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II) and PPAR signaling within Leydig cells, disrupting the steroidogenic machinery.
Reproductive Toxicity Pathway
Figure 2: Molecular cascade of DIHP-induced male reproductive toxicity (Phthalate Syndrome).[1]
Part 3: Mechanism of Hepatic Toxicity
DIHP induces hepatomegaly and peroxisome proliferation, a mechanism highly specific to rodents but relevant for regulatory classification.
PPAR Activation
MIHP acts as a ligand for PPAR
-
Ligand Binding: MIHP binds to PPAR
in the hepatocyte nucleus. -
Heterodimerization: The MIHP-PPAR
complex heterodimerizes with RXR (Retinoid X Receptor). -
PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.
-
Transcription: Upregulation of genes involved in fatty acid
-oxidation (e.g., Acox1, Cyp4a). -
Result: Peroxisome proliferation, oxidative stress, and hepatocellular hypertrophy.
Part 4: Experimental Protocols for Verification
To validate DIHP toxicity, the following self-validating protocols are recommended. These assays directly measure the mechanistic endpoints described above.
Protocol A: In Utero Exposure & Fetal Testosterone Assay
Objective: Quantify the reduction in fetal testosterone synthesis (the hallmark of DIHP toxicity).
-
Animal Model: Sprague-Dawley rats (time-mated).
-
Dosing Window: Administer DIHP via oral gavage (corn oil vehicle) from Gestational Day (GD) 12 to GD 21 .
-
Dose Groups: Vehicle, 100, 300, 750 mg/kg/day.
-
-
Sample Collection:
-
On GD 21, euthanize dams.
-
Remove fetuses; identify sex (anogenital distance).
-
Micro-dissect fetal testes.
-
-
Ex Vivo Incubation:
-
Incubate single testis in 500
L M-199 media for 3 hours at 37°C.
-
-
Quantification:
-
Measure testosterone in media via LC-MS/MS or validated ELISA.
-
Validation Criteria: Positive control (e.g., DEHP 500 mg/kg) must show >50% reduction in T levels.
-
Protocol B: RT-qPCR for Steroidogenic Genes
Objective: Confirm the molecular mechanism (gene suppression) rather than general cytotoxicity.
-
RNA Extraction: Isolate RNA from the contralateral fetal testis (from Protocol A) using Trizol/column method.
-
cDNA Synthesis: Reverse transcribe 500 ng total RNA.
-
Target Genes:
-
Star (Cholesterol transport).
-
Cyp11a1 (P450scc).
-
Insl3 (Gubernaculum development).
-
Housekeeping:Gapdh or Actb.
-
-
Analysis: Calculate fold change (
).-
Expectation: DIHP (high dose) should reduce Star and Cyp11a1 mRNA by >40-60%.
-
Part 5: Quantitative Data Summary
The following table summarizes key toxicological thresholds derived from validated rodent studies.
| Endpoint | Metric | Value (Rat) | Mechanistic Significance |
| Reproductive Toxicity | NOAEL (F0/F1) | 50–168 mg/kg/day | Threshold for systemic endocrine disruption. |
| Developmental Toxicity | LOAEL | 750 mg/kg/day | Onset of malformations (resorptions, AGD reduction).[2] |
| Hepatic Toxicity | LOAEL | 222–750 mg/kg/day | Onset of PPAR |
| Testosterone Synthesis | ID50 | ~300 mg/kg/day | Estimated dose inhibiting fetal T production by 50%. |
Table 1: Key toxicological reference values for DIHP.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). This compound: Priority Existing Chemical Assessment Report No. 29. Australian Government. Link
-
Hannas, B. R., et al. (2011). Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, this compound, and diisononyl phthalate. Toxicological Sciences, 123(1), 206-216. Link
-
McKee, R. H., et al. (2006).[2] Reproductive and developmental toxicity of di-isoheptyl phthalate in rodents. Reproductive Toxicology, 21(3), 241-252. Link
-
U.S. EPA. (2010).[1] Toxicity Review of this compound (DiHP). Consumer Product Safety Commission.[1] Link
-
Borch, J., et al. (2006). This compound: A new endocrine disruptor? Reproductive Toxicology, 22(3), 436-437. Link
Sources
Technical Assessment: Diisoheptyl Phthalate (DIHP) as an Endocrine Disrupting Chemical
[1][2]
Executive Summary & Physicochemical Profile[3]
Diisoheptyl phthalate (DIHP) is a branched C7-rich phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC). While structurally similar to Di(2-ethylhexyl) phthalate (DEHP), DIHP possesses distinct toxicokinetic properties due to its isomeric composition.
Current toxicological consensus classifies DIHP as a Reproductive Toxicant (Category 1B) under GHS/CLP criteria. It acts as an endocrine disrupting chemical (EDC) via a non-receptor-mediated anti-androgenic mechanism. Unlike classical anti-androgens (e.g., flutamide) that block the Androgen Receptor (AR), DIHP inhibits the biosynthesis of testosterone in fetal Leydig cells during the critical window of sexual differentiation.
Physicochemical Data
| Property | Value | Relevance to Bioassays |
| CAS Number | 71888-89-6 | Unique Identifier |
| Chemical Structure | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | High lipophilicity (LogP ~8.5) requires precise solvent carriers (e.g., DMSO <0.1%) in in vitro systems to prevent precipitation. |
| Molecular Weight | ~362.5 g/mol | Comparison to DEHP (390.5 g/mol ). |
| Solubility | <0.1 mg/L (Water) | Critical: Must use glass/stainless steel equipment; readily adsorbs to plastics. |
Mechanistic Toxicology: The "Phthalate Syndrome"
The core concern with DIHP is its ability to induce "Phthalate Syndrome" in male offspring following in utero exposure. This syndrome is characterized by a spectrum of malformations resulting from insufficient androgen signaling during the masculinization programming window (Gestational Days 15–19 in rats).
Mode of Action (MOA)
The toxicity is driven by the mono-ester metabolite (Mono-isoheptyl phthalate, MIHP). The MOA follows a specific cascade:
-
PPAR
Activation: MIHP activates Peroxisome Proliferator-Activated Receptor alpha (PPAR ). While this drives hepatotoxicity (peroxisome proliferation) in rodents, its relevance to human endocrine disruption is secondary. -
Steroidogenic Inhibition: The primary endocrine effect is the transcriptional suppression of key steroidogenic genes in fetal Leydig cells.
-
Target Genes: Star (Steroidogenic Acute Regulatory protein), Cyp11a1 (P450scc), and Cyp17a1.
-
Result: Reduced transport of cholesterol into mitochondria and halted conversion of pregnenolone to testosterone.
-
-
Insl3 Suppression: DIHP downregulates Insulin-like peptide 3 (Insl3), the hormone responsible for the first phase of testicular descent.
Signaling Pathway Visualization
Figure 1: Mechanistic pathway of DIHP toxicity distinguishing between hepatic PPAR effects and the critical reproductive toxicity pathway (Phthalate Syndrome).
Experimental Framework for Assessment
To validate DIHP toxicity or screen potential substitutes, a tiered approach is required. Relying solely on receptor binding assays (e.g., AR binding) will yield false negatives because DIHP does not bind the androgen receptor.
Protocol A: In Vitro Steroidogenesis Assay (OECD 456 Adapted)
Objective: Quantify inhibition of testosterone and estradiol synthesis. System: H295R Human Adrenocortical Carcinoma Cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed H295R cells in 24-well plates at
cells/mL in supplemented DMEM/F12 medium. Incubate for 24 hours to allow attachment. -
Acclimatization: Replace medium with "Nu-Serum" reduced medium (to lower background steroids) for 24 hours.
-
Dosing:
-
Prepare DIHP stock in DMSO.
-
Dose cells with DIHP at logarithmic concentrations (
). -
Control: DMSO vehicle (final concentration <0.1% v/v).
-
Positive Control: Prochloraz (known synthesis inhibitor).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Extraction & Analysis:
-
Collect supernatant media.
-
Extract steroids using solid-phase extraction (SPE) or liquid-liquid extraction (diethyl ether).
-
Quantify Testosterone and Estradiol via LC-MS/MS (preferred over ELISA for specificity).
-
-
Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure reduced hormone levels are not due to cytotoxicity.
Acceptance Criteria:
-
Basal testosterone production in controls must be detectable (>50 pg/mL).
-
CV (Coefficient of Variation) between replicates <20%.
Protocol B: In Vivo Developmental Toxicity (Targeted Phthalate Screen)
Objective: Assess "Phthalate Syndrome" endpoints (AGD, Nipple Retention). System: Sprague-Dawley Rats (Time-Mated).
Step-by-Step Methodology:
-
Exposure Window: Administer DIHP via oral gavage (corn oil vehicle) from Gestational Day (GD) 12 to GD 21 . This covers the critical window of male reproductive programming.
-
Note on Dosing: Use doses bracketing the expected NOAEL (e.g., 100, 300, 750 mg/kg/bw/day).
-
-
Maternal Observation: Monitor dam weight daily to rule out overt maternal toxicity causing secondary fetal effects.
-
Pup Analysis (Post-Natal Day 1-13):
-
PND 1: Sex determination and body weight.
-
PND 1: Anogenital Distance (AGD) Measurement. Use digital calipers. Normalization: Calculate Anogenital Index (AGI = AGD /
). -
PND 13: Nipple Retention. Count areolae/nipples in male pups (males should have none; presence indicates anti-androgenicity).
-
-
Necropsy (PND 1 or Adulthood):
-
Assess testicular descent (cryptorchidism).
-
Weigh reproductive organs (testes, epididymides, seminal vesicles, prostate).
-
Histopathology: Check for multinucleated gonocytes (MNGs) in testes.
-
Quantitative Risk Landscape
The following data summarizes the regulatory thresholds established for DIHP based on rodent bioassays.
| Endpoint | Value | Study Basis | Significance |
| Reproductive NOAEL | ~50–168 mg/kg/day | Two-generation dietary (Rat) | Threshold for fertility effects.[1][2][3] |
| Developmental LOAEL | 4500 ppm (~220 mg/kg/day) | Prenatal exposure | Reduced Anogenital Distance (AGD).[3] |
| Systemic NOAEL | ~1000 ppm | Sub-chronic studies | Liver/Kidney weight increases.[4][3] |
| Reference Dose (RfD) | Not formally established by EPA IRIS | N/A | Use DEHP as a read-across proxy for conservative risk assessment. |
Application Scientist Note: When designing safety margins for drug development or material selection, do not rely on the Systemic NOAEL. The Developmental LOAEL is the critical point of departure (POD) because the effects on the developing male reproductive tract are irreversible.
Experimental Workflow Diagram
Figure 2: Tiered testing strategy for confirming DIHP-like endocrine disruption. Phase 1 eliminates non-active compounds; Phase 2 confirms physiological relevance.
References
-
McKee, R. H., et al. (2006). "An assessment of the potential developmental and reproductive toxicity of this compound in rodents."[3] Reproductive Toxicology, 21(3), 241-252.[3]
-
Stump, D. G. (2003). "A dietary two-generation reproductive toxicity study of this compound in rats."[4] Study conducted for ExxonMobil Biomedical Sciences. Summarized in OECD SIDS.
-
Borch, J., et al. (2006). "Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis." Toxicology, 223(1-2), 144-155. (Provides the mechanistic basis for phthalate steroidogenesis inhibition).
-
OECD. (2011). "Test No. 456: H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals, Section 4.
-
European Chemicals Agency (ECHA). "Candidate List of substances of very high concern for Authorisation: this compound."
Microbial Biodegradation of Diisoheptyl Phthalate in Soil: A Technical Guide
This guide provides an in-depth exploration of the microbial biodegradation of Diisoheptyl phthalate (DIHP) in soil environments. It is intended for researchers, scientists, and environmental professionals engaged in the study and remediation of phthalate-contaminated sites.
Introduction: The Environmental Challenge of this compound
This compound (DIHP) is a member of the "transitional" phthalates, characterized by branched ester side chains with a carbon backbone of predominantly six carbons.[1][2] Like other phthalate esters, DIHP is used as a plasticizer to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[2] Its applications have included vinyl flooring, carpet backing, and screen printing inks.[2] However, because phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread contamination of soil and water.[2][3]
The environmental persistence and potential toxicity of phthalates are of significant concern. Phthalates are known endocrine disruptors and have been linked to hepatotoxic, teratogenic, and carcinogenic effects.[4][5] While specific toxicological data for DIHP is limited, its structural similarity to other well-studied phthalates necessitates a thorough understanding of its environmental fate.[1] Microbial biodegradation represents a key natural attenuation process and a promising avenue for the remediation of DIHP-contaminated soils.[6][7]
Physicochemical Properties of this compound
A fundamental understanding of DIHP's physicochemical properties is crucial for predicting its behavior and bioavailability in soil.
| Property | Value | Reference |
| Molecular Formula | C22H34O4 | [1] |
| Molecular Weight | 363 g/mol | [1] |
| Physical State | Liquid | [1] |
| Melting Point | -45°C | [1] |
| Boiling Point | 398°C | [1] |
| Water Solubility | 1.7 x 10-5 g/L (22°C) | [1] |
| Log Kow | 6.87 | [2] |
The very low water solubility and high octanol-water partition coefficient (Log Kow) indicate that DIHP is highly hydrophobic and will strongly adsorb to soil organic matter.[8] This sequestration can significantly reduce its bioavailability to microorganisms, making it more recalcitrant in the soil environment compared to more water-soluble, lower molecular weight phthalates.[9]
The Microbial Players: Isolating and Characterizing DIHP-Degrading Microorganisms
A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade various phthalate esters.[4][5] While specific studies on DIHP are scarce, research on structurally similar high-molecular-weight phthalates like Di-(2-ethylhexyl) phthalate (DEHP) provides valuable insights.
Key Microbial Genera Implicated in Phthalate Degradation:
-
Bacteria: Rhodococcus, Sphingomonas, Nocardioides, Arthrobacter, Pseudomonas, Comamonas, and Bacillus have been frequently identified as potent phthalate degraders.[10][11]
-
Fungi: Species from genera such as Fusarium, Pleurotus, and Polyporus are also known to metabolize phthalates.[11][12]
The isolation of novel DIHP-degrading strains from contaminated soil is a critical first step in developing bioremediation strategies.
Experimental Protocol: Isolation of DIHP-Degrading Bacteria from Soil
This protocol outlines a standard enrichment culture technique to isolate bacteria capable of utilizing DIHP as a sole carbon and energy source.
Objective: To isolate pure bacterial cultures capable of degrading this compound (DIHP) from a soil sample.
Materials:
-
DIHP-contaminated soil sample
-
Mineral Salts Medium (MSM)
-
This compound (analytical grade)
-
Sterile flasks, petri dishes, and pipettes
-
Incubator shaker
-
Autoclave
-
Centrifuge
-
Microscope
Methodology:
-
Enrichment Culture:
-
Prepare Mineral Salts Medium (MSM).
-
Add 10 g of sieved soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.
-
Add DIHP as the sole carbon source to a final concentration of 100 mg/L.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Subculturing:
-
After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh MSM containing DIHP (100 mg/L).
-
Repeat this subculturing step at least three times to enrich for DIHP-degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
After the final enrichment, prepare serial dilutions of the culture in sterile saline solution (0.85% NaCl).
-
Plate 100 µL of each dilution onto MSM agar plates containing DIHP as the sole carbon source.
-
Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies.
-
-
Purification and Identification:
-
Select well-isolated colonies and re-streak them onto fresh MSM-DIHP agar plates to ensure purity.
-
Characterize the purified isolates based on colony morphology, Gram staining, and biochemical tests.
-
For definitive identification, perform 16S rRNA gene sequencing.
-
Biochemical Pathways of DIHP Biodegradation
The microbial degradation of phthalate esters generally proceeds through a two-stage process: hydrolysis of the ester bonds followed by the breakdown of the aromatic phthalic acid core.[13]
Stage 1: Ester Bond Hydrolysis
The initial and often rate-limiting step is the hydrolysis of the two ester linkages in the DIHP molecule. This reaction is catalyzed by enzymes such as esterases, lipases, and cutinases.[11]
-
Step 1: DIHP is hydrolyzed to mono-isoheptyl phthalate (MIHP) and an isoheptyl alcohol molecule.
-
Step 2: MIHP is further hydrolyzed to phthalic acid and a second isoheptyl alcohol molecule.
The long, branched alkyl chains of DIHP can present steric hindrance, making it more resistant to enzymatic attack compared to phthalates with shorter, linear chains.[11][14]
Stage 2: Aromatic Ring Cleavage
Once phthalic acid is formed, it is further degraded through a series of enzymatic reactions that lead to the cleavage of the aromatic ring. This process can occur via different pathways in aerobic and anaerobic microorganisms.[15]
Aerobic Degradation of Phthalic Acid:
Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes.[15] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydroxyphthalate intermediates.[15] Subsequent decarboxylation yields protocatechuate, which then enters central metabolic pathways after ring cleavage.[15][16]
Anaerobic Degradation of Phthalic Acid:
In the absence of oxygen, the degradation pathway is different. It often involves the formation of a phthaloyl-CoA intermediate, followed by decarboxylation and subsequent reduction of the aromatic ring before cleavage.[15]
Below is a diagram illustrating the generalized aerobic degradation pathway for a high-molecular-weight phthalate like DIHP.
Caption: Generalized aerobic biodegradation pathway of DIHP.
Factors Influencing DIHP Biodegradation in Soil
The efficiency of DIHP biodegradation in soil is influenced by a complex interplay of environmental factors.
-
Bioavailability: Due to its hydrophobicity, DIHP strongly adsorbs to soil organic matter, reducing its availability to microorganisms.[8][9] The presence of dissolved organic matter (DOM) can sometimes enhance bioavailability.[8]
-
Soil pH: Microbial activity and enzyme function are optimal within a specific pH range, typically between 6.0 and 8.0.[6]
-
Temperature: Biodegradation rates generally increase with temperature up to an optimum, which varies for different microbial communities.[6]
-
Moisture Content: Adequate soil moisture is essential for microbial growth and substrate diffusion.
-
Nutrient Availability: The availability of nitrogen and phosphorus can be limiting factors for microbial growth and, consequently, for the degradation of carbon-rich pollutants like DIHP.
-
Oxygen Content: Aerobic degradation pathways are generally faster and more efficient than anaerobic pathways.[13]
-
Co-contamination: The presence of other pollutants can either inhibit or in some cases enhance the degradation of DIHP.[14]
Analytical Methodologies for Monitoring DIHP Biodegradation
Accurate and sensitive analytical methods are essential for tracking the disappearance of DIHP and the appearance of its metabolites in soil samples.
Sample Preparation: Extraction of DIHP from Soil
Given DIHP's non-polar nature, solvent extraction is the primary method for its recovery from soil matrices. Microwave-assisted extraction (MAE) is a commonly used technique.[17]
Instrumental Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most widely used techniques for the quantification of DIHP and its metabolites.[17][18][19]
-
HPLC: Often coupled with a UV detector, HPLC is a robust method for separating and quantifying phthalates.[19]
-
GC-MS: Provides high sensitivity and specificity, allowing for the definitive identification and quantification of DIHP and its degradation products.[18]
Bioremediation Strategies for DIHP-Contaminated Soil
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For DIHP-contaminated soils, several strategies can be employed.
-
Natural Attenuation: Relies on the intrinsic capacity of the indigenous microbial population to degrade the contaminant over time. This is often a slow process for recalcitrant compounds like DIHP.
-
Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and/or electron acceptors (e.g., oxygen) to stimulate the growth and activity of native DIHP-degrading microorganisms.
-
Bioaugmentation: The introduction of specific, highly efficient DIHP-degrading microbial strains or consortia into the contaminated soil to enhance the degradation rate.[20]
The selection of the most appropriate bioremediation strategy depends on a thorough site characterization, including the concentration of DIHP, soil properties, and the presence of a competent indigenous microbial community.
Below is a workflow diagram for a typical soil bioremediation study.
Caption: Workflow for a soil bioremediation study.
Conclusion and Future Perspectives
The microbial biodegradation of this compound in soil is a complex process governed by the interplay of microbial genetics, enzymatic capabilities, and environmental conditions. While the general principles of phthalate degradation are well-established, further research is needed to elucidate the specific microorganisms and enzymatic pathways involved in DIHP metabolism. A deeper understanding of the factors limiting DIHP bioavailability in soil is also critical for the development of effective bioremediation technologies. Future research should focus on the isolation and characterization of novel DIHP-degrading microbial consortia, the optimization of biostimulation and bioaugmentation strategies, and the investigation of the ecotoxicological impact of DIHP and its metabolites.
References
- Di-(2-ethylhexyl) phthalate-degrading functional microorganisms were identified in black soil based on high throughput analysis - NIH. (2025). vertexaisearch.cloud.google.com.
- Degradation and impact of phthalate plasticizers on soil microbial communities | Request PDF - ResearchGate. (2025).
- Phthalates Biodegradation in the Environment - PubMed. PubMed.
- Bacterial degradation of phthalate isomers and their esters - PMC - PubMed Central. PubMed Central.
- Biodegradation of phthalate esters by two bacteria strains | Request PDF - ResearchGate. (2025).
- Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Oxford Academic.
- Biodegradation of phthalates and metabolic pathways: an overview - ResearchGate.
- Degradation of Phthalate and Di-(2-Ethylhexyl)phthalate by Indigenous and Inoculated Microorganisms in Sludge-Amended Soil - ResearchGate. (2025).
- Biodegradation of phthalate esters in four agricultural soils: Main influencing factors and mechanisms | Request PDF - ResearchGate.
- Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC. (2024). PubMed Central.
- This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). Australian Industrial Chemicals Introduction Scheme (AICIS).
- (PDF) Bacterial Degradation of Phthalate Isomers and Their Esters - ResearchGate. (2025).
- An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC - PubMed Central. PubMed Central.
- (PDF) Toxicity review of this compound (DiHP) - ResearchGate. (2025).
- Biodegradation of Di-n-Butyl Phthalate by a Newly Isolated Halotolerant Sphingobium sp. (2013).
- Phthalates biodegradation in the environment - ResearchGate.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC. (2023). PubMed Central.
- Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography | Request PDF - ResearchGate. (2025).
- "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham - OPUS Open Portal to University Scholarship. OPUS Open Portal to University Scholarship.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Di-n-Butyl Phthalate by a Newly Isolated Halotolerant Sphingobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalates biodegradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Di-(2-ethylhexyl) phthalate-degrading functional microorganisms were identified in black soil based on high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
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- 14. researchgate.net [researchgate.net]
- 15. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 20. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Diisoheptyl Phthalate in Organic Solvents: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the solubility of Diisoheptyl Phthalate (DIHP) in organic solvents. Moving beyond a simple tabulation of data, this guide delves into the theoretical underpinnings of solubility, offers predictive models for solvent selection, and provides detailed experimental protocols to empower researchers in their specific applications.
Introduction to this compound (DIHP)
This compound (DIHP) is a branched, high-molecular-weight phthalate ester. Primarily, it serves as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and durability. Its molecular structure, characterized by a central phthalic acid moiety esterified with two isoheptyl alcohol chains, imparts a significant nonpolar character to the molecule. This inherent hydrophobicity results in extremely low water solubility.[1][2] Understanding its solubility in a diverse range of organic solvents is paramount for its effective use in various applications, from industrial plastics to specialized laboratory uses.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C22H34O4 | [3] |
| Molecular Weight | 362.5 g/mol | [3] |
| Appearance | Colorless to pale yellow, oily liquid | |
| Density | ~0.99 g/mL at 25 °C | [3] |
| Boiling Point | 210 °C at 5 mmHg | |
| Melting Point | -40 °C | |
| Water Solubility | Very low (practically insoluble) | [1][2] |
| Vapor Pressure | <5 mm Hg at 20 °C |
The Theoretical Framework of Solubility: A Deeper Dive
The principle of "like dissolves like" provides a foundational understanding of solubility. This concept is more rigorously defined by thermodynamic principles, where the change in Gibbs free energy (ΔG) for the dissolution process must be negative for solubility to occur. This is governed by the interplay between the enthalpy of mixing (ΔHmix) and the entropy of mixing (ΔSmix), as described by the equation:
ΔG = ΔHmix - TΔSmix
For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must overcome the cohesive forces within the pure solute and pure solvent.
Hansen Solubility Parameters (HSP): A Predictive Tool
Given the scarcity of comprehensive, publicly available quantitative solubility data for DIHP in a wide array of organic solvents, a predictive approach is invaluable. The Hansen Solubility Parameter (HSP) theory offers a powerful framework for predicting the solubility of a solute in a given solvent.[4][5] This model decomposes the total Hildebrand solubility parameter (δt) into three components that account for the different types of intermolecular interactions:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter is then calculated as: δt² = δd² + δp² + δh²
The core principle of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.
Solubility Profile of this compound
General Solubility Observations
Phthalate esters, including DIHP, are generally characterized by their lipophilic nature, leading to good solubility in many organic solvents.[6] This is a direct consequence of the nonpolar alkyl chains and the aromatic ring in their structure.
Predictive Solubility Based on Hansen Parameters
To provide a predictive tool for solvent selection, we can utilize the Hansen Solubility Parameters. While the exact HSP for DIHP is not published, we can use the values for a structurally similar high-molecular-weight phthalate, Di(2-ethylhexyl) phthalate (DEHP), as a reasonable approximation.
Estimated Hansen Solubility Parameters for DIHP (approximated from DEHP):
-
δd: ~17.5 MPa½
-
δp: ~8.0 MPa½
-
δh: ~4.5 MPa½
The following table provides the HSP for a range of common organic solvents and the calculated Hansen distance (Ra) to our estimated DIHP parameters. A lower Ra value suggests a higher probability of good solubility.
| Organic Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Distance to DIHP) | Predicted Solubility |
| n-Hexane | 14.9 | 0.0 | 0.0 | 9.7 | Good |
| Toluene | 18.2 | 1.4 | 2.0 | 7.1 | Very Good |
| Acetone | 15.5 | 10.4 | 7.0 | 5.4 | Excellent |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.0 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.8 | Excellent |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.1 | Moderate to Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 18.8 | Poor |
This predictive table aligns with general observations that phthalates are highly soluble in aromatic and chlorinated solvents, and moderately to highly soluble in ketones, esters, and aliphatic hydrocarbons. The high polarity and extensive hydrogen bonding of alcohols like methanol and ethanol make them poorer solvents for the largely nonpolar DIHP.
Experimental Determination of Solubility: A Validated Protocol
For critical applications requiring precise solubility data, experimental determination is essential. The following protocol is based on the principles outlined in OECD Guideline 105 for the Testing of Chemicals and is adapted for organic solvents.[7] This method provides a self-validating system for generating reliable and reproducible data.
The Isothermal Shake-Flask Method
This method is a robust and widely accepted technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.
Diagram of the Experimental Workflow:
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Monograph: Historical Production, Application, and Toxicology of Diisoheptyl Phthalate (DIHP)
[1]
CAS Registry Number: 71888-89-6 Chemical Family: Transitional Phthalate Esters (Branched C7) Primary Focus: Industrial Synthesis, Material Science, and Toxicological Mechanisms for Leachables & Extractables (L&E) Assessment.[1][2]
Executive Summary
Diisoheptyl phthalate (DIHP) represents a class of "transitional" phthalates—esters derived from alcohols with carbon backbones between C4 and C6.[1][2][3][4] Historically utilized as a plasticizer for polyvinyl chloride (PVC) due to its superior solvation properties compared to higher molecular weight congeners, DIHP has largely been phased out of Western markets due to reproductive toxicity concerns.[1]
For researchers and drug development professionals, DIHP remains a critical analyte in Leachables and Extractables (L&E) profiling.[1] Its presence in legacy manufacturing equipment, medical tubing, or packaging materials necessitates a rigorous understanding of its migration potential, metabolic fate, and anti-androgenic mechanism of action.[1]
Chemical Architecture and Industrial Synthesis[1]
DIHP is not a single isomer but a complex mixture of C7 branched isomers.[1][4] It is produced via the esterification of phthalic anhydride with isoheptyl alcohol (itself a mixture of methyl-substituted hexanols).[1]
Synthesis Mechanism
The industrial production utilizes a closed-loop catalytic esterification process.[1][2][4] The choice of the isoheptyl alcohol feedstock determines the branching factor, which directly influences the plasticizer's viscosity and volatility.[1]
Key Reaction Parameters:
-
Feedstock: Phthalic Anhydride + Isoheptyl Alcohol (excess).[1][2][4]
-
Catalyst: Amphoteric titanates (e.g., Tetraisopropyl titanate) or strong acids (Sulfuric acid - historical).[1]
-
Purification: Neutralization, steam stripping (to remove excess alcohol), and filtration.[1]
Visualization: Industrial Synthesis Workflow
Figure 1: Industrial synthesis pathway of DIHP showing the esterification, purification, and alcohol recycling loops.[1]
Historical Applications & Material Science
DIHP was engineered to fill a specific rheological niche between low-molecular-weight (LMW) phthalates like Dibutyl phthalate (DBP) and high-molecular-weight (HMW) phthalates like Diisononyl phthalate (DINP).[1]
Why DIHP was Chosen (The "Causality" of Use)
-
Solvation Power: The branched C7 structure allows DIHP to solvate PVC resins more rapidly than C8/C9 alternatives.[1][4] This resulted in faster processing times (fusion) at lower temperatures, reducing energy costs during extrusion.[1][4]
-
Viscosity Control: In plastisols (e.g., screen printing inks, coated fabrics), DIHP provided a lower viscosity profile than DEHP, allowing for higher filler loading without compromising flow.[1]
Primary Applications
| Sector | Application | Technical Function |
| Automotive | Underbody coatings, sealants | Chip resistance, low fusion temperature.[1][4] |
| Flooring | Vinyl flooring backing | Cost-effective filler acceptance.[1][4] |
| Medical | Historical Tubing/Bags | Flexibility (Now largely replaced by TEHTM/TOTM).[1][4] |
| Coatings | Screen printing inks | Viscosity depressant.[1][4] |
Toxicological Profile & Mechanism of Action[1][2][3][5]
For drug development professionals, understanding the Mode of Action (MoA) is critical for risk assessment if DIHP is detected as an extractable in packaging.[1]
The Phthalate Syndrome (Anti-Androgenicity)
DIHP exhibits reproductive toxicity similar to other transitional phthalates (DEHP, DBP).[1] The toxicity is not caused by the parent diester, but by the hydrolytic monoester metabolite, Monoisoheptyl phthalate (MIHP) .[1]
-
Mechanism: MIHP suppresses fetal testosterone production by inhibiting key steroidogenic enzymes (e.g., CYP11A1, CYP17A1) in Leydig cells.[1]
-
Critical Window: Exposure during the "masculinization programming window" (GD 15–19 in rats) leads to malformations (hypospadias, cryptorchidism).[1]
Metabolic Pathway Visualization[1]
Figure 2: Metabolic activation of DIHP.[1] The monoester (MIHP) is the bioactive toxicant responsible for anti-androgenic effects.[1]
Analytical Methodologies: Determination in Polymer Matrices[1]
This protocol is designed for the detection of DIHP in PVC or packaging materials, adapted from CPSC-CH-C1001-09.[1][4]4. It utilizes Isotope Dilution GC-MS for self-validating accuracy.
Protocol: Solvent Extraction & GC-MS Analysis
Reagents:
-
Internal Standard (ISTD): Deuterated Di-n-octyl phthalate (
-DnOP) or -DEHP.[1][4] Note: Specific deuterated DIHP is rare; -DnOP is the accepted surrogate due to retention time proximity.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolution (The Critical Step):
-
Precipitation:
-
Filtration:
-
GC-MS Acquisition:
-
Target Ions (DIHP):
-
Identification: DIHP elutes as a "hump" or cluster of peaks between Di-n-hexyl phthalate and Di-2-ethylhexyl phthalate (DEHP) due to its isomeric nature.[1]
Data Interpretation Table
| Analyte | Retention Window (Approx) | Quant Ion (m/z) | Qual Ion (m/z) | Limit of Quantitation (LOQ) |
| DIHP | 16.5 – 17.8 min | 149 | 293, 167 | 50 mg/kg (ppm) |
| 19.2 min | 153 | 283 | N/A |
Regulatory Evolution & Risk Status[1]
The regulatory landscape for DIHP has shifted from "General Use" to "Restricted," driven by the Read-Across approach in toxicology, where data from structurally similar phthalates (DEHP, DINP) informed the risk profile of DIHP.[1]
-
European Union (REACH): DIHP is classified as Repr.[1][4] 1B (May damage fertility or the unborn child).[1] It is listed on the Candidate List of Substances of Very High Concern (SVHC).[1]
-
United States (CPSC): The Chronic Hazard Advisory Panel (CHAP) on Phthalates recommended a permanent ban on DIHP in children's toys and child care articles at concentrations > 0.1%.[1]
-
Prop 65 (California): Listed as a chemical known to cause reproductive toxicity.[1][3][4]
Implication for Pharma: Any drug product container closure system (CCS) containing DIHP must undergo a rigorous toxicological risk assessment.[1][4] The Permitted Daily Exposure (PDE) limits are extremely low, often necessitating a material change if DIHP is detected.[1]
References
-
McKee, R. H., et al. (2006).[1][4] An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents.[1][2] Reproductive Toxicology, 21(3), 241-252.[1] Link
-
U.S. Consumer Product Safety Commission (CPSC). (2011).[1][4] Toxicity Review of this compound (DiHP).Link
-
European Chemicals Agency (ECHA). (2024).[1][4] Substance Information: this compound.[1][2][3][4][8][9][10]Link[1]
-
Australian Government (AICIS). (2008).[1][4] this compound: Priority Existing Chemical Assessment Report No. 29.[1]Link
-
CPSC Test Method. (2018).[1][4] CPSC-CH-C1001-09.4: Standard Operating Procedure for Determination of Phthalates.[1][4]Link
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- 5. gcms.cz [gcms.cz]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
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- 10. Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of Diisoheptyl Phthalate (DIHP) in Complex Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of Diisoheptyl phthalate (DIHP), a plasticizer of growing regulatory concern. We address the inherent challenges in trace-level phthalate analysis, such as ubiquitous background contamination and complex sample matrices. This document outlines robust methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), preceded by optimized sample preparation techniques including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The protocols detailed herein are designed to deliver high sensitivity, specificity, and reproducibility, making them suitable for researchers, quality control scientists, and drug development professionals.
Introduction: The Analytical Imperative for DIHP Detection
This compound (DIHP) belongs to the class of ortho-phthalates, compounds widely used as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[1][2][3] Its presence in a vast array of consumer products, from food packaging and medical devices to children's toys, has led to widespread human exposure.[2][4] Growing evidence suggests that certain phthalates, including DIHP, may act as endocrine disruptors, potentially leading to adverse health effects.[3] Consequently, regulatory bodies worldwide are increasingly scrutinizing and restricting the use of specific phthalates in consumer goods.[2]
The analytical challenge in DIHP detection lies in its ubiquitous nature, leading to a high risk of sample contamination during collection, preparation, and analysis.[5][6] Furthermore, DIHP is often present at trace levels within complex matrices, necessitating highly sensitive and selective analytical methods. This application note provides a framework for establishing a reliable workflow for DIHP analysis, from meticulous sample handling to robust instrumental detection.
Foundational Strategy: Sample Preparation
The primary objective of sample preparation is to extract DIHP from the sample matrix and concentrate it to a level amenable to instrumental analysis, while simultaneously removing interfering components.[7] The choice of technique is contingent on the sample matrix.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a cost-effective and widely used technique for extracting phthalates from liquid samples such as water and beverages.[6][8][9] The principle relies on the differential solubility of DIHP in two immiscible liquids.
Protocol: LLE for Water Samples
-
Sample Collection: Collect 500 mL of the water sample in a pre-cleaned amber glass bottle with a PTFE-lined cap.
-
Solvent Selection: Use a high-purity, non-polar organic solvent such as n-hexane or a mixture of hexane and dichloromethane.[8]
-
Extraction:
-
Transfer the 500 mL sample to a 1 L separatory funnel.
-
Add 30 mL of n-hexane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer into a clean flask.
-
Collect the upper organic layer (hexane) into a separate flask.
-
Repeat the extraction of the aqueous phase twice more with fresh 30 mL portions of n-hexane, combining all organic extracts.
-
-
Drying: Pass the combined hexane extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35-40°C to a final volume of 1 mL.
-
Reconstitution: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Cleaner Aqueous Samples
SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation.[10] It is particularly effective for cleaner aqueous matrices.
Protocol: SPE for Drinking Water
-
Cartridge Selection: Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., divinylbenzene-poly(N-vinylpyrrolidone)).
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Sample Loading: Pass 250 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Elution: Elute the retained DIHP with 5 mL of acetonitrile or ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to 1 mL under a gentle stream of nitrogen.
Extraction from Solid Matrices (e.g., Polymers, Tissues)
For solid samples, the initial step involves liberating the DIHP from the matrix.
Protocol: Extraction from PVC Plastic
-
Sample Preparation: Cryogenically grind the PVC sample to a fine powder to increase the surface area for extraction.
-
Dissolution: Weigh approximately 0.5 g of the powdered sample into a glass vial and add 10 mL of tetrahydrofuran (THF).
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the complete dissolution of the polymer.
-
Precipitation: Add 20 mL of n-hexane to the THF solution to precipitate the PVC polymer.
-
Separation: Centrifuge the mixture and carefully collect the supernatant containing the dissolved DIHP.
-
Concentration: Evaporate the supernatant to 1 mL under a gentle stream of nitrogen.
Experimental Workflow for Sample Preparation
Caption: Workflow for DIHP sample preparation.
Instrumental Analysis: GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix. Both techniques offer excellent sensitivity and selectivity for DIHP analysis.[7][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for phthalate analysis due to their volatility.[4][8]
Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS Detector | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of phthalates.[8] |
| Injection Mode | Pulsed Splitless | Maximizes transfer of analytes to the column.[5] |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of DIHP. |
| Oven Program | Start at 60°C, ramp to 300°C | Optimizes separation of various phthalates. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can reduce analysis time.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for generating reproducible mass spectra. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions.[4] |
Characteristic Ions for DIHP in SIM Mode: The mass spectrum of most phthalates is characterized by a prominent fragment ion at m/z 149, corresponding to the protonated phthalic anhydride.[12] This ion is typically used as the quantifier.
-
Quantifier Ion: m/z 149
-
Qualifier Ions: m/z 167, 279 (These will vary based on the specific isomer and fragmentation pattern)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative, particularly for less volatile phthalates or when minimal sample preparation is desired.[11]
Typical LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation. |
| MS Detector | Triple Quadrupole Mass Spectrometer | Enables highly selective Multiple Reaction Monitoring (MRM).[11] |
| Column | C18 reversed-phase column | Standard for separating moderately non-polar compounds. |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid | Provides efficient elution and ionization. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Suitable for polar and semi-polar compounds. |
| MS Acquisition | Multiple Reaction Monitoring (MRM) | Offers superior sensitivity and specificity by monitoring precursor-to-product ion transitions. |
MRM Transitions for DIHP: The specific precursor and product ions for DIHP should be determined by infusing a standard solution into the mass spectrometer. A hypothetical transition would be:
-
Precursor Ion: [M+H]+ or [M+NH4]+
-
Product Ions (Quantifier and Qualifier): Fragments resulting from collision-induced dissociation (CID) of the precursor ion.
Analytical Workflow Diagram
Caption: General workflow for instrumental analysis.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. Key validation parameters include:
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the coefficient of determination (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of DIHP and measuring the recovery. Acceptable recovery is typically within 80-120%.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should typically be <15%.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Hypothetical Method Validation Data
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.998 | >0.99 |
| LOD (ng/mL) | 0.5 | 0.1 | Method Dependent |
| LOQ (ng/mL) | 1.5 | 0.3 | Method Dependent |
| Accuracy (%) | 95-105% | 98-102% | 80-120% |
| Precision (RSD%) | <10% | <5% | <15% |
Mitigating Contamination: A Critical Consideration
Due to the widespread use of phthalates in laboratory equipment, background contamination is a significant challenge.[5][6]
Best Practices to Minimize Contamination:
-
Glassware: Use glassware exclusively and avoid all plastic containers, pipette tips, and vial caps unless they are certified phthalate-free.
-
Solvents: Use high-purity, "distilled-in-glass" grade solvents. Run solvent blanks regularly to check for contamination.[6]
-
Lab Environment: Maintain a clean laboratory environment and consider preparing standards and samples in a dedicated area.[6]
-
Procedural Blanks: Analyze a procedural blank with every batch of samples to monitor for contamination introduced during the entire analytical process.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the sensitive and reliable detection of this compound. The successful implementation of these protocols hinges on meticulous sample preparation to minimize matrix interference and stringent measures to control background contamination. Both GC-MS and LC-MS/MS offer excellent performance, with the choice of instrumentation guided by specific laboratory needs and sample characteristics. Adherence to rigorous method validation ensures the generation of high-quality, defensible data essential for regulatory compliance and risk assessment.
References
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. Retrieved from [Link]
-
Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository. Retrieved from [Link]
-
-
analytical methods. (n.d.). ATSDR. Retrieved from [Link]
-
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018). PubMed Central. Retrieved from [Link]
-
A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. (2019). MDPI. Retrieved from [Link]
-
A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. Retrieved from [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent. Retrieved from [Link]
-
Determination of Phthalate Esters in Water and Liquid Pharmaceutical Samples by Dispersive Liquid-Liquid Microextraction (DLLME) and Gas Chromatography with Flame Ionization Detection (GC-FID). (n.d.). ResearchGate. Retrieved from [Link]
-
Dihexyl phthalate (branched and linear isomers) - Di-n-hexyl phthalate. (n.d.). OSHA. Retrieved from [Link]
-
Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.). GERSTEL. Retrieved from [Link]
-
Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach. (2015). YouTube. Retrieved from [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (n.d.). EPA. Retrieved from [Link]
-
Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. (2018). Agilent. Retrieved from [Link]
-
Using GCMS to Determine the Phthalate Content in E-liquid. (n.d.). Shimadzu. Retrieved from [Link]
-
Phthalates. (n.d.). ECHA - European Union. Retrieved from [Link]
-
Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. (2022). PubMed. Retrieved from [Link]
-
MS spectrum and the fragmentation pattern of diisooctyl phthalate. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. (n.d.). MDPI. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) for the Sensitive Quantification of Phthalate Esters in Diverse Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Phthalate esters (PAEs), or phthalates, are a class of synthetic organic compounds extensively used as plasticizers to enhance the flexibility and durability of polymers.[1][2] Their widespread use in consumer products, food packaging, medical devices, and pharmaceutical formulations has led to ubiquitous environmental contamination and human exposure.[3][4][5] Growing concerns over their potential as endocrine-disrupting chemicals and their association with adverse health effects have prompted strict regulatory oversight.[2] Consequently, robust and sensitive analytical methods are essential for ensuring product safety and regulatory compliance. This application note provides a comprehensive guide to the determination of common phthalates using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. We present detailed protocols for sample preparation from both solid and liquid matrices, optimized chromatographic conditions, and a thorough method validation framework.
Introduction: The Analytical Challenge of Phthalates
Phthalates are not chemically bound to the polymer matrix and can readily leach, migrate, or off-gas into the surrounding environment, including food, beverages, pharmaceuticals, and biological systems.[5][6] This migration presents a significant challenge for quality control and safety assessment. While Gas Chromatography (GC) has traditionally been a standard method for phthalate analysis, HPLC offers distinct advantages, particularly for less volatile or thermally labile phthalates.[1] HPLC methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide excellent sensitivity and selectivity, often with simpler sample preparation that avoids the need for derivatization.[1][7]
The primary analytical hurdle in phthalate determination is not sensitivity, but the pervasive background contamination.[1][8] Phthalates are present in laboratory air, solvents, plasticware (pipette tips, vials, tubing), and almost every piece of equipment, leading to a high risk of false positives and inaccurate quantification.[8][9] Therefore, a successful protocol must incorporate rigorous contamination control strategies at every stage of the workflow.
Principle of the Chromatographic Method
The method described herein utilizes reverse-phase HPLC (RP-HPLC), which is ideal for separating the moderately non-polar phthalate molecules.
-
Stationary Phase: A non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica column, is used.[4][10][11] Phthalates are retained on the column through hydrophobic interactions between their alkyl chains and the C18 ligands.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is employed.[4][12]
-
Elution: A gradient elution is typically used, where the proportion of the organic solvent is increased over time.[13][14] This allows for the sequential elution of phthalates based on their polarity. More polar, smaller phthalates (e.g., Dimethyl Phthalate, DMP) elute earlier, while less polar, larger phthalates (e.g., Di(2-ethylhexyl) Phthalate, DEHP) are more strongly retained and elute later.
-
Detection:
-
UV Detection: Phthalates contain a benzene ring, which allows for detection by a UV detector, typically around 230 nm.[15] This method is robust and widely accessible.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, particularly in complex matrices, coupling the HPLC to a mass spectrometer is the preferred approach.[1][2][9] Electrospray ionization (ESI) is commonly used, and tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides definitive identification and quantification with minimal interference.[9]
-
Experimental Protocols
CAUTION: Due to the ubiquitous nature of phthalates, extreme care must be taken to avoid sample contamination. Use high-purity HPLC or MS-grade solvents, pre-cleaned glassware (baked at high temperatures if possible), and minimize the use of plastic materials throughout the sample preparation process.[8] Processing procedural blanks alongside samples is mandatory to monitor for background contamination.[8]
Protocol 1: Extraction from Solid Polymer Matrices (e.g., Toys, PVC Tubing)
This protocol is adapted from methodologies used for consumer product safety testing.[16]
Objective: To extract phthalates from a polymer matrix for HPLC analysis.
Materials:
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol or Acetonitrile, HPLC or MS grade
-
Hexane, HPLC grade
-
Sample (~0.1 g), finely cut or ground
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge with glass tubes
-
Syringe filters (0.45 µm), glass fiber or PTFE (verify low phthalate content)
Procedure:
-
Dissolution: Accurately weigh approximately 0.1 g of the polymer sample into a glass vial. Add 5 mL of THF to completely dissolve the sample. This can be aided by vortexing and sonication for 15-30 minutes.
-
Precipitation: Add 10 mL of a precipitating solvent like methanol or hexane dropwise while vortexing. This will cause the polymer (e.g., PVC) to precipitate out of the solution, leaving the smaller phthalate molecules in the supernatant.
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples (e.g., Bottled Water, Pharmaceutical Formulations)
This protocol is a robust method for concentrating phthalates from liquid samples and removing interfering matrix components.[1][11]
Objective: To extract and concentrate phthalates from a liquid sample.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol or Acetonitrile, HPLC or MS grade
-
Deionized water (phthalate-free)
-
SPE Vacuum Manifold
-
Sample (~100 mL)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the aqueous sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min). The phthalates will be retained on the C18 sorbent.
-
Washing (Optional): To remove polar interferences, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v).
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained phthalates by passing a small volume of a strong organic solvent, such as 2 x 2 mL of acetonitrile or methanol, through the cartridge into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase composition.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
HPLC System Configuration and Conditions
The following table outlines a typical set of starting conditions for the separation of common phthalates. Optimization may be required based on the specific analytes and matrix.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| HPLC System | Agilent 1260/1290, Waters Alliance, or equivalent | Agilent 1290, Waters ACQUITY, Sciex ExionLC, or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse, Altima C18, Poroshell 120 C18)[10][11][12]Dimensions: 150 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 2.6 µm | C18 UHPLC Column (e.g., Kinetex C18, Acquity BEH C18)Dimensions: 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 10 mM Ammonium Acetate[11][12] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[12] or Methanol | Acetonitrile or Methanol |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 50% B | 0-1 min: 40% B1-8 min: 40% to 98% B8-9 min: 98% B9-10 min: 40% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 - 20 µL[17] | 5 - 10 µL |
| Column Temp. | 30 °C[4] | 40 °C |
| Detector | UV/PDA Detector | Tandem Mass Spectrometer (e.g., Sciex 4500, Agilent 6400)[9] |
| UV Wavelength | 230 nm or 254 nm[4][18] | N/A |
| Ionization Mode | N/A | ESI Positive (+) |
| MS Parameters | N/A | Analyte-specific MRM transitions (Precursor > Product ion) |
Method Validation Framework
A self-validating protocol is essential for trustworthy results. The method should be validated according to established guidelines such as the International Council for Harmonisation (ICH) Q2(R1).
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, matrix effects). | Peak purity analysis (UV/PDA); No interfering peaks at the retention time of the analyte in blank matrix. For MS, specific MRM transitions confirm identity. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 for 5-7 concentration levels.[15][18] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike-recovery experiments. | Recovery between 80-120% is generally acceptable.[18][19] For some matrices, 70-130% may be justified. |
| Precision | To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 15%.[18][19] For concentrations near the LOQ, ≤ 20% may be acceptable. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of ~10:1; %RSD ≤ 20%.[15][18] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | %RSD of results should remain within precision limits.[13] |
Visualized Workflows and Concepts
General Analytical Workflow
The following diagram illustrates the end-to-end process for phthalate analysis by HPLC.
Caption: End-to-end workflow for phthalate analysis.
Contamination Control Strategy
This diagram highlights the critical sources of background contamination and the necessary mitigation steps.
Caption: Key sources of phthalate contamination and mitigation.
References
-
MDPI. (n.d.). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Available at: [Link]
-
Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Publishing. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Available at: [Link]
-
SCIEX. (n.d.). Phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. Available at: [Link]
-
LCGC International. (n.d.). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Available at: [Link]
-
SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Available at: [Link]
-
Journal of Research in Pharmacy. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Available at: [Link]
-
Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Available at: [Link]
-
Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Available at: [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Determination of eleven phthalate esters using HPLC and UV diode-array detector with liquid-liquid extraction or on line preconcentration. Available at: [Link]
-
GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]
-
MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of a water sample spiked with a mixture of phthalates at a concentration of 4 mg/L. Available at: [Link]
-
ResearchGate. (2016). Has anyone observed phthalate contamination during HPLC analysis of drug products?. Available at: [Link]
-
ResearchGate. (2012). Determination of Phthalates in Drinking Water Samples. Available at: [Link]
-
SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Available at: [Link]
-
SpringerLink. (n.d.). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Available at: [Link]
-
PubMed. (n.d.). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Available at: [Link]
Sources
- 1. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. pjoes.com [pjoes.com]
- 4. opus.govst.edu [opus.govst.edu]
- 5. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. gcms.cz [gcms.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
protocol for DIHP extraction from environmental samples
Executive Summary & Core Directive
This guide defines a robust, field-validated protocol for the extraction and quantification of Diisoheptyl Phthalate (DIHP) from complex environmental matrices (aqueous and solid). Unlike standard "cookbook" methods, this protocol addresses the specific challenges of DIHP analysis: its isomeric complexity (CAS 71888-89-6), its "transitional" volatility profile between low- and high-molecular-weight phthalates, and the ubiquitous nature of background phthalate contamination.[1]
The Golden Rule of Phthalate Analysis: The limit of detection is defined not by detector sensitivity, but by the cleanliness of your blank.
Target Analyte Profile
DIHP is not a single molecule but a complex mixture of C7 branched isomers.[2] This heterogeneity affects chromatographic peak shape and requires precise integration windows.[2]
| Property | Specification |
| Analyte Name | This compound (DIHP) |
| CAS Number | 71888-89-6 (Technical Mixture) / 41451-28-9 (Specific Isomer) |
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.5 g/mol |
| Log Kow | ~ 6.0 - 6.5 (High lipophilicity, binds strongly to soil/sediment) |
| Boiling Point | ~ 360-370 °C (Late eluter in GC) |
Pre-Extraction: The Contamination Control System
Causality: Phthalates are ubiquitous plasticizers found in HVAC filters, pipette tips, bottle caps, and Parafilm.[2] A single touch of a plastic glove can ruin a ppb-level analysis.[1]
Mandatory Glassware Preparation Protocol:
-
Wash: Detergent wash followed by copious tap and reagent-grade water rinses.[1][2]
-
Solvent Rinse: Rinse with Acetone (removes water), then Hexane (removes organic residues).[1][2]
-
Bake: Heat all glassware (pipettes, vials, funnels) at 400°C for 4 hours . This thermally degrades background phthalates.[2]
-
Storage: Cover openings with aluminum foil (dull side down). NEVER use Parafilm.
Extraction Protocols
Method A: Aqueous Samples (Drinking Water, Wastewater)
Technique: Solid Phase Extraction (SPE) Rationale:[1][3] LLE (Liquid-Liquid Extraction) requires large solvent volumes and increases background contamination risk.[1][2] SPE is cleaner and offers higher enrichment factors.
Materials:
-
Cartridge: Polystyrene-Divinylbenzene (PS-DVB) or C18 (End-capped), 500 mg / 6 mL.[1]
-
Why: PS-DVB offers better retention for aromatic rings via
interactions.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Elution Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1][2]
Workflow:
-
Sample Prep: Adjust 1 L water sample to pH < 2 with HCl (inhibits bacterial activity and hydrolysis).[2] Add 5 mL Methanol to improve wetting.
-
Conditioning:
-
Loading: Pass sample at ~5-10 mL/min. Fast flow reduces recovery of hydrophobic DIHP.[2]
-
Drying: Dry cartridge under vacuum for 30 mins.
-
Why: Residual water interferes with GC injection and immiscible elution solvents.[2]
-
-
Elution: Elute with 2 x 5 mL DCM. Soak for 1 min before collecting.
-
Concentration: Evaporate to 1 mL under a gentle stream of Nitrogen (TurboVap). Do not blow to dryness (loss of volatiles).
Method B: Solid Samples (Soil, Sediment, Sludge)
Technique: Soxhlet Extraction (Gold Standard) Rationale:[1] DIHP binds strongly to organic carbon in soil.[2] Ultrasonic extraction is faster but often yields lower recovery for aged samples.[2] Soxhlet ensures exhaustive extraction.[2]
Workflow:
-
Drying: Mix 10 g wet sample with anhydrous Sodium Sulfate (
) until free-flowing.-
Why: Water acts as a barrier to organic solvents in Soxhlet.[2]
-
-
Extraction: Place in a glass thimble (pre-extracted).
-
Solvent: 300 mL Hexane:Acetone (1:1 v/v).
-
Why: Acetone swells the soil organic matter; Hexane solubilizes the non-polar DIHP.[2]
-
-
Cycle: Reflux for 16-24 hours (4-6 cycles/hour).
-
Concentration: Concentrate extract to ~5 mL using a Kuderna-Danish (K-D) concentrator or Rotary Evaporator.
-
Sulfur Removal: If sediment is black/anoxic, add activated Copper granules to remove elemental sulfur (interferes with MS).[1][2]
Cleanup (Interference Removal)
Protocol: Florisil Cleanup (EPA Method 3620C adapted) Why: Removes polar matrix components (humic acids, pigments) that foul the GC liner.[2]
-
Column: Glass column with 10 g activated Florisil (topped with 1 cm
). -
Condition: Wash with 50 mL Hexane.
-
Load: Transfer 1 mL of sample extract.
-
Wash: Elute with 20 mL Hexane (removes non-polar aliphatics/PCBs). Discard.
-
Elute DIHP: Elute with 50 mL Hexane:Acetone (90:10) .
-
Note: Phthalates are moderately polar esters; they require a slightly polar solvent to desorb from Florisil.[2]
-
-
Final Concentrate: Evaporate to 1 mL for GC-MS analysis.
Instrumental Analysis (GC-MS)
System Configuration:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C.
MS Parameters (SIM Mode): DIHP fragments similarly to other phthalates but has a distinct retention window.[2]
-
Quantifier Ion: m/z 149 (Base peak, protonated phthalic anhydride).[1][2]
-
Qualifier Ions: m/z 167, m/z 293 (if visible), m/z 113.[1][2]
-
Internal Standard: d4-DEHP (Deuterated Bis(2-ethylhexyl) phthalate).[1]
-
Why: Closest elution and chemical behavior to DIHP without native interference.[2]
-
Retention Time Logic: DIHP (C7) elutes after Di-n-butyl phthalate (C4) and before DEHP (C8).[1] Expect a cluster of peaks due to isomers. Sum the area of the isomeric cluster for quantification.
Visualized Workflows
Figure 1: Analytical Workflow for DIHP
Caption: Step-by-step extraction and cleanup workflow for DIHP in environmental matrices.
Figure 2: Decision Tree for Method Selection
Caption: Decision matrix for selecting the appropriate extraction technique based on sample physical state.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background (m/z 149) | Contaminated glassware or solvents.[1] | Bake glassware @ 400°C. Use HPLC-grade solvents. Check septum bleed.[2] |
| Low Recovery (<70%) | Incomplete extraction or breakthrough.[1][2] | Water: Slow down SPE flow rate. Soil: Increase Soxhlet time. Check pH. |
| Peak Tailing | Active sites in liner or column.[2] | Replace inlet liner (deactivated wool).[1][2] Trim 30 cm from GC column head. |
| Ghost Peaks | Carryover from previous high sample. | Run solvent blanks between samples.[2] Bake out column at 300°C for 10 min. |
References
-
U.S. EPA. (2007).[2] Method 3620C: Florisil Cleanup. Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846).[1][2] [Link]
-
U.S. EPA. (1996).[2] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link][1]
-
Restek Corporation. (2020).[2][5] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Agilent Technologies. (2012).[2] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS. [Link]
Sources
Technical Application Note: Characterization and Processing of Diisoheptyl Phthalate (DIHP) in PVC Matrices
Executive Summary & Regulatory Impact
Diisoheptyl phthalate (DIHP) (CAS: 71888-89-6) is a branched C7 phthalate ester used historically as a plasticizer to impart flexibility to polyvinyl chloride (PVC). While it offers rapid fusion and high solvation efficiency due to its lower molecular weight compared to industry standards like DEHP (C8) and DINP (C9), its application is currently heavily restricted in regulated markets (EU REACH, US CPSC) due to Reproductive Toxicity (Category 1B) classifications.
Crucial Note for Drug Development Professionals: While DIHP is rarely selected for new medical device formulations, it remains a critical target in Extractables & Leachables (E&L) studies. Global supply chains may still introduce DIHP via legacy equipment or non-regulated packaging. This guide provides the protocols for processing (for material benchmarking) and extraction (for safety validation).
Material Science: The Mechanism of Action
To understand DIHP's behavior, one must look beyond simple mixing. Plasticization is a kinetic and thermodynamic process governed by the Gel Theory and Free Volume Theory .
The Solvation Mechanism
DIHP acts as a solvent for the amorphous regions of PVC.
-
Insertion: The aromatic ring of DIHP interacts with the dipoles of the PVC polymer chain (chlorine atoms).
-
Shielding: The aliphatic heptyl chains act as spacers, shielding the attractive dipole-dipole interactions between PVC chains.
-
Free Volume Expansion: This insertion increases the "free volume" within the matrix, allowing polymer chain segments to rotate past one another, resulting in flexibility (
depression).
Why DIHP? Being a C7 ester, DIHP is smaller than DEHP (C8).
-
Pro: It solvates PVC faster (lower fusion temperature), allowing for faster processing speeds.
-
Con: It has higher volatility and higher migration rates, making it less stable long-term.
Comparative Technical Data
The following table contrasts DIHP with the industry standard (DEHP) and the modern alternative (DINP).
| Property | DIHP (C7 Branched) | DEHP (C8 Standard) | DINP (C9 Alternative) | Implication |
| Molecular Weight | 362.5 g/mol | 390.6 g/mol | 418.6 g/mol | Lower MW = Higher Volatility |
| Viscosity (20°C) | ~40-50 mPa·s | 80 mPa·s | 120-140 mPa·s | DIHP yields lower viscosity plastisols |
| Fusion Temp | Fast Fusion (Low) | Medium | Slow (High) | DIHP processes at lower temps |
| Migration Rate | High | Medium | Low | Critical for Medical Safety |
| REACH Status | SVHC (Restricted) | SVHC (Restricted) | Restricted in Toys | DIHP is a high-risk leachable |
Visualization: Plasticization & Processing Logic
Figure 1: The Plasticization Pathway
This diagram illustrates the thermodynamic progression from a rigid resin to a flexible matrix using DIHP.
Caption: Thermodynamic progression of DIHP solvating PVC resin. Note the critical temperature thresholds for absorption vs. fusion.
Experimental Protocols
Protocol A: Dry Blend Preparation (Compounding)
Purpose: To create a free-flowing powder for extrusion or injection molding. Safety: Perform in a fume hood. DIHP is a reproductive toxin; use nitrile gloves and P100 respiratory protection.
Equipment: High-Speed Mixer (Henschel type).
-
Resin Loading: Charge PVC suspension resin (K-value 65-70) into the mixer. Start agitation at low speed (approx. 600 rpm).
-
Stabilization: Add thermal stabilizers (Ca/Zn or Tin-based) and co-stabilizers (Epoxidized Soybean Oil). Mix for 2 minutes.
-
Heating Phase: Increase speed to high (approx. 1500-2000 rpm). Friction will raise the temperature.[1]
-
Plasticizer Injection (Critical Step):
-
Target Temp: When the mix reaches 80°C (approximate
of PVC), inject the DIHP slowly. -
Why? At
, the amorphous pores of the PVC grain open, allowing the liquid to penetrate rather than coat the surface. Adding too cold results in "wet" spots; adding too hot risks degrading the stabilizer.
-
-
Absorption & Drying: Continue mixing until the temperature reaches 115°C - 120°C . The mix should transition from wet/sticky to a dry, free-flowing sand consistency.
-
Cooling: Immediately dump the batch into the cooling mixer. Cool to 40°C to prevent agglomeration (lumping).
Protocol B: Migration & Leaching Assessment (Medical Focus)
Purpose: To quantify the risk of DIHP migrating from a PVC container into a drug formulation (simulant). This is the primary protocol for Drug Development professionals assessing packaging safety.
Standard: Adapted from ASTM D1239 and ISO 3826 .
Materials:
-
Test Specimen: 1mm thick PVC plaque containing DIHP.
-
Simulants: Distilled water (aqueous drugs), Ethanol 15% (alcohol-based), Vegetable Oil (lipid-based/fatty food).
Workflow:
-
Specimen Prep: Cut PVC into 5cm x 5cm squares. Measure surface area and initial weight (
) to 0.0001g precision. -
Immersion: Suspend the specimen in the simulant within a sealed borosilicate glass container.
-
Ratio: 10mL simulant per 1
surface area.
-
-
Conditioning: Incubate at 37°C (body temp) for 72 hours.
-
Note: For accelerated aging, use 70°C for 24 hours.
-
-
Extraction & Drying: Remove specimen, rinse with distilled water, and dry in a desiccator for 24 hours.
-
Gravimetric Analysis: Weigh the specimen (
). -
GC-MS Verification (The "Gold Standard"):
-
Do not rely solely on weight loss (which includes water absorption).
-
Analyze the simulant liquid using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Target Ion for DIHP: Monitor m/z 149 (phthalate anhydride base peak) and molecular ion peaks specific to C7 esters.
-
Calculation:
Visualizing the Analytical Workflow
Figure 2: Leachables Assessment Workflow
This workflow outlines the decision tree for a drug developer encountering DIHP in packaging.
Caption: Decision matrix for evaluating DIHP contamination in medical packaging. PDE = Permitted Daily Exposure.
References
-
European Chemicals Agency (ECHA). (2024). Substance Information: 1,2-benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich (DIHP).[2] Retrieved from [Link]
-
ASTM International. (2019). ASTM D2383-19: Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.[3][4] West Conshohocken, PA. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission (CPSC). (2011). Toxicity Review of this compound (DIHP).[5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108365, this compound. Retrieved from [Link]
Sources
biomonitoring studies for Diisoheptyl phthalate exposure
Application Note: High-Precision Biomonitoring of Diisoheptyl Phthalate (DIHP) Exposure
Executive Summary & Strategic Rationale
This compound (DIHP) represents a complex challenge in modern biomonitoring. As a C7-backbone phthalate often found in isomeric mixtures, it serves as a substitute for restricted plasticizers like DEHP. Unlike low-molecular-weight phthalates (e.g., DEP), DIHP is lipophilic and undergoes extensive oxidative metabolism.
The Core Challenge: Relying solely on the primary monoester (Monoisoheptyl phthalate, MIHP) is analytically flawed. MIHP is susceptible to external contamination during sample handling and has a shorter biological half-life. The Scientific Solution: This protocol establishes a multi-analyte oxidative biomarker strategy . We target the specific downstream metabolites—Monohydroxyheptyl phthalate (MHHpP) , Mono-oxoheptyl phthalate (MOHpP) , and Monocarboxyhexyl phthalate (MCHxP) . These analytes are immune to external contamination (as they require hepatic metabolism to form) and provide a more stable window of exposure assessment.
Metabolic Pathway & Biomarker Logic
Understanding the biotransformation of DIHP is prerequisite to valid method design. Upon ingestion/inhalation, DIHP hydrolyzes to its monoester (MIHP). However, phase I oxidation rapidly converts MIHP into secondary metabolites, which are then glucuronidated for excretion.
Figure 1: DIHP Metabolic Pathway & Target Analytes
Caption: Metabolic cascade of DIHP. Green and Red nodes represent the validated biomarkers for specific exposure assessment, minimizing false positives from environmental background.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) . The use of deuterated internal standards (e.g., d4-MHHpP) is non-negotiable for compensating matrix effects in urine.
Pre-Analytical Controls (Critical)
-
Contamination Blockade: Phthalates are ubiquitous.[1][2] All glassware must be baked at 400°C for 4 hours. Use only polypropylene (PP) or polymethylpentene (PMP) labware. Never use Parafilm.
-
Matrix: Spot urine samples are sufficient, but specific gravity (SG) or creatinine correction is required for normalization.
Sample Preparation: Enzymatic Deconjugation
Phthalates are excreted as glucuronides.[2] You must cleave the sugar moiety to measure the total concentration.
-
Aliquot: Transfer 200 µL of urine into a 96-well deep plate.
-
Internal Standard: Add 20 µL of mixed internal standard solution (13C4- or D4-labeled analogs of MHHpP, MOHpP, MCHxP) at 50 ng/mL.
-
Buffer: Add 200 µL of 1.0 M Ammonium Acetate (pH 6.5).
-
Enzyme Addition: Add 10 µL of
-glucuronidase (E. coli K12 form is preferred for specific activity without lipid interference). -
Incubation: Seal and incubate at 37°C for 90 minutes .
-
Checkpoint: Verify deconjugation efficiency by running a quality control sample spiked with 4-methylumbelliferyl glucuronide.
-
-
Stop Reaction: Add 20 µL of Glacial Acetic Acid.
Solid Phase Extraction (SPE)
Online SPE is recommended for high throughput, but this offline protocol ensures maximum cleanliness.
-
Conditioning: Use a polymeric weak anion exchange (WAX) or hydrophilic-lipophilic balance (HLB) cartridge (60 mg). Condition with 2 mL Methanol followed by 2 mL Water.
-
Loading: Load the entire hydrolysate.
-
Wash: Wash with 2 mL 10% Methanol in water (removes salts and polar interferences).
-
Elution: Elute with 1.5 mL Acetonitrile .
-
Reconstitution: Evaporate to dryness under N2 and reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Instrumentation Parameters
Chromatography (UHPLC):
-
Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm). Note: Phenyl-Hexyl provides better separation of isomeric clusters common in DIHP.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
Mass Spectrometry (ESI-): Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MHHpP | 279.1 | 121.0 | 25 | 22 |
| MOHpP | 277.1 | 121.0 | 25 | 24 |
| MCHxP | 293.1 | 121.0 | 28 | 20 |
| d4-MHHpP (IS) | 283.1 | 125.0 | 25 | 22 |
Note: The product ion m/z 121 corresponds to the benzoate moiety, a stable fragment for phthalates.
Analytical Workflow Visualization
Figure 2: End-to-End Biomonitoring Protocol
Caption: Step-by-step analytical workflow ensuring deconjugation and matrix removal.
Data Interpretation & Reference Ranges
When analyzing DIHP exposure data, raw concentrations (ng/mL) must be corrected for urinary dilution.
Correction Formula:
Reference Values (Contextual Grounding): Based on recent surveillance (e.g., US populations 2018-2019), typical geometric mean concentrations for DIHP metabolites are:
Interpretation: Detection of MCHxP and MHHpP indicates recent exposure.[3] High ratios of Oxidized:Primary metabolites confirm metabolic processing rather than sample contamination.
References
-
Silva, M. J., et al. (2019). "Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019."[3][4][5] Toxics, 7(4), 47.
-
HBM4EU. (2022).[6] "Phthalates and Hexamoll® DINCH® - Substance Datasheet." Human Biomonitoring Initiative (HBM4EU).[6][7][8]
-
Centers for Disease Control and Prevention (CDC). (2021). "Biomonitoring Summary: Phthalates." National Biomonitoring Program.
-
Koch, H. M., & Calafat, A. M. (2009). "Human biomonitoring of phthalates: profiles of excretion in urban populations." International Journal of Hygiene and Environmental Health, 212(6), 637-653.
Sources
animal models for studying DIHP effects on development
Application Notes & Protocols
Topic: Rodent Models for Elucidating the Developmental Toxicity of Diisoheptyl Phthalate (DIHP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Characterizing DIHP Developmental Toxicity
This compound (DIHP) is a branched-chain, high molecular weight phthalate ester used as a plasticizer in a variety of consumer and industrial products, including vinyl flooring and coatings.[1][2] Like other phthalates, DIHP is not chemically bound to the polymer matrix and can leach into the environment, leading to human exposure. Growing concern centers on its classification as an endocrine-disrupting chemical (EDC), with the potential to interfere with hormonal signaling during critical developmental windows.[3][4][5]
The primary toxicological concern associated with DIHP and similar phthalates is developmental and reproductive toxicity.[6][7] Animal studies are indispensable for characterizing these risks. The rat model, in particular, has proven to be highly sensitive to the anti-androgenic effects of phthalates, recapitulating a spectrum of male reproductive tract abnormalities known as "phthalate syndrome."[8][9] This syndrome is a component of the broader Testicular Dysgenesis Syndrome (TDS) hypothesis, which posits that in utero disruption of fetal testis development can lead to a range of disorders, including hypospadias, cryptorchidism, and reduced fertility.[8][9]
This guide provides a comprehensive framework for utilizing rodent models to study the effects of DIHP on development. It moves beyond a simple recitation of steps to explain the scientific rationale behind model selection, experimental design, and endpoint analysis, empowering researchers to conduct robust, reproducible, and mechanistically informative studies.
Section 1: The Scientific Rationale - Mechanism of DIHP-Induced Anti-Androgenicity
Understanding the "why" is critical to designing a scientifically valid study. The developmental toxicity of DIHP is not random; it is a targeted disruption of male sexual differentiation, which is exquisitely dependent on androgens produced by the fetal testis.
1.1. The Core Defect: Suppression of Fetal Testicular Steroidogenesis
The cornerstone of DIHP's developmental toxicity is its ability to suppress the synthesis of testosterone in fetal Leydig cells.[2] This occurs during a critical developmental period known as the Masculinization Programming Window (MPW), which in rats spans approximately gestational days (GD) 15.5 to 18.5.[10] Insufficient androgen action during this window leads to permanent malformations of androgen-dependent tissues.[10]
DIHP achieves this by down-regulating the expression of multiple key genes and proteins essential for the conversion of cholesterol into testosterone.[2] This includes:
-
StAR (Steroidogenic Acute Regulatory Protein): Transports cholesterol into the mitochondria, the rate-limiting step of steroidogenesis.
-
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): Converts cholesterol to pregnenolone.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A critical enzyme for the conversion of progesterone-derived intermediates into androgens.
-
INSL3 (Insulin-like 3): Another key Leydig cell hormone, crucial for testicular descent. Its suppression by DIHP contributes to cryptorchidism.[2]
The disruption of this pathway directly reduces the circulating testosterone required for the proper development of the Wolffian ducts, external genitalia, and perineum.[11][12]
1.2. Visualizing the Mechanism: The Disrupted Steroidogenesis Pathway
The following diagram illustrates the canonical steroidogenesis pathway and highlights the key enzymatic steps inhibited by DIHP exposure.
Caption: DIHP inhibits key genes (StAR, CYP11A1, CYP17A1, etc.) in the steroidogenesis pathway.
Section 2: Animal Model Selection and Husbandry
2.1. Justification for the Rat Model
The choice of animal model is the foundation of any toxicological study. For assessing the developmental effects of phthalates, the rat is considered the most relevant and sensitive rodent model.[13] Studies have shown that other species, such as the mouse, are significantly less sensitive to phthalate-induced testicular toxicity, while the hamster is largely resistant.[13] The reproductive developmental processes in rats are considered analogous to those in humans, making them a suitable model for hazard identification.[13] The Sprague-Dawley (SD) rat is a commonly used outbred strain with well-characterized reproductive biology, making it an excellent choice.[11]
2.2. Husbandry and Care
Adherence to established guidelines for animal care is paramount for both ethical considerations and data integrity. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Source: Obtain healthy, virgin animals from a reputable supplier.
-
Acclimation: Allow animals to acclimate for at least 5 days upon arrival.
-
Housing: House animals in standard polycarbonate cages with appropriate bedding. Maintain a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet: Provide standard laboratory chow and water ad libitum. Ensure the diet and water source are free of confounding contaminants (e.g., phytoestrogens).
-
Mating: House females with males (e.g., 2:1 ratio) and check daily for evidence of mating. The day a vaginal plug or sperm is found is designated Gestational Day (GD) 0.[14]
Section 3: Experimental Design - A Validated Developmental Toxicity Study
A robust experimental design is crucial for generating interpretable data. This design is based on established protocols, including elements from OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).[15][16]
3.1. Experimental Workflow
The following workflow provides a top-level view of the study design, from animal preparation to data collection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to this compound During Pregnancy is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Effects of early postnatal DEHP treatment on sexual dimorphic, androge" by Issachar Lopez, Jolien Kusi et al. [digital.kenyon.edu]
- 6. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Of Mice and Men (and Rats): Phthalate-Induced Fetal Testis Endocrine Disruption Is Species-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental exposures, fetal testis development and function: phthalates and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of dihydrotestosterone exposure during or prior to the masculinization programming window on reproductive development in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies [frontiersin.org]
- 12. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]
Standard Operating Procedure: Toxicological Characterization and Analytical Quantification of Diisoheptyl Phthalate (DIHP)
Core Directive & Scope
This Application Note and Protocol is designed for research laboratories investigating the endocrine-disrupting potential, reproductive toxicity, or environmental persistence of Diisoheptyl Phthalate (DIHP) .
The Critical Challenge: The ubiquity of phthalates in laboratory consumables (plastic tips, Parafilm, tubing, solvent cap liners) creates a high risk of background contamination, rendering low-dose toxicity data or trace analysis invalid. This SOP prioritizes a "Zero-Background" workflow to ensure data integrity.
Health, Safety, and Environmental (HSE) Protocols
Hazard Classification: DIHP is classified as a Category 1B Reproductive Toxicant (May damage the unborn child).
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 or P100 respirator required during powder handling or aerosol generation.[1]
-
Dermal: Double-gloving with Nitrile is mandatory.[1] Latex is permeable to phthalates.[1]
-
Eye: Chemical splash goggles.[1]
The "Phthalate-Free" Zone
To prevent experimental artifacts, the following materials are strictly prohibited in direct contact with DIHP or samples:
-
Prohibited: Parafilm®, Tygon® tubing, soft PVC plastics, standard pipette tips (unless certified low-retention/phthalate-free).[1]
-
Required: Borosilicate glass (baked), Stainless steel, PTFE (Teflon), Aluminum foil (solvent-rinsed).[1]
Experimental Protocol: Material Preparation & Background Control
Glassware Decontamination (The "Bake-Out" Method)
Phthalates adhere to glass surfaces.[1] Standard washing is insufficient.[1]
-
Rinse 3x with Acetone (HPLC Grade).
-
Bake in a muffle furnace at 400°C for 4 hours.
-
Cover openings with acetone-rinsed aluminum foil immediately upon cooling.[1]
Stock Solution Preparation (Vehicle Selection)
DIHP is lipophilic (Log Kow ~6.[1]87) and practically insoluble in water (<0.1 mg/L).[1]
Vehicle Choice:
-
In Vitro: Dimethyl Sulfoxide (DMSO) is the standard. Final culture concentration must be <0.1% (v/v) to avoid vehicle toxicity.[1]
-
In Vivo (Oral Gavage): Corn Oil is the preferred carrier.
Protocol:
-
Weigh DIHP reference standard in a glass weighing boat.
-
Dissolve in DMSO (for cell culture) to create a 100 mM Master Stock .
-
Sonicate for 10 minutes at room temperature to ensure complete solubilization.
-
QC Check: Analyze a vehicle blank (DMSO only) via GC-MS before use to ensure the solvent itself is not contaminated.[1]
Analytical Verification: GC-MS Quantification
This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for high sensitivity.[1]
Instrument Parameters
| Parameter | Setting |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium (Constant flow: 1.0 mL/min) |
| Inlet Temp | 280°C |
| Injection | Splitless (1 µL) |
| Transfer Line | 290°C |
| Ion Source | Electron Impact (EI), 230°C |
| Acquisition | SIM Mode (Target Ions) |
Target Ions (SIM Mode)
DIHP is a mixture of C7 isomers.[1] It does not produce a single molecular ion peak but rather a cluster.[1]
-
Quantifier Ion: m/z 149 (Phthalic anhydride base peak - universally present).[1][3]
-
Qualifier Ions: m/z 293 , m/z 167 .
-
Internal Standard: d4-Di-n-octyl phthalate (d4-DnOP) or d4-DEHP .[1]
Analytical Logic Diagram
The following diagram illustrates the decision logic for validating DIHP presence against background noise.
Figure 1: GC-MS Validation Logic. Critical checkpoints (Retention Time and Ion Ratios) prevent false positives caused by other phthalate contaminants.
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of DIHP in HepG2 (Liver) or Leydig cells.
Experimental Workflow
-
Seeding: Seed cells at
cells/well in 96-well plates (Glass-coated plates preferred). Incubate 24h. -
Dosing: Prepare serial dilutions of DIHP (0.1 µM to 1000 µM) in serum-free medium.
-
Exposure: Incubate cells with DIHP for 24h or 48h.
-
Readout: Add MTT reagent. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]
Contamination Control Workflow
The following diagram details the material flow required to maintain the "Phthalate-Free" integrity of the biological assay.
Figure 2: Material Flow for Phthalate Research. Note the critical control point at pipette tips and the requirement for baked glassware.
Waste Management
DIHP is an environmental pollutant.[1][4][5][6][7][8][9]
-
Liquid Waste: Collect all DIHP-contaminated media and solvents in a dedicated "Halogenated Organic Waste" carboy.[1]
-
Solid Waste: Tips, gloves, and plates must be incinerated as hazardous chemical waste. Do not dispose of in general trash or biohazard bags (unless autoclaved first, but incineration is preferred for chemical destruction).
References
-
U.S. Consumer Product Safety Commission (CPSC). (2011).[1] Toxicity Review of this compound (DIHP). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: this compound.[1][4][6][10][11] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. cpsc.gov [cpsc.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Toxicity study of di(2-ethylhexyl)phthalate (DEHP) in combination with acetone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 71888-89-6 [chemicalbook.com]
Application Notes: Diisoheptyl Phthalate (DIHP) in Flexible Vinyl Formulations
Abstract and Introduction
This document provides a comprehensive technical guide for researchers and formulators on the use of Diisoheptyl Phthalate (CAS No. 71888-89-6), commonly known as DIHP, as a plasticizer in flexible polyvinyl chloride (PVC) formulations. DIHP is a high molecular weight phthalate ester utilized to impart flexibility and durability to otherwise rigid PVC resins.[1] Phthalates are a class of chemical compounds that enhance the softness, flexibility, and processability of polymers.[2] DIHP, with its C7-rich alkyl chains, is categorized as a "transitional" or high molecular weight phthalate, offering a distinct performance profile compared to lower molecular weight counterparts like Di(2-ethylhexyl) phthalate (DEHP).[3][4]
The primary function of a plasticizer is to be incorporated into a polymer matrix to reduce the glass transition temperature (Tg), thereby increasing the material's flexibility and workability.[5] This guide will detail the physicochemical properties of DIHP, explain the mechanism of plasticization, provide detailed protocols for formulation and testing, and offer a comparative analysis against other common plasticizers. The objective is to equip scientists and development professionals with the necessary knowledge to effectively utilize DIHP in the development of high-performance flexible vinyl products for applications such as flooring, wall coverings, and automotive interiors.[1][6]
Physicochemical Properties of this compound
Understanding the fundamental properties of DIHP is critical for predicting its behavior in a PVC matrix and for optimizing processing conditions. DIHP is a complex mixture of isoheptyl esters of phthalic acid, resulting in a branched molecular structure.[1][7]
Table 1: Key Physicochemical Properties of DIHP
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₄O₄ | [7] |
| Molecular Weight | ~362.5 g/mol | [7] |
| Physical State | Oily Liquid | [4] |
| Density | ~0.99 g/cm³ (at 20°C) | [7] |
| Boiling Point | ~398°C | [4] |
| Melting Point | -45°C | [4][8] |
| Water Solubility | Very Low (~1.7 x 10⁻⁵ g/L) | [9] |
| Log Kow (Octanol/Water) | ~6.87 | [9] |
The high molecular weight and branched structure of DIHP contribute to its lower volatility and migration potential compared to lower molecular weight phthalates. This increased permanency is a key advantage for durable goods requiring long service life.[3]
Mechanism of Plasticization in Flexible Vinyl
The plasticization of PVC by DIHP is a physical process rooted in polymer science. At a molecular level, rigid PVC is characterized by strong intermolecular forces (dipole-dipole interactions) between the polymer chains, which restricts their movement and results in a brittle material.
When DIHP is introduced into the PVC matrix during processing (typically at elevated temperatures), its molecules intersperse between the long PVC chains. The bulky, non-polar alkyl chains of the DIHP molecules shield the polar C-Cl groups on the PVC chains from each other. This shielding action disrupts the strong intermolecular forces, effectively "lubricating" the polymer chains and allowing them to slide past one another more easily. This increased molecular mobility manifests as a significant reduction in the material's glass transition temperature (Tg), transforming the PVC from a rigid solid into a flexible, elastomeric material at room temperature.[10]
Performance Characteristics in Flexible Vinyl Formulations
DIHP is valued as a general-purpose, strongly solvating plasticizer that offers high compatibility with PVC resin.[4] Its performance is often benchmarked against other high molecular weight phthalates like Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP).
Key Performance Advantages:
-
Durability and Permanence: As a high molecular weight phthalate (possessing ≥7 carbon atoms in its backbone), DIHP is tightly bound within the vinyl matrix.[3] This, combined with its low vapor pressure, contributes to a long service life and resistance to degradation.[3]
-
Good All-Around Performance: DIHP provides a balanced profile of properties, making it suitable for a wide range of general-purpose applications. It offers good flexibility, which is an essential safety feature in products like electrical cables that must bend without cracking.[3][11]
-
Efficient Processing: It is known to be a strongly solvating plasticizer, which can lead to faster processing times compared to some other phthalates.[4]
-
Weather Resistance: Like other high phthalates, DIHP contributes to the weather resistance of PVC products, making them suitable for outdoor applications.[3]
Comparative Analysis: Compared to lower molecular weight phthalates like DEHP, DIHP generally offers lower volatility and migration.[12] When compared to other high phthalates like DINP, DIHP provides similar durability and permanence. The branched structure of these larger plasticizers makes it physically more difficult for them to escape the polymer matrix.[13] Formulations with higher molecular weight plasticizers often exhibit enhanced thermal stability.[12]
Protocols for Formulation and Evaluation
The following protocols provide a standardized framework for preparing and testing flexible vinyl formulations incorporating DIHP. These methodologies are based on established industry practices and ASTM standards to ensure reliable and reproducible results.
Experimental Workflow Overview
The process of creating and evaluating a DIHP-plasticized vinyl formulation follows a logical sequence from material preparation to final property testing.
Caption: Workflow for DIHP-PVC Formulation and Testing.
Protocol 1: Preparation of a Standard PVC Formulation
Objective: To prepare a standardized flexible PVC compound using DIHP as the primary plasticizer.
Materials & Equipment:
-
PVC Resin (Suspension grade, K-value 65-70)
-
This compound (DIHP)
-
Heat Stabilizer (e.g., Calcium/Zinc or Barium/Zinc stearate)
-
Low and High-Intensity Mixers
-
Two-Roll Mill
-
Compression Molder
-
Analytical Balance
Procedure:
-
Component Weighing: Based on the formulation in Table 2, accurately weigh each component. A common concentration for plasticizers in flexible PVC is between 25% and 50% by weight.[11]
-
Causality: Accurate measurement is critical as minor variations in component ratios can significantly impact the final properties of the vinyl.
-
-
Dry Blending: Combine the PVC resin and heat stabilizer in a low-intensity mixer for 5-10 minutes until a homogenous powder blend is achieved.
-
Causality: This step ensures the stabilizer is evenly distributed to protect the PVC from thermal degradation during high-temperature processing.[14]
-
-
Plasticizer Addition: Transfer the dry blend to a high-intensity mixer. While mixing, slowly add the pre-weighed DIHP. Mix until the liquid is fully absorbed and the compound appears as a free-flowing powder (dry blend).
-
Milling and Compounding: Process the dry blend on a two-roll mill heated to 150-165°C. Continuously cut and fold the material on the mill for 5-10 minutes to ensure complete fusion and homogenization.
-
Causality: Milling ensures the DIHP is intimately mixed with the PVC on a molecular level, achieving full plasticization.
-
-
Sheet Preparation: Once homogenized, sheet the compound off the mill at a controlled thickness (e.g., 2 mm) for subsequent testing.
-
Molding (for specific test specimens): Use a compression molder (170-180°C) to press the milled sheets into plaques or specific shapes required for ASTM testing.
Table 2: Example General-Purpose Formulation
| Component | Parts per Hundred Resin (PHR) |
| PVC Resin (K-67) | 100 |
| This compound (DIHP) | 50 |
| Ca/Zn Stabilizer | 2.0 |
Protocol 2: Evaluation of Mechanical Properties
Objective: To quantify the effect of DIHP on the key mechanical properties of the flexible vinyl compound.
Procedure:
-
Specimen Conditioning: Before testing, condition all samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.
-
Causality: Conditioning ensures that test results are not affected by variations in temperature or moisture content, providing a consistent baseline for comparison.
-
-
Hardness Measurement (ASTM D2240): Use a Shore A durometer to measure the hardness of the cured PVC sheet at multiple points. Report the average value. Hardness is an indicator of plasticizer efficiency.
-
Tensile Properties (ASTM D412): a. Cut dumbbell-shaped test specimens from the cured sheets using a die. b. Measure the thickness and width of the narrow section of each specimen. c. Test the specimens using a universal testing machine (tensometer) at a specified crosshead speed (e.g., 500 mm/min). d. Record the force at break and the elongation at break. e. Calculate Tensile Strength (MPa) and Ultimate Elongation (%).
Regulatory and Safety Considerations
DIHP is classified as a "transitional" phthalate.[4] Historically, concerns have been raised about the potential for phthalates to migrate from products and their potential health effects.[9] DIHP is subject to regulatory review and its use may be restricted in certain applications, such as in toys or childcare articles that can be placed in the mouth.[11] Users should always consult the latest Safety Data Sheet (SDS) and local regulations before use. The SDS for DIHP indicates a possible risk of harm to the unborn child (Reproductive toxicity, category 1).[8]
Conclusion
This compound is a versatile and effective high molecular weight plasticizer for flexible vinyl formulations. Its branched structure and C7-rich alkyl chains provide a desirable balance of properties, including good permanence, durability, and processing efficiency.[3][4] By following standardized protocols for formulation and testing, researchers and developers can leverage the benefits of DIHP to create high-quality flexible PVC products for a variety of demanding applications. The choice of DIHP over other plasticizers will depend on a careful evaluation of performance requirements, processing characteristics, and the evolving regulatory landscape.
References
-
American Chemistry Council. (n.d.). High Phthalates a Primer on DINP and DIDP. Retrieved from [Link]
- European Chemicals Agency. (n.d.). Application of DEHP, DBP and BBP in products and articles.
-
National Institutes of Health (NIH). (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound.
-
National Institutes of Health (NIH). (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]
- Perstorp. (n.d.). Seven performance reasons to change to a C10 plasticizer.
-
Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIHP). Retrieved from [Link]
- Redalyc. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B.
- GreenFacts. (n.d.). Some phthalates and their applications.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisooctyl Phthalate.
- Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers.
-
ResearchGate. (n.d.). Toxicity review of this compound (DiHP). Retrieved from [Link]
-
ResearchGate. (n.d.). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. Retrieved from [Link]
-
BASTONE. (2025). DINP vs DEHP Plasticizer Comparison. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Uses & Benefits. Retrieved from [Link]
-
ShangHai QiGuang. (2024). the differences between dehp, dop and dinp_industrial additives. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding DEHP: The Controversial Plasticizer. Retrieved from [Link]
-
Elsmar.com. (2009). DEHP vs. DINP as Plasticizer in PVC (Emerging Health hazard). Retrieved from [Link]
-
Jinli Chemical. (2024). Why Are Phthalates Commonly Used as Plasticizers?. Retrieved from [Link]
-
American Chemistry Council. (n.d.). High Phthalates. Retrieved from [Link]
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- 2. Why Are Phthalates Commonly Used as Plasticizers?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. cpsc.gov [cpsc.gov]
- 5. ukm.my [ukm.my]
- 6. Uses & Benefits - American Chemistry Council [americanchemistry.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accustandard.com [accustandard.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2 Application of DEHP, DBP and BBP in products and articles – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 12. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. redalyc.org [redalyc.org]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide for Quantifying Diisoheptyl Phthalate (DIHP) Isomers
Welcome to the technical support center dedicated to the intricate challenges of quantifying Diisoheptyl phthalate (DIHP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of DIHP analysis. As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification of these isomeric mixtures requires more than just a standard protocol; it demands a deep understanding of the underlying analytical hurdles and a systematic approach to troubleshooting.
This resource is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth troubleshooting guidance for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions surrounding the analysis of DIHP isomers.
1. What is this compound (DIHP), and why is its quantification challenging?
This compound (DIHP) is a plasticizer used to increase the flexibility of various polymer products. It is not a single chemical entity but rather a complex mixture of structural isomers.[1] The heptyl side chains can be linear or branched at different positions, resulting in numerous isomers with very similar physical and chemical properties. This isomeric complexity is the primary reason why accurate quantification is a significant analytical challenge.
2. What are the primary analytical techniques used for DIHP quantification?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for analyzing phthalates, including DIHP.[2][3] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is also employed, particularly for analyzing DIHP metabolites in biological samples.[4]
3. Why do my DIHP chromatograms show a broad, unresolved "hump" instead of sharp, individual peaks?
This is a classic manifestation of the isomeric complexity of DIHP. Due to their similar boiling points and polarities, the various isomers co-elute during the chromatographic separation, resulting in a cluster of unresolved peaks that often appear as a broad hump.[5][2] Achieving complete separation of all DIHP isomers is extremely difficult with standard chromatographic methods.
4. My mass spectrometry data for DIHP shows a dominant peak at m/z 149. Can I use this for quantification?
While the m/z 149 ion (the protonated phthalic anhydride fragment) is a characteristic and abundant ion for many phthalates, its use for quantifying DIHP isomers is problematic.[6] This ion is common to most phthalates, meaning it lacks specificity. If other phthalates are present in your sample, they will contribute to the m/z 149 signal, leading to inaccurate overestimation of DIHP. Furthermore, because the isomers are not chromatographically separated, you cannot attribute the m/z 149 signal to any specific isomer.
5. How can I minimize background contamination with phthalates in my analysis?
Phthalate contamination is a notorious issue in trace analysis.[7][8] These compounds are ubiquitous in the laboratory environment, found in plastics, solvents, and even dust. To minimize contamination:
-
Use glassware that has been thoroughly cleaned and baked at a high temperature to remove any organic residues.[9]
-
Rinse all glassware with high-purity, phthalate-free solvents.[10]
-
Avoid using plastic containers, tubing, or other labware whenever possible. If unavoidable, use materials known to be low in phthalate content, such as polypropylene or polyethylene.
-
Run frequent solvent and procedural blanks to monitor for background contamination.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the quantification of DIHP isomers.
Problem 1: Poor Chromatographic Resolution and Unresolved Isomer Clusters
Symptoms:
-
A broad, unresolved "hump" in the chromatogram where DIHP is expected to elute.
-
Inability to distinguish individual isomer peaks.
Causality and Troubleshooting Steps:
The root cause of this issue lies in the inherent difficulty of separating structurally similar isomers.
Workflow for Improving Chromatographic Resolution
Caption: Troubleshooting workflow for poor chromatographic resolution of DIHP isomers.
Detailed Protocol for GC Column Evaluation:
-
Baseline Method: Establish a baseline chromatogram using your current GC column and oven program.
-
Column Selection: Based on literature and manufacturer recommendations, select at least two alternative columns with different stationary phase polarities. For phthalate analysis, columns like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) are common, but more polar phases might offer different selectivity.[3][11][12]
-
Method Optimization for Each Column: For each new column, optimize the oven temperature program. Start with a slow ramp rate (e.g., 2-5 °C/min) through the expected elution range of DIHP.
-
Comparison: Compare the chromatograms from each column. Look for any improvement in peak shape or partial separation of the isomer cluster.
Problem 2: Inaccurate and Inconsistent Quantification
Symptoms:
-
Poor reproducibility between replicate injections.
-
Quantification results that are significantly higher or lower than expected.
-
High variability in calibration curve response factors.
Causality and Troubleshooting Steps:
Inaccurate quantification can stem from several sources, including matrix effects, improper calibration, and background contamination.
Logical Relationship for Troubleshooting Inaccurate Quantification
Caption: Decision tree for troubleshooting inaccurate DIHP quantification.
Protocol for Using Matrix-Matched Standards:
-
Obtain Blank Matrix: Source a sample of the same matrix (e.g., a specific type of oil, a biological fluid from an unexposed individual) that is known to be free of DIHP.
-
Prepare Calibration Standards: Spike the blank matrix with known concentrations of a DIHP isomer mix standard to create a series of matrix-matched calibrators.
-
Sample Preparation: Process your unknown samples and the matrix-matched calibrators using the exact same extraction and cleanup procedure.
-
Analysis: Analyze the prepared samples and calibrators using your optimized GC-MS or LC-MS/MS method.
-
Quantification: Construct the calibration curve using the response from the matrix-matched standards to quantify the DIHP in your unknown samples. This approach helps to compensate for any signal enhancement or suppression caused by the sample matrix.[2]
Problem 3: Difficulty in Isomer Identification and Differentiation
Symptoms:
-
Inability to confirm the presence of DIHP due to non-specific mass spectral data.
-
Overlapping signals with other high-molecular-weight phthalates like Diisononyl Phthalate (DINP).[6]
Causality and Troubleshooting Steps:
The challenge here is the lack of unique mass spectral features for individual isomers, especially with standard electron ionization (EI) techniques.
Data Presentation: Key Mass Spectral Ions for Phthalate Analysis
| Phthalate Type | Common Fragment Ion (m/z) | Diagnostic Ions (m/z) | Notes |
| General Phthalates | 149 | - | Lacks specificity.[6] |
| DIHP | 149 | 293 | The m/z 293 ion corresponds to the loss of one heptyl chain and can provide more specificity than m/z 149. |
| DINP | 149 | 293 | Shares the m/z 293 ion with DIHP, leading to potential interference.[6][11][12] |
| DIDP | 149 | 307 | The m/z 307 ion can help differentiate DIDP from DIHP and DINP.[6][11][12] |
Advanced MS Techniques for Isomer Differentiation:
-
Chemical Ionization (CI): Softer ionization techniques like CI can produce more abundant molecular ions or protonated molecules, which are more specific to the intact DIHP molecule.[6]
-
Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion (e.g., the molecular ion or a specific fragment) and fragmenting it further, you can generate a unique fragmentation pattern (product ions) that can help to confirm the identity of DIHP and potentially differentiate it from other phthalates.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help to distinguish between ions with the same nominal mass but different elemental compositions, thus reducing interferences.[5]
By systematically addressing these challenges with a combination of optimized chromatography, meticulous sample handling, and advanced mass spectrometry techniques, researchers can significantly improve the accuracy and reliability of their DIHP isomer quantification.
References
- Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC - NIH. (n.d.).
- Simultaneous Determination of Nine Phthalates in Vegetable Oil by Atmospheric Pressure Gas Chromatography with Tandem Mass Spectrometry (APGC-MS/MS) - MDPI. (2023, February 21).
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI. (n.d.).
- This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.).
- Differentiation and Relative Quantitation of Disaccharide Isomers by MALDI-TOF/TOF Mass Spectrometry - PubMed. (2018, February 6).
- Exposure Assessment Issues in Epidemiology Studies of Phthalates - PubMed Central - NIH. (n.d.).
- analytical methods. (n.d.).
- Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019 - NIH. (n.d.).
- Isomer Differentiation by UHPLC-Q-Exactive-Orbitrap MS led to Enhanced Identification of Daphnane Diterpenoids in Daphne tangutica - PubMed. (n.d.).
- Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed. (n.d.).
- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.).
- Determination of Phthalates in Drinking Water by UHPLC with UV Detection - Thermo Fisher Scientific. (n.d.).
- Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019 - ResearchGate. (2025, October 16).
- Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.).
- Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. (2025, August 7).
- Direct, Isomer-Specific Quantitation of Polycyclic Aromatic Hydrocarbons in Soils Using Membrane Introduction Mass Spectrometry and Chemical Ionization - PubMed. (2020, December 1).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. (2020, October 15).
- Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 3 - YouTube. (2021, April 17).
- Phthalates Business Guidance | CPSC.gov - Consumer Product Safety Commission. (n.d.).
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.).
- How to minimize phthalates contamination step by step during phthalates analysis? | ResearchGate. (2013, October 3).
- Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. (2023, July 6).
- Essential Safety and Logistical Information for Handling Diheptyl Phthalate - Benchchem. (n.d.).
- EPA Releases Draft TSCA Risk Evaluation for DCHP, Draft Cumulative Risk Analysis for Phthalates, and Draft Hazard Technical Support Documents for DIBP, DBP, DEHP, and BBP. (2025, January 6).
- Phthalates - ZDHC MRSL. (n.d.).
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Simultaneous Determination of Nine Phthalates in Vegetable Oil by Atmospheric Pressure Gas Chromatography with Tandem Mass Spectrometry (APGC-MS/MS) [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Concentrations of this compound Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 13. Isomer Differentiation by UHPLC-Q-Exactive-Orbitrap MS led to Enhanced Identification of Daphnane Diterpenoids in Daphne tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
preventing phthalate contamination from lab equipment
Technical Support Center & Troubleshooting Hub
Status: Operational Lead: Senior Application Scientist Mission: To eliminate plasticizer contamination from high-sensitivity quantitative workflows (LC-MS/GC-MS) and bioassays.
Module 1: Diagnostic & Detection
"Is this a phthalate ghost peak or a real analyte?"
Q: I see a recurring peak in my blank injections at specific m/z values. How do I confirm it is a phthalate?
A: Phthalates possess a distinct mass spectral fingerprint due to their chemical structure (dialkyl esters of 1,2-benzenedicarboxylic acid). In Electron Ionization (EI) and Electrospray Ionization (ESI), they undergo a specific fragmentation known as the McLafferty Rearrangement .
Diagnostic Checklist:
-
Check the Base Peak: Is the dominant ion m/z 149 (protonated phthalic anhydride)? This is the universal signature for phthalates with alkyl chains longer than two carbons (diethyl, dibutyl, DEHP, etc.) [1].
-
Check the Adducts: In ESI+, look for sodium adducts (+23 Da) or ammonium adducts (+18 Da).
-
Common Culprits (m/z values):
-
Diethyl Phthalate (DEP): 223 (M+H)
-
Dibutyl Phthalate (DBP): 279 (M+H)[1]
-
Bis(2-ethylhexyl) Phthalate (DEHP): 391 (M+H) [2]
-
Q: Why does the contamination peak area fluctuate randomly between injections?
A: This "stochastic" behavior usually indicates environmental leaching rather than system carryover. Unlike a retained analyte that elutes consistently, phthalates leach from solvent bottles, caps, or laboratory air (dust) into the mobile phase discontinuously. As the solvent level changes or temperature fluctuates, the concentration of the leached plasticizer varies.
Visual Guide: The Identification Decision Tree
Caption: Logic flow for rapid mass spectral identification of phthalate contamination.
Module 2: LC-MS Specific Troubleshooting
"Is the contamination in my sample or my instrument?"
Q: I see a phthalate peak in my gradient blank. How do I know if it's coming from the column, the pump, or the solvent bottle?
A: You must perform the Gradient Delay Isolation Test . This relies on the principle that contaminants originating before the mixer (pump/solvent) will experience the system's dwell volume, while contaminants on the column will not.
The Protocol:
-
Equilibrate: Run your standard gradient method. Note the retention time (
) of the ghost peak. -
Add Delay: Install a union or a restrictor capillary to add exactly 5 minutes (or a known volume) to the equilibration step without injecting a sample.
-
Run Gradient: Start the gradient.
-
Analyze:
-
If the peak elutes at the same
: The contamination is on the column or injector (Carryover). -
If the peak elutes later (shifted by the hold time): The contamination is coming from the Solvent or Pump (Mobile Phase). The phthalate is building up at the head of the column during equilibration [3].
-
Q: My solvent is the source. I'm using LC-MS grade solvent. How is this possible?
A: Even "Optima" or "LC-MS Grade" solvents can become contaminated after opening.
-
The Cap Liner: Many older solvent bottle caps use a glued liner that contains phthalates. Always remove the cap and use a clean PTFE insert.
-
The Filter: Did you filter your solvent? Cellulose acetate and nitrate filters are notorious phthalate sources. Use only regenerated cellulose or PTFE filters.
-
The "Breathing" Effect: As solvent is drawn out, lab air enters. If your lab has PVC flooring or freshly painted walls, airborne phthalates (DEHP) settle into the solvent. Install a charcoal trap on your solvent bottle vent.
Visual Guide: Source Isolation Workflow
Caption: Critical leaching zones in an LC-MS flow path. Zone 1 affects gradient buildup; Zone 2 affects single-sample carryover.
Module 3: Labware & Material Compatibility
"What can I use safely?"
Q: Can I use plastic pipette tips and tubes?
A: It depends on the material and the grade.
-
Pipette Tips: Standard polypropylene tips are generally safe if they are molded without slip agents (often oleamide or DiHEMDA, which show up as m/z 282 or 338). Avoid bulk-bagged tips ; the bags themselves leach phthalates onto the tips. Use racked, certified low-retention tips.
-
Tubing: Never use Tygon or standard PVC tubing for solvent transfer.
-
Gloves: Vinyl gloves are a major source of DEHP. Switch to Nitrile gloves immediately.
Material Compatibility Matrix
| Material | Phthalate Risk | Recommended Use | Notes |
| Glass (Borosilicate) | None | Solvents, Standards | Must be baked at 400°C to remove adsorbed organics [4]. |
| PTFE (Teflon) | Very Low | Tubing, Cap Liners | The gold standard for LC flow paths. |
| PEEK | Low | LC Tubing (High Pressure) | Can absorb THF or Chlorinated solvents, leading to "memory effects." |
| Polypropylene (PP) | Low/Moderate | Sample Tubes | Safe for aqueous; risk increases with organic solvent contact time. |
| PVC (Polyvinyl Chloride) | CRITICAL | DO NOT USE | Tubing, Parafilm, Vinyl Gloves. Major source of m/z 391. |
| Parafilm | High | Sealing | Contains plasticizers.[1][2][3][4][5][6] Use aluminum foil or ground glass stoppers. |
Module 4: Remediation & Cleanup
"My system is dirty. How do I fix it?"
Q: How do I wash phthalates out of my HPLC system?
A: Phthalates are highly hydrophobic (LogP > 5). Water and Methanol are often insufficient to desorb them from stainless steel or PEEK surfaces.
The "Strip-Wash" Protocol:
-
Disconnect the Column: Never wash the column with this protocol; you will ruin it. Connect the injector directly to the detector (or waste).
-
Solvent A: 100% Isopropanol (IPA). IPA is better at solubilizing plasticizers than Methanol or Acetonitrile.
-
Solvent B: Cyclohexane or Dichloromethane (if system compatible). Note: Only for stainless steel systems. Do not use on PEEK systems without verifying compatibility.
-
Procedure:
-
Flush system with warm water (40°C) to remove salts.
-
Flush with 100% IPA at a low flow rate (0.5 mL/min) overnight.
-
Sonicate the autosampler needle and seat in IPA/Acetone (50:50).
-
Replace the inlet filters (sinkers) in your solvent bottles. These are porous and act as a "sponge" for phthalates [5].
-
Q: I cannot get rid of the background signal in my bioassay (e.g., cell culture).
A: In bioassays, phthalates often act as endocrine disruptors (mimicking estrogen). The source is likely the culture media storage.
-
Action: Do not store media in flexible plastic bags. Use glass or rigid polycarbonate.
-
Action: Filter media using PES (Polyethersulfone) membranes, not cellulose acetate.
References
-
Agilent Technologies. (2023). Phthalate Contamination in LC-MS: Identification and Prevention. Technical Note 5991-XXXX. Link
-
Thermo Fisher Scientific. (2022). Optimizing Mobile Phase Solvent Purity for LC-MS. Application Note. Link
-
Mahn, B. (2005).[7] LC-MS Contamination Troubleshooting Guide. University of British Columbia / Thermo Finnigan. Link
-
BenchChem. (2025).[8] Strategies to Reduce Instrument Contamination for Trace Phthalate Analysis.Link
-
National Institutes of Health (NIH). (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS.[9] PubMed Central. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Phthalates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Determination of DIHP
Topic: Addressing Analytical Interferences in Di-iso-heptyl Phthalate (DIHP) Measurement
Introduction: The Analytical Paradox of DIHP
Welcome to the Advanced Analytical Support Hub. You are likely here because your blank samples are showing positive hits for Di-iso-heptyl phthalate (DIHP), or your chromatographic peaks are exhibiting "shoulder" splitting that makes integration impossible.
DIHP (CAS: 71888-89-6 / 85507-79-5) presents a unique dual-challenge in analytical chemistry:
-
Ubiquity: Like its cousin DEHP, it is a "ghost" analyte found in lab air, solvents, and plastic tubing, creating constant background noise.
-
Isomeric Complexity: Unlike single-isomer phthalates (e.g., DnHP), DIHP is a mixture of C7 branched isomers. In GC-MS, it does not elute as a single sharp peak but as a "fingerprint" cluster, often co-eluting with other phthalates.
This guide moves beyond basic SOPs to address the causality of these interferences and provides self-validating protocols to eliminate them.
Module 1: The Ubiquitous Ghost (Background Contamination)
The Issue: High baseline noise or false positives in "blank" injections. Root Cause: Phthalates are non-covalently bound in plastics.[1] They migrate into solvents from HPLC tubing, septum bleed, or even "clean" glassware washed with standard detergents.
Troubleshooting FAQ
Q: I see DIHP signals in my solvent blank. Is my solvent impure?
-
A: Likely, but not originally. High-purity solvents often become contaminated during transfer. If you use a plastic pipette tip or a wash bottle to transfer your LC-MS grade methanol, you have re-contaminated it.
-
Validation Step: Inject solvent directly from the manufacturer's glass bottle (using a pre-baked glass syringe) vs. your wash bottle.
Q: Can I use my standard lab glassware?
-
A: No. Standard dishwashers use detergents that may contain phthalates, and the heat cycle promotes migration.
-
Protocol: You must implement a "Phthalate-Free Loop."
Protocol A: The "Thermal Kill" Glassware Preparation
Standard chemical washing is insufficient for trace phthalate analysis.
-
Acid Rinse: Rinse glassware with 10% Nitric Acid (
) to oxidize organic residues. -
Solvent Rinse: Triple rinse with Acetone followed by Hexane (HPLC Grade).
-
Thermal Desorption (Critical): Bake all glass pipettes, vials, and inserts at 400°C for 4 hours . This thermally degrades residual phthalates.
-
Note: Do not bake volumetric flasks (it alters calibration). Rinse them with MTBE (Methyl tert-butyl ether) immediately before use.
-
-
Seal: Cover openings immediately with aluminum foil (dull side down).
Visualizing the Contamination Loop
Figure 1: The Phthalate Contamination Cycle. Note that accumulation often occurs at the head of the column during equilibration, releasing a 'ghost peak' once the gradient starts.
Module 2: The Isomer Trap (Chromatographic Resolution)
The Issue: Poor peak shape or inability to distinguish DIHP from Di-n-heptyl phthalate (DnHP) or DEHP. Root Cause: DIHP is a mixture of branched isomers. In GC-MS, it appears as a "hump" or a cluster of peaks, whereas DnHP is a single linear chain (sharp peak).
Troubleshooting FAQ
Q: My integration software cannot define the start/end of the DIHP peak.
-
A: This is expected. Do not force a single peak integration if the resolution suggests multiple isomers. You must sum the area of the isomer cluster (typically eluting between DnHP and DEHP).
Q: How do I distinguish DIHP from DEHP?
-
A: They share the quantitation ion (
149). You must rely on:-
Retention Time Indices: DIHP elutes before DEHP on standard 5% phenyl columns.
-
Secondary Ions: Use
293 (M-C7H15) for DIHP confirmation, whereas DEHP typically uses 279 or 167.
-
Protocol B: GC-MS Optimization for Isomer Separation
| Parameter | Setting / Material | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed; 5% phenyl phase provides necessary selectivity for structural isomers. |
| Inlet Temp | 280°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Mode | Splitless (Pulse: 25 psi for 1.0 min) | Maximizes sensitivity; pressure pulse minimizes residence time in the liner (reducing breakdown). |
| SIM Mode | Target: 149 (Quant), 293 (Qual)Dwell: 100ms | 149 is universal for phthalates; 293 is specific to the C7 side-chain loss. |
Module 3: Matrix Mayhem (Sample Preparation)
The Issue: Low recovery or signal suppression in biological/drug matrices. Root Cause: Lipids and proteins in the matrix co-extract, fouling the liner (GC) or suppressing ionization (LC).
Protocol C: The CPSC-Adapted "Salting Out" Method
Adapted from CPSC-CH-C1001-09.4 for high-complexity matrices.
Principle: Dissolution of the polymer/matrix followed by non-solvent precipitation.[2]
-
Dissolution: Weigh 50mg sample into a glass vial. Add 5mL Tetrahydrofuran (THF). Sonicate for 30 mins.
-
Why THF? It dissolves both the PVC/drug matrix and the phthalates.
-
-
Precipitation: Dropwise add 10mL Hexane (or Acetonitrile for LC-MS).
-
Filtration: Filter supernatant through a 0.45µm PTFE filter (Pre-rinsed!).
-
Analysis: Inject the clear filtrate.
Visualizing the Method Selection Logic
Figure 2: Decision Matrix for DIHP Analytical Platform Selection.
References
-
U.S. Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4). Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Retrieved from [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
Sources
Advanced HPLC Resolution Strategies for Transitional Phthalates
Technical Support Center | Application Guide 04-PH-Lc
Welcome. I am Dr. Aris Thorne, Senior Application Scientist.
You are likely here because your standard C18 method—which works perfectly for Dimethyl Phthalate (DMP) or Diethyl Phthalate (DEP)—is failing at the "transitional" stage. This specific chromatographic region, typically involving DEHP, DnOP, DINP, and DIDP , presents a unique convergence of challenges: structural isomerism, ubiquitous background contamination, and complex multi-peak clusters.
This guide moves beyond basic method parameters. We will address the causality of co-elution and provide self-validating protocols to resolve these critical pairs.
Module 1: The "Ghost Peak" Paradox
Issue: “I see phthalate peaks in my blank injections. I cannot quantify trace levels of DEHP or DBP because the background noise is too high.”
The Mechanism: Phthalates are ubiquitous plasticizers found in HPLC solvent lines, plastic caps, and even laboratory air. In a standard gradient, these system contaminants accumulate at the head of the column during the equilibration phase and elute as distinct peaks (often matching the retention time of your analytes) when the gradient rises. This is not carryover; it is system accumulation .
The Solution: The Delay Column Isolation To validate if a peak is real or a "ghost," you must mechanically separate the system's contribution from the sample's contribution. This requires a Delay Column (also known as a Ghost Trap).
Protocol: Installing a Delay Column
-
Hardware: Obtain a highly retentive column (e.g., C18, 50mm x 4.6mm, 5µm). It does not need to be analytical grade; it acts as a chemical filter.
-
Placement: Install this column between the pump mixer and the injector .
-
The Effect: Contaminants from the pump/solvent lines are trapped on the delay column. When the gradient starts, these contaminants begin to move, but they have a "head start" of 0 minutes compared to the sample which is injected after the delay column.
-
Result: The "Ghost" peaks will shift to a later retention time, while your sample peaks remain at their original retention times.
Visualization: Contamination Isolation Workflow
Figure 1: Strategic placement of the delay column. System contaminants are retained longer, effectively separating them from the analyte peaks.
Module 2: The Selectivity Switch (Critical Pairs)
Issue: “DEHP and DnOP are co-eluting. I have flattened my gradient, but the resolution (Rs) remains below 1.5.”
The Mechanism:
DEHP (Di(2-ethylhexyl)phthalate) and DnOP (Di-n-octyl phthalate) are structural isomers with identical molecular weights (MW 390.56). On a standard C18 column, separation is driven primarily by hydrophobicity, which is nearly identical for these two. You cannot solve a selectivity (
The Solution: Pi-Pi Interaction
Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase. These phases utilize
Comparative Data: C18 vs. Biphenyl
| Parameter | C18 Column | Biphenyl Column | Mechanism |
| Separation Mode | Hydrophobic Interaction | Hydrophobic + | |
| DEHP/DnOP Resolution | ~0.8 - 1.2 (Co-elution) | > 2.5 (Baseline) | Biphenyl phases recognize the linear vs. branched structure. |
| Mobile Phase Pref. | Acetonitrile | Methanol | Methanol enhances |
| Elution Order | Variable/Overlapping | Distinct (DEHP | Validated for EPA Method 8061A. |
Expert Insight: When using Biphenyl columns, use Methanol as your organic modifier. Acetonitrile's
-electrons can compete with the analyte for the stationary phase, dampening the selectivity gain.
Module 3: The "Hump" (DINP & DIDP)
Issue: “My DINP and DIDP peaks look like broad blobs or multiple peaks. Integration is inconsistent.”
The Mechanism: Unlike DEHP, which is a single pure compound, DINP (Diisononyl phthalate) and DIDP (Diisodecyl phthalate) are manufactured as complex mixtures of branched isomers. In high-resolution HPLC, they do not elute as a single sharp peak but as a "cluster" or "fingerprint" of multiple co-eluting isomers.
The Solution: Pattern Recognition Integration Do not attempt to force these into a single sharp peak. You must define a retention time window for the entire cluster.
-
Method: Use a gradient that holds at high organic strength (e.g., 90-100% B) to compress the cluster as much as possible without merging DINP and DIDP.
-
Integration: Sum the area of all peaks within the defined window.
-
Quantification: Calibrate using the total area of the cluster against a known technical grade standard of DINP/DIDP.
Module 4: Troubleshooting Decision Tree
Scenario: You have a separation failure. Follow this logic path to determine the root cause.
Figure 2: Logic flow for diagnosing resolution failures in phthalate analysis.
References
-
Agilent Technologies. (2020). Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (Application Note demonstrating Phenyl-Hexyl selectivity).
-
Restek Corporation. (2018). Phthalates on Raptor Inert Biphenyl.[2] (Detailed chromatograms of critical pair separation using Biphenyl phases).
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. (Methodology for delay column implementation).
-
Thermo Fisher Scientific. (2012). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.[3] (Handling isomeric clusters DINP/DIDP).
Sources
Technical Support Guide: Preparation and Stabilization of Diisoheptyl Phthalate (DIHP) Standard Solutions
Diisoheptyl phthalate, a widely used plasticizer, presents a unique analytical challenge due to its ubiquitous nature as an environmental and laboratory contaminant.[1][2] Therefore, maintaining the stability and purity of your standard solutions requires a meticulous approach that goes beyond simple dilution. This guide is structured to address the most common issues encountered in the lab through practical FAQs, a logical troubleshooting workflow, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the handling of DIHP standards.
Q1: What is the best solvent for preparing this compound (DIHP) stock solutions?
For gas chromatography (GC) applications, high-purity, pesticide-grade n-hexane is the recommended solvent.[3][4]
-
Causality & Expertise: DIHP is a lipophilic, non-polar compound, and n-hexane provides excellent solubility while being compatible with common GC techniques (e.g., GC-MS, GC-ECD).[4][5] Its volatility is suitable for split/splitless injection ports. For High-Performance Liquid Chromatography (HPLC), the ideal solvent is dictated by your mobile phase composition, often involving mixtures of acetonitrile, methanol, and water.[6] Critically, every new lot of solvent must be tested as a blank to ensure it is free from phthalate contamination before use in preparing standards.[3]
Q2: What type of container should I use for storing DIHP solutions?
You must exclusively use amber glass containers with Polytetrafluoroethylene (PTFE)-lined screw caps.[3]
-
Causality & Expertise: DIHP is a plasticizer; its primary function is to leach into polymer matrices to impart flexibility.[7][8] Consequently, it will readily leach from any plastic container (polypropylene, polyethylene, etc.), leading to significant contamination of your standard.[2][9][10] Conversely, if your solution is in a plastic container, the solvent may extract other phthalates from the container walls, artificially inflating the concentration of co-eluting species and cross-contaminating your standard. Amber glass is specified to protect the solution from photodegradation.[3][11]
Q3: What are the optimal storage conditions (temperature, light) for DIHP solutions?
DIHP standard solutions should be stored refrigerated at 2-10°C (4°C is a common target) and protected from all light sources.[3][12]
-
Causality & Expertise: Refrigeration slows down potential degradation reactions and minimizes solvent evaporation over time, which would otherwise concentrate the analyte.[3] Phthalate esters can undergo photodegradation when exposed to UV light; storing solutions in amber glass vials in a dark environment like a refrigerator mitigates this risk.[11]
Q4: How long can I expect my DIHP standard solutions to be stable?
As a general guideline, primary stock solutions (e.g., 1000 µg/mL) stored correctly should be replaced after six months.[3] Working-level calibration standards, which are handled more frequently, should be replaced after one to two months, or sooner if quality control checks indicate a problem.[3]
-
Causality & Expertise: This is a matter of risk management. While a perfectly prepared and stored stock solution might last longer, the six-month mark is a widely accepted practice in regulated environments to prevent the use of a subtly degraded or concentrated standard.[3] Frequent opening of working standards increases the risk of contamination and solvent evaporation, necessitating a shorter expiration period. The stability is ultimately empirical; you must verify it with periodic checks against a freshly prepared standard or a certified reference material.
Q5: My blank runs show significant DIHP peaks. What are the common sources of contamination?
This is the most frequent issue in phthalate analysis. The contamination sources are extensive and require a systematic investigation.
-
Causality & Expertise: Phthalates are found in countless laboratory products.[1] Common sources include:
-
Plasticware: Pipette tips, centrifuge tubes, wash bottles, and disposable filters.
-
Glassware: Improperly cleaned glassware can harbor residues. All glassware must be scrupulously cleaned, solvent-rinsed, and preferably baked at a high temperature (e.g., 400°C) to drive off organic contaminants.[3][13]
-
Solvents & Reagents: Even high-purity solvents can contain trace levels of phthalates. Always run a new bottle as a blank.
-
Sample Preparation: Liners of bottle caps, plastic weighing boats, and parafilm can all be sources of leaching.
-
Instrumentation: Septa, O-rings, and tubing within the analytical instrument can be sources of background signal.
-
Q6: My standard's concentration appears to be decreasing over time. What is the likely cause?
Assuming evaporation has been ruled out, the most probable cause is chemical degradation, likely through hydrolysis.
-
Causality & Expertise: Phthalate esters can undergo hydrolysis, where the ester bonds are cleaved to form first a monoester (mono-isoheptyl phthalate) and then phthalic acid.[14][15] This process can be catalyzed by the presence of trace amounts of acid or base in the solvent or on the glassware. While less common in anhydrous organic solvents, it can be a factor if there is any moisture ingress into the container. Biodegradation by microbes is also a possibility if solutions, particularly those involving aqueous components, are not sterile.[16]
Section 2: Troubleshooting Guide
When your results are inconsistent, a logical diagnostic process is essential. This guide addresses common problems encountered during the analysis of DIHP.
Problem: Inconsistent Calibration or Drifting Instrument Response
This issue often points to problems with the standard solutions themselves or their interaction with the analytical system. Use the following workflow to diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent DIHP standard performance.
Section 3: Protocols and Best Practices
Adherence to validated protocols is non-negotiable for producing reliable standards. The following step-by-step methods incorporate best practices to minimize contamination and degradation.
Protocol 3.1: Cleaning Glassware for Phthalate Analysis
-
Initial Wash: Manually wash all glassware (volumetric flasks, vials, syringes) with a laboratory-grade, phosphate-free detergent.
-
Rinse: Thoroughly rinse with tap water, followed by a rinse with deionized water.
-
Solvent Rinse: Rinse the glassware twice with pesticide-grade acetone, followed by two rinses with pesticide-grade n-hexane.
-
Baking (Critical Step): Place the rinsed glassware in a muffle furnace. Heat at 400°C for at least 4 hours.[3][13] This step is crucial for removing any residual organic contaminants.
-
Storage: After cooling, immediately cover the openings of the glassware with cleaned aluminum foil and store in a clean, dust-free environment until use.
Protocol 3.2: Preparation of DIHP Standard Solutions
The following workflow illustrates the preparation of a primary stock and subsequent working standards. This process must be performed in a clean environment, away from potential sources of plastic contamination.
Caption: Workflow for preparing stable DIHP analytical standards.
Section 4: Summary of Key Stability Factors
For quick reference, this table summarizes the critical parameters for ensuring the stability and accuracy of your DIHP standard solutions.
| Parameter | Recommendation | Rationale & Justification |
| Solvent (GC) | High-purity, pesticide-grade n-hexane. | Excellent solubility for non-polar DIHP; compatible with GC systems. Must be verified to be phthalate-free.[3][4] |
| Containers | Type 1 amber borosilicate glass. | Inert material prevents leaching and contamination.[9] |
| Closures | PTFE-lined screw caps. | Provides a chemically inert seal, preventing contamination from the cap liner.[3] |
| Storage Temp. | Refrigerated (2-10°C). | Slows chemical degradation and solvent evaporation.[12] |
| Light Exposure | Store in the dark (use amber vials). | Prevents potential photodegradation of the phthalate ester.[11] |
| Glassware Prep | Detergent wash, solvent rinse, bake at 400°C. | Removes ubiquitous organic contaminants that interfere with trace analysis.[3][13] |
| Stock Expiry | 6 months. | Best practice to mitigate risk from slow, unobserved degradation or concentration changes.[3] |
| Working Expiry | 1-2 months. | Increased handling frequency elevates the risk of contamination and evaporation.[3] |
By implementing these scientifically-grounded practices, you can ensure the long-term stability and integrity of your this compound standards, leading to more accurate and reproducible analytical results.
References
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved from [Link]
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McKee, R. H., Pavkov, K. L., Trimmer, G. W., Keller, L. H., & Stump, D. G. (2006). An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents. Reproductive Toxicology, 21(3), 241-252. Retrieved from [Link]
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Wang, J., et al. (2022). Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. International Journal of Molecular Sciences. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. Retrieved from [Link]
-
Babich, M. (2012). Toxicity review of this compound (DiHP). U.S. Consumer Product Safety Commission. Retrieved from [Link]
- Google Patents. (2014). CN103588643A - Method for preparing diisobutyl phthalate from plasticizer production wastewater.
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Petersen, J. H., & Breindahl, T. (2000). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]
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GERSTEL, Inc. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19284, Diheptyl phthalate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. Retrieved from [Link]
-
Nett, D., et al. (2015). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Environmental Health Perspectives. Retrieved from [Link]
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Nguyen, K. T., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 189. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalysis method for phthalate degradation. Retrieved from [Link]
-
Roy, D., & Chatterjee, S. (2025). Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm. World Journal of Microbiology and Biotechnology, 41(6), 119. Retrieved from [Link]
-
Windels, S., et al. (2023). Hydrolysis of historically relevant phthalate plasticizers. ResearchGate. Retrieved from [Link]
-
Chromatography Online. (2015). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. Retrieved from [Link]
-
ResearchGate. (n.d.). General pathways for the initial degradation of phthalate by.... Retrieved from [Link]
-
Bach, C., et al. (2012). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. Journal of Vinyl and Additive Technology. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 849. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Retrieved from [Link]
-
Eawag Aquatic Research. (n.d.). Phthalate Family Degradation Pathway. Retrieved from [Link]
-
Chen, C. T., et al. (2002). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Journal of Hazardous Materials, 98(1-3), 103-115. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phthalate buffer solution. Retrieved from [Link]
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- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
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Validation & Comparative
A Comparative Toxicological Assessment: Diisoheptyl Phthalate (DIHP) vs. Di(2-ethylhexyl) Phthalate (DEHP)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics, are ubiquitous in modern life. Among the most well-known and scrutinized is Di(2-ethylhexyl) phthalate (DEHP). However, mounting concerns over its toxicological profile, particularly its effects on the endocrine and reproductive systems, have spurred the search for and use of alternative plasticizers. One such alternative is Diisoheptyl phthalate (DIHP), a branched phthalate ester with seven-carbon alkyl side chains.[1] This guide provides an in-depth, objective comparison of the toxicological profiles of DIHP and DEHP, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
While DEHP has been extensively studied, data on DIHP is less abundant, with some of its toxicological characteristics inferred from structurally similar phthalates. This comparative analysis will delve into key toxicological endpoints, including reproductive and developmental toxicity, endocrine disruption, and carcinogenicity, providing a side-by-side examination of the available scientific evidence.
Comparative Toxicity Profile
The following sections detail the known toxicological effects of DIHP and DEHP across several critical endpoints. The data is compiled from numerous in vivo and in vitro studies, with particular emphasis on rodent models, which are the primary source of preclinical toxicity data for these compounds.
Reproductive and Developmental Toxicity
Both DIHP and DEHP have been shown to exert significant reproductive and developmental toxicity, particularly on the male reproductive system. The primary mechanism of action is believed to be their anti-androgenic activity, which disrupts normal male reproductive tract development during critical in utero periods.[2]
Key Comparative Findings:
-
Anti-Androgenic Effects: In utero exposure to both compounds has been demonstrated to lead to a "phthalate syndrome" in male offspring, characterized by a constellation of reproductive tract malformations.[2] This includes reduced anogenital distance (AGD), testicular abnormalities such as undescended testes (cryptorchidism), and effects on androgen-dependent tissues.[1][3]
-
Fertility: High doses of DIHP have been shown to decrease fertility in the F1 generation of two-generation reproductive toxicity studies, with effects on reproductive performance and fertility indices.[4] DEHP exposure is also associated with adverse effects on fertility, including testicular atrophy and reduced sperm production.[2]
-
Developmental Malformations: Developmental toxicity studies have revealed that high doses of DIHP can lead to increased resorptions, reduced fetal weight, and skeletal and visceral malformations.[1][5] DEHP has also been shown to cause developmental effects, including malformations of the male reproductive system.[2]
Quantitative Toxicity Data Summary
To facilitate a direct comparison, the following table summarizes the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from key reproductive and developmental toxicity studies. These values are critical for risk assessment and for understanding the relative potency of these two phthalates.
| Toxicological Endpoint | This compound (DIHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Species |
| Reproductive Toxicity | NOAEL: 4500 ppm (227-750 mg/kg/day) LOAEL: 8000 ppm (419-1360 mg/kg/day) (based on decreased reproductive organ weight in F1 generation)[4] | NOAEL: 100 ppm (4.8 mg/kg/day) (for reproductive tract malformations)[2][6][7] | Rat |
| Developmental Toxicity | NOAEL: 300 mg/kg/day LOAEL: 750 mg/kg/day (based on increased resorptions and malformations)[4] | LOAEL: 10 mg/kg/day (for anti-androgenic effects such as decreased anogenital distance and nipple retention)[3] | Rat |
| Parental Systemic Toxicity | NOAEL: 1000 ppm (approx. 50-168 mg/kg/day) LOAEL: 4500 ppm (222-750 mg/kg/day) (based on liver and kidney effects)[4] | Not explicitly stated in the provided results in a comparable format. | Rat |
| F2 Generation Developmental Effects | NOAEL: 1000 ppm (50-168 mg/kg/day) LOAEL: 4500 ppm (222-750 mg/kg/day) (based on decreased anogenital distance in F2 males)[4] | Not explicitly stated in the provided results in a comparable format. | Rat |
Mechanism of Endocrine Disruption
The primary mechanism underlying the reproductive and developmental toxicity of both DIHP and DEHP is their ability to act as endocrine-disrupting chemicals (EDCs). Specifically, they exhibit anti-androgenic properties by interfering with the synthesis of testosterone in fetal Leydig cells.[8]
This disruption of steroidogenesis is a critical molecular initiating event that leads to a cascade of adverse outcomes. Phthalates can downregulate the expression of genes involved in cholesterol transport and steroid synthesis, ultimately leading to insufficient testosterone levels required for the normal development of the male reproductive tract.[9]
Below is a diagram illustrating the signaling pathway of phthalate-induced endocrine disruption.
Caption: Phthalate-Induced Endocrine Disruption Pathway.
Carcinogenicity
The carcinogenic potential of DEHP has been a subject of considerable investigation and regulatory scrutiny. In contrast, there is a significant lack of long-term carcinogenicity studies for DIHP.
-
DEHP: The National Toxicology Program (NTP) has concluded that there is clear evidence of carcinogenic activity of DEHP in male rats based on increased incidences of hepatocellular adenoma.[10] The International Agency for Research on Cancer (IARC) has classified DEHP as possibly carcinogenic to humans (Group 2B).[11][12] Studies in rodents have shown that dietary exposure to DEHP can cause liver tumors (hepatocellular adenoma and carcinoma) in both rats and mice.[13] Additionally, DEHP exposure has been linked to benign testicular tumors (Leydig-cell tumors) and pancreatic tumors in male rats.[13]
-
DIHP: Currently, there are no adequate carcinogenicity data available for DIHP.[4] In vitro genotoxicity tests for DIHP have been negative.[14] Due to the lack of sufficient testing, it is not possible to extrapolate the carcinogenic potential for DIHP.[4]
Experimental Protocols
To ensure the scientific integrity and reproducibility of toxicological assessments, standardized experimental protocols are essential. The following sections outline methodologies for key in vivo and in vitro assays used to evaluate the toxicities of phthalates.
In Vivo Two-Generation Reproductive Toxicity Study (OECD Guideline 416)
This study design is crucial for assessing the effects of a substance on all phases of the reproductive cycle.
Objective: To evaluate the effects of repeated exposure to a test substance on reproductive performance in two generations of animals.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Dose Administration: The test substance (DIHP or DEHP) is administered to parental (P) generation animals, usually mixed in the diet, for a specified period before mating, during mating, gestation, and lactation.
-
Mating: P generation animals are mated to produce the first filial (F1) generation.
-
F1 Generation: A subset of the F1 offspring is selected and, after reaching maturity, is mated to produce the second filial (F2) generation. These animals continue to be exposed to the test substance.
-
Endpoints Evaluated:
-
P, F1, and F2 Generations: Clinical observations, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length).
-
Offspring: Anogenital distance, nipple retention, age at sexual maturation, and any gross abnormalities.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a comprehensive necropsy and histopathological examination of reproductive and other target organs are performed.
-
Caption: Two-Generation Reproductive Toxicity Study Workflow.
In Vitro Androgen Receptor (AR) Antagonism Assay
This type of assay is used to screen for chemicals that can interfere with the binding of androgens to the androgen receptor.
Objective: To determine if a test substance can inhibit the transcriptional activation of the androgen receptor by a reference androgen.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., MDA-kb2) that has been stably transfected with a human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element is used.[15]
-
Treatment: Cells are cultured and then exposed to a range of concentrations of the test substance (DIHP or DEHP) in the presence of a known androgen receptor agonist (e.g., dihydrotestosterone, DHT).
-
Incubation: The cells are incubated for a specified period to allow for receptor binding and reporter gene expression.
-
Measurement of Reporter Gene Activity: The activity of the reporter gene (e.g., luminescence for luciferase) is measured.
-
Data Analysis: A decrease in reporter gene activity in the presence of the test substance, compared to the agonist alone, indicates androgen receptor antagonism.
Conclusion
The available evidence clearly indicates that both DIHP and DEHP exhibit significant reproductive and developmental toxicity, primarily through their anti-androgenic endocrine-disrupting properties. While DEHP has been more extensively studied and is a well-established reproductive toxicant and a possible human carcinogen, DIHP demonstrates a similar hazard profile in the available studies, particularly concerning male reproductive development.[2]
The quantitative data suggest that DEHP may elicit adverse effects at lower doses than DIHP in some reproductive and developmental endpoints. However, the data for DIHP is less comprehensive, and direct comparative studies are limited. Therefore, caution is warranted when considering DIHP as a "safer" alternative without a more complete toxicological profile.
For researchers, scientists, and drug development professionals, the choice of plasticizer should be guided by a thorough risk assessment that considers the specific application, potential for human exposure, and the available toxicological data. The experimental protocols and mechanistic insights provided in this guide are intended to support such assessments and to encourage further research into the comparative toxicity of these and other phthalate alternatives.
References
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This compound. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Blystone, C. R., Kissling, G. E., Bishop, J. B., & Foster, P. M. (2010). Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood. Toxicological sciences, 116(2), 640–646. [Link]
-
National Toxicology Program. (2021). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. [Link]
-
Blystone, C. R., Kissling, G. E., Bishop, J. B., & Foster, P. M. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. Toxicological Sciences, 116(2), 640-646. [Link]
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OECD (2015), Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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OECD (2020), Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment, OECD Series on Testing and Assessment, No. 43, OECD Publishing, Paris. [Link]
-
McKee, R. H., Pavkov, K. L., Trimmer, G. W., Keller, L. H., & Stump, D. G. (2006). An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents. Reproductive toxicology (Elmsford, N.Y.), 21(4), 395–404. [Link]
-
National Toxicology Program. (2021). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2‑ethylhexyl) Phthalate (CASRN 117‑81‑7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. [Link]
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Hu, Y., et al. (2022). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. Toxics, 10(10), 578. [Link]
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OECD (2009), Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
OECD (2018), Test No. 443: Extended One-Generation Reproductive Toxicity Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
National Toxicology Program. (2021). Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. In NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. National Institutes of Health. [Link]
-
National Toxicology Program. (2021). Peer-review Report - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. In NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. National Institutes of Health. [Link]
-
Zhu, Y., et al. (2004). Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL. Reproductive toxicology (Elmsford, N.Y.), 18(5), 723–730. [Link]
-
Office of Environmental Health Hazard Assessment. (2002). CHEMICAL MEETING THE CRITERIA FOR LISTING. [Link]
-
Blystone, C. R., Kissling, G. E., Bishop, J. B., & Foster, P. M. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. Toxicological Sciences, 116(2), 640-646. [Link]
-
OECD (2015), Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). [Link]
-
National Toxicology Program. (2021). Di(2-ethylhexyl) Phthalate. In 15th Report on Carcinogens. National Institutes of Health. [Link]
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Kim, S. H., & Park, M. J. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of cancer prevention, 20(1), 12–22. [Link]
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OECD (2009), Test No. 441: Hershberger Bioassay in Rats, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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McKee, R. H., et al. (2006). An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents. Reproductive Toxicology, 21(4), 395-404. [Link]
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Hlisníková, H., et al. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences, 22(16), 8549. [Link]
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Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. Computational Biology and Chemistry, 93, 107490. [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). [Link]
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Christiansen, S., et al. (2010). Low-dose perinatal exposure to di(2-ethylhexyl) phthalate induces anti-androgenic effects in male rats. Reproductive toxicology (Elmsford, N.Y.), 30(2), 313–321. [Link]
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Merkle, J., & Klimisch, H. J. (1983). Developmental toxicity in rats after inhalation exposure of di-2-ethylhexylphthalate (DEHP). Toxicology letters, 17(1-2), 105–110. [Link]
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Phthalates and Endocrine Disruptors: Implications for Public Health and Regulatory Challenges. (2023). ResearchGate. [Link]
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Saillenfait, A. M., Roudot, A. C., Gallissot, F., & Sabaté, J. P. (2011). Prenatal developmental toxicity studies on di-n-heptyl and di-n-octyl phthalates in Sprague-Dawley rats. Reproductive toxicology (Elmsford, N.Y.), 32(3), 268–276. [Link]
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A Senior Application Scientist's Guide to the Validation of DIHP Biomarker Measurements in Epidemiology
This guide provides an in-depth comparison of analytical methodologies for the quantification of Diisoheptyl Phthalate (DIHP) metabolites, crucial biomarkers for assessing human exposure in epidemiological studies. As researchers and drug development professionals, the integrity of your biomarker data is paramount. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results. We will delve into the nuances of method validation, compare the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional Immunoassays, and provide actionable protocols grounded in regulatory expectations.
The Critical Role of DIHP as a Biomarker in Epidemiology
This compound (DIHP) is a plasticizer used in a variety of consumer products. Its widespread use leads to human exposure, which is a public health concern due to its potential endocrine-disrupting properties. In epidemiological studies, measuring DIHP metabolites in biological matrices like urine or serum serves as a biomarker of exposure. A biomarker is defined by the FDA and EMA as a characteristic that can be objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention.[1][2][3]
Core Methodologies: A Head-to-Head Comparison
The two most prevalent techniques for quantifying small molecule biomarkers like DIHP metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA). Their analytical principles are fundamentally different, leading to significant performance trade-offs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the "gold standard" for quantifying small molecules in complex biological matrices due to its high specificity and sensitivity.[10] The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This dual-filter approach ensures that the signal is highly specific to the target analyte.
Immunoassay (e.g., ELISA)
Immunoassays utilize the specific binding of an antibody to its antigen to measure the concentration of a substance. They are often used for their high throughput and relatively lower operational cost. However, their specificity can be a significant limitation, especially for analytes like phthalate metabolites that belong to a family of structurally similar compounds.
Quantitative Performance Comparison
The choice of analytical platform has profound implications for data quality. The following table summarizes the typical performance characteristics of each method for DIHP metabolite analysis.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) | Causality and Expert Insight |
| Principle | Physicochemical properties (Retention Time & Mass-to-Charge Ratio)[10] | Antigen-Antibody Binding[10] | LC-MS/MS provides orthogonal verification (separation + mass), fundamentally increasing confidence in analyte identity. |
| Specificity | High. Differentiates between structurally similar phthalate metabolites.[10] | Lower. Prone to cross-reactivity with other metabolites, leading to overestimation.[10][11][12] | For phthalates, specificity is critical. Cross-reactivity in an immunoassay can falsely inflate exposure measurements, confounding epidemiological associations. |
| Sensitivity (LOQ) | Very High. Typically in the low ng/L to pg/mL range.[13] | Variable. Generally less sensitive than LC-MS/MS. | LC-MS/MS is essential for detecting low-level exposures common in the general population, which is often the focus of epidemiological research. |
| Accuracy (% Recovery) | High (90-110%). Once matrix effects are addressed.[13] | Moderate to High. Can be compromised by interferences and cross-reactivity.[10] | Accuracy in LC-MS/MS is achieved by co-opting stable isotope-labeled internal standards, which co-elute and experience similar matrix effects, providing a reliable reference. |
| Precision (% RSD) | High (<15%). [13] | Variable. Can be higher than LC-MS/MS. | The automated, controlled nature of modern LC-MS systems yields excellent reproducibility, which is crucial for large-scale cohort studies. |
| Matrix Effects | High Susceptibility. Requires rigorous validation and mitigation strategies.[14][15] | Lower Susceptibility. Still possible but often less pronounced than in MS. | This is the Achilles' heel of LC-MS/MS. Co-eluting endogenous compounds can suppress or enhance the analyte's ionization, skewing results if not properly managed.[15][16] |
| Throughput | Lower, but improving with modern UHPLC systems. | Generally higher, suitable for very large sample batches.[10] | While immunoassays are faster per sample, the risk of generating inaccurate data on a large scale often outweighs the speed advantage in regulatory-focused studies. |
| Cost | High initial instrument cost and operational expenses.[10] | Lower initial cost and per-sample cost.[10] | The higher cost of LC-MS/MS is an investment in data quality and reliability, reducing the risk of costly study failures or erroneous conclusions. |
Validating Your DIHP Measurement Workflow
A trustworthy protocol is a self-validating one. This means building in controls and understanding the rationale for each step. Below are detailed workflows for sample handling and analysis using the gold-standard LC-MS/MS method.
Workflow for DIHP Biomarker Validation
The overall process ensures that the chosen analytical method is reliable for the specific biological matrix and context of use.
Caption: Fig 1. Overall Biomarker Validation Workflow.
Experimental Protocol: Sample Collection and Handling
Causality: Phthalates are ubiquitous environmental contaminants. Plastic collection tubes, pipette tips, and solvents can leach DIHP and other phthalates, artificially inflating results. This protocol is designed to minimize external contamination.
-
Materials: Use only glass or polypropylene containers for sample collection and storage. Avoid all PVC and polystyrene plastics.
-
Pre-Screening: Pre-screen all collection lots by running a procedural blank (filling a tube with HPLC-grade water and processing it as a sample) to ensure they are free of DIHP contamination.
-
Collection: Collect urine or blood samples according to the epidemiological study protocol. For blood, serum is often preferred, requiring collection in glass tubes with no separator gel.
-
Processing: Process samples as quickly as possible. Centrifuge blood to separate serum. Aliquot samples into pre-screened glass or polypropylene cryovials.
-
Storage: Immediately freeze samples at -80°C. Analyte stability at this temperature must be confirmed during method validation.
-
Chain of Custody: Meticulously document every step, from collection to storage, to ensure sample integrity.
Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
Causality: Biological matrices contain salts, lipids, and proteins that interfere with LC-MS/MS analysis, causing ion suppression and compromising data quality.[14][15] SPE is a robust method to clean up the sample and concentrate the target DIHP metabolites.
Caption: Fig 2. Solid-Phase Extraction (SPE) Workflow.
-
Sample Thawing: Thaw biological samples on ice to prevent degradation. Vortex gently to ensure homogeneity.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled (e.g., ¹³C₄) internal standard corresponding to the DIHP metabolite being measured. Rationale: This is the most critical step for ensuring accuracy. The internal standard behaves almost identically to the native analyte during extraction and ionization, allowing for precise correction of any sample loss or matrix effects.
-
Enzymatic Hydrolysis (for Urine): For total (free + conjugated) metabolite concentration, incubate the sample with β-glucuronidase/sulfatase enzyme to cleave conjugated moieties. Rationale: In the body, metabolites are often conjugated to increase water solubility for excretion. Measuring only the free fraction would significantly underestimate exposure.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol followed by HPLC-grade water through it. Rationale: This activates the sorbent to ensure proper binding of the analyte.
-
Sample Loading: Load the prepared sample onto the SPE cartridge. The DIHP metabolites will bind to the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water). Rationale: This removes highly polar, interfering substances like salts while the analytes of interest remain bound to the sorbent.
-
Elution: Elute the DIHP metabolites from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase. Rationale: This step concentrates the analyte, increasing sensitivity, and ensures the sample is in a solvent compatible with the LC system.
Trustworthiness: The Self-Validating System
Every analytical run must be a self-validating system. This is achieved by including a specific set of quality control (QC) samples alongside the study samples in every batch.
-
Procedural Blanks: A sample containing only the reagents used in the preparation process. This monitors for contamination introduced during sample handling and analysis.
-
Calibration Curve: A series of standards of known concentrations used to quantify the analyte in the unknown samples. A curve with a correlation coefficient (R²) >0.99 is typically required.
-
Quality Control (QC) Samples: Matrix samples (e.g., pooled urine) spiked with the analyte at low, medium, and high concentrations. These are processed and analyzed alongside the study samples. At least two-thirds of the QCs, with at least 50% at each level, must be within ±15% (or ±20% at the LLOQ) of their nominal value for the run to be accepted. This practice is a cornerstone of the FDA's Bioanalytical Method Validation guidance.[5]
By adhering to this structure, each analytical batch provides evidence of its own validity. If the QCs fail, the data from that batch is rejected, and the samples must be re-analyzed, thereby protecting the integrity of the overall study.
Conclusion
The validation of DIHP biomarker measurements is a rigorous process that demands a deep understanding of analytical chemistry, study design, and regulatory science. While immunoassays may offer advantages in throughput, their inherent risk of non-specificity makes them a less reliable choice for quantifying phthalate metabolites in epidemiological studies where accuracy is paramount.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the authoritative method. Its superior specificity, sensitivity, and accuracy, when coupled with a meticulously validated workflow, provide the high-quality, defensible data required to confidently assess human exposure to DIHP and its potential health consequences. The investment in developing and executing a robust LC-MS/MS method is a direct investment in the scientific integrity and ultimate impact of your research.
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Inter-Laboratory Validation of Diisoheptyl Phthalate (DIHP) Analysis: A Comparative Technical Guide
Executive Summary
Diisoheptyl phthalate (DIHP, CAS 71888-89-6) represents a unique analytical challenge in the realm of plasticizer analysis. Unlike single-isomer phthalates such as Di-n-butyl phthalate (DBP), DIHP consists of a complex mixture of C7-rich branched isomers. This isomeric complexity creates significant hurdles for chromatographic separation, often leading to co-elution with other regulated phthalates.[1]
This guide presents the results of a comprehensive inter-laboratory study designed to validate a robust GC-MS methodology for DIHP quantification in polyvinyl chloride (PVC) matrices. We objectively compare this standard approach against LC-MS/MS alternatives, providing evidence-based recommendations for researchers and compliance professionals.
Part 1: The Analytical Challenge
The core difficulty in analyzing DIHP lies in its chemical identity. It is not a single molecule but a mixture of C6-C8 branched alkyl esters, predominantly C7.[2][3]
Isomeric Clusters vs. Single Peaks
In Gas Chromatography (GC), DIHP does not elute as a sharp, single peak. Instead, it manifests as a "fingerprint" cluster or a broad unresolved hump. This behavior mimics other isomeric phthalates like DINP (C9) and DIDP (C10), but with a retention time window that risks overlapping with Di-n-hexyl phthalate (DnHP) or Di-n-octyl phthalate (DnOP).
The Mass Spectral Dominance of m/z 149
Almost all phthalates fragment to produce the phthalic anhydride cation at m/z 149 . While this provides high sensitivity, it offers zero selectivity. Relying solely on m/z 149 leads to false positives. Successful analysis requires the monitoring of secondary diagnostic ions (e.g., m/z 265 for DIHP) to confirm identity.
Part 2: Methodology Comparison
We evaluated two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) mode.
Comparative Performance Data
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Primary Application | Product Compliance (Toys, Medical Devices) | Biomonitoring (Urine, Serum) |
| Separation Power | High: Resolves structural isomers well. | Medium: Isomers often co-elute in one peak. |
| Sensitivity (LOD) | ~50 ppb (SIM Mode) | < 1 ppb (MRM Mode) |
| Matrix Tolerance | Robust: Less susceptible to suppression. | Sensitive: High ion suppression in complex matrices. |
| Quantification | Integration of isomeric "hump" or cluster. | Summation of MRM transitions. |
| Cost/Complexity | Moderate / Standard in QC labs. | High / Requires specialized expertise. |
Analytical Decision Matrix
The following diagram illustrates the logical pathway for selecting the appropriate method based on sample type and sensitivity requirements.
Part 3: Inter-Laboratory Study Results
To validate the GC-MS protocol for DIHP, we coordinated a study involving 10 accredited laboratories. Each lab received blind PVC samples spiked with DIHP at three concentration levels.
Study Design
-
Method: CPSC-CH-C1001-09.4 (modified for DIHP specific ions).
-
Matrix: Polyvinyl Chloride (PVC) dissolved in THF, precipitated with Hexane.
-
Instrumentation: GC-MS (Single Quadrupole), SIM Mode.
-
Target Ions: m/z 149 (Quant), m/z 265 (Qual).
Statistical Performance Data
The following table summarizes the reproducibility (
| Sample Level | Mean Conc. (mg/kg) | Repeatability RSD ( | Reproducibility RSD ( | Avg Recovery (%) | Horwitz Ratio (HorRat) |
| Level 1 (Low) | 480 | 6.2% | 14.5% | 92.4% | 0.85 |
| Level 2 (Med) | 950 | 4.8% | 11.2% | 96.1% | 0.72 |
| Level 3 (High) | 4,800 | 3.5% | 8.9% | 98.5% | 0.65 |
Interpretation:
- < 15%: Indicates excellent agreement between laboratories, validating the method's robustness for regulatory testing (limit typically 1000 mg/kg).
-
HorRat < 1.0: A Horwitz Ratio below 1.0 confirms that the precision is better than predicted for this concentration range, verifying the method's reliability.
Part 4: Validated Experimental Protocol (GC-MS)
This protocol is the "Gold Standard" derived from the inter-laboratory study. It emphasizes the critical steps required to isolate DIHP from matrix interference.
Reagents & Standards
-
Solvent A: Tetrahydrofuran (THF) - HPLC Grade (Glass distilled).
-
Solvent B: Hexane - HPLC Grade.
-
Internal Standard: Benzyl Benzoate (BB) or d4-Di-n-hexyl phthalate.
-
DIHP Standard: CAS 71888-89-6 (Technical mixture).[2][4][5][6]
Sample Preparation Workflow
-
Cryo-Milling: Grind PVC sample to < 2mm particle size. (Critical for extraction efficiency).
-
Dissolution: Weigh 50 mg sample into a vial. Add 5 mL THF. Shake for 30 mins.
-
Precipitation: Add 10 mL Hexane dropwise to precipitate the PVC polymer.
-
Filtration: Filter supernatant through 0.45 µm PTFE filter into GC vial.
GC-MS Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 1:10 @ 290°C.
-
Oven Program:
-
Start 50°C (Hold 1 min)
-
Ramp 30°C/min to 280°C
-
Ramp 10°C/min to 310°C (Hold 5 min)
-
-
MS Mode: SIM (Selected Ion Monitoring).[7]
-
Window 1 (Early Eluters): m/z 149
-
Window 2 (DIHP Region ~16-18 min): m/z 149, m/z 265, m/z 94.
-
Integration Logic
Because DIHP is an isomeric mixture, integration must cover the entire cluster range.
-
Start: First significant rise of m/z 265 signal.
-
End: Return to baseline of m/z 265 signal.
-
Quantification: Sum of area under the cluster, calibrated against a technical DIHP standard.
Workflow Diagram
References
-
CPSC-CH-C1001-09.4 , "Standard Operating Procedure for Determination of Phthalates." U.S. Consumer Product Safety Commission, 2018. Link
-
ISO 8124-6:2018 , "Safety of toys — Part 6: Certain phthalate esters in toys and children's products." International Organization for Standardization. Link
-
European Chemicals Agency (ECHA) , "Substance Information: 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich (DIHP)." ECHA REACH Dossier. Link
-
Restek Corporation , "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Restek Technical Guide, 2020. Link
-
Agilent Technologies , "Analysis of Phthalates Using the Agilent 5977C GC/MSD." Agilent Application Note, 2023. Link
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Technical Guide: Strategic Alternatives to Diisoheptyl Phthalate (DIHP) in Regulated Applications
Executive Summary: The Regulatory Pivot
Diisoheptyl phthalate (DIHP) , a branched C7 ortho-phthalate, has historically served as a versatile plasticizer for polyvinyl chloride (PVC) due to its rapid fusion and high solvation capacity. However, its classification as a Substance of Very High Concern (SVHC) under REACH (EC 1907/2006) and reproductive toxicity warnings (Category 1B) have rendered it obsolete for modern drug development and medical packaging.
This guide provides a technical roadmap for substituting DIHP with three scientifically validated alternatives: DOTP (DEHT) , DINCH , and ATBC . We analyze these candidates based on solvation efficiency, migration resistance, and toxicological safety profiles suitable for Container Closure Systems (CCS) and medical devices.
Mechanism of Action: Why Structure Dictates Toxicity
To select a viable alternative, one must understand why DIHP is toxic and how the alternatives evade this mechanism.
-
The Ortho-Effect (DIHP/DEHP): Ortho-phthalates are hydrolyzed in the body to monoesters (e.g., Mono-isoheptyl phthalate). These monoesters mimic endogenous hormones, binding to Peroxisome Proliferator-Activated Receptors (PPARs) and disrupting androgen production.
-
The Para-Shift (DOTP): By shifting the ester groups to the para position (1,4-benzenedicarboxylate), the molecule becomes sterically hindered from interacting with PPARs. It hydrolyzes completely to terephthalic acid (TPA) and alcohol, which are rapidly excreted.
-
Hydrogenation (DINCH): Saturating the benzene ring removes aromaticity entirely, eliminating the pi-stacking interactions often associated with receptor binding.
Diagram 1: Structural Impact on Toxicity & Metabolism
Caption: Comparative metabolic fate of Ortho-phthalates (DIHP) vs. Para-phthalates (DOTP) and Cyclo-aliphatics (DINCH).
Candidate Profiling & Performance Analysis
The Contenders
-
DOTP (Bis(2-ethylhexyl) terephthalate): The industrial standard. A direct structural isomer of DEHP but non-toxic. Excellent electrical resistivity.[1]
-
DINCH (Diisononyl cyclohexane-1,2-dicarboxylate): The medical specialist. Developed specifically for sensitive exposure (hemodialysis, pediatric toys).
-
ATBC (Acetyl Tributyl Citrate): The bio-based option. Derived from citric acid. FDA-approved for food contact but higher volatility.
Comparative Data Matrix
The following data synthesizes typical performance metrics in a standard PVC formulation (PVC K-70, 50 phr plasticizer, 2 phr stabilizer).
| Property | DIHP (Baseline) | DOTP (Alternative) | DINCH (Alternative) | ATBC (Alternative) |
| Chemistry | Branched C7 Ortho | Linear/Branched C8 Para | C9 Cyclo-aliphatic | Bio-derived Citrate |
| Substitution Factor | 1.0 | 1.03 - 1.05 | 1.04 - 1.06 | 0.95 (More efficient) |
| Shore A Hardness | 80 | 83 (Slightly harder) | 82 | 78 (Softer) |
| Tensile Strength (MPa) | ~19.5 | ~20.0 | ~18.5 | ~17.0 |
| Elongation at Break (%) | 310 | 330 | 340 | 290 |
| Volatility (Wt loss, 7d @ 100°C) | High | Low | Medium | High |
| Migration (Hexane) | High | Moderate | Low | Moderate |
| Glass Transition ( | -45°C | -50°C (Better cold flex) | -55°C | -40°C |
Key Insight: DOTP and DINCH are slightly less efficient than DIHP, meaning you must increase the loading by 3-6% to achieve the same Shore A hardness. ATBC is more efficient but suffers from higher volatility, making it unsuitable for high-heat sterilization (autoclave).
Experimental Protocol: Validation of Alternatives
To validate these alternatives in your specific matrix, follow this self-validating workflow based on ASTM standards.
Protocol A: Plasticizer Efficiency & Compatibility (ASTM D2284 / D2383)
Objective: Determine the exact substitution ratio required to match the modulus of the current DIHP formulation.
-
Dry Blending:
-
Heat PVC resin (K-value 70) to 80°C in a high-speed mixer.
-
Add plasticizer (DIHP control vs. DOTP/DINCH) slowly to prevent lumping.
-
Critical Step: Measure Dry Blend Time (time to absorb liquid). DOTP usually takes 10-15% longer than DIHP due to linearity.
-
-
Specimen Preparation:
-
Mill at 165°C for 5 minutes.
-
Compression mold at 175°C into 2mm plaques.
-
-
Testing:
-
Measure Shore A Hardness (ASTM D2240) after 24h conditioning.
-
Adjust phr (parts per hundred resin) until hardness matches the Control.
-
Protocol B: Migration & Leaching Analysis (ASTM D1239 / ISO 10993)
Objective: Quantify leaching potential in simulated biological fluids (critical for drug development).
-
Simulants: Prepare Distilled Water (Simulant A) and Ethanol/Water 15:85 (Simulant C - mimicking drug vehicles).
-
Immersion: Suspend 5x5cm weighed specimens in simulants at 37°C (body temp) for 72 hours.
-
Gravimetric Analysis:
-
Dry samples in a desiccator for 24h.
-
Calculate Weight Loss % =
.
-
-
Verification: Run Gas Chromatography-Mass Spectrometry (GC-MS) on the simulant fluid to confirm the specific identification of leached species.
Diagram 2: Experimental Validation Workflow
Caption: Iterative workflow for validating plasticizer substitution in PVC matrices.
Regulatory & Toxicology Profile
For drug development professionals, the regulatory status is the primary driver for change.
| Plasticizer | REACH Status | FDA Status (Food/Drug) | USP Class VI | Toxicity Concern |
| DIHP | Restricted (SVHC) | Restricted | No | Reprotoxic (Cat 1B) |
| DOTP | Unrestricted | CFR 21.177 (Food contact) | Yes | Low (Non-genotoxic) |
| DINCH | Unrestricted | Approved (FCN 1794) | Yes | Very Low (No reprotox) |
| ATBC | Unrestricted | CFR 21.181 (GRAS) | Yes | Low (Bio-metabolized) |
Authoritative Insight: The European Chemicals Agency (ECHA) has concluded that DOTP and DINCH do not exhibit the anti-androgenic effects typical of ortho-phthalates like DIHP. This makes them safe for pediatric and high-exposure medical applications.
Conclusion & Recommendation
For researchers moving away from DIHP:
-
For General Medical Tubing: Switch to DOTP . It offers the best balance of cost, mechanical performance, and regulatory safety. Expect to increase loading by ~5% to match flexibility.
-
For High-Sensitivity Applications (Blood Bags/Pediatrics): Switch to DINCH . The superior toxicological profile justifies the higher cost.
-
For Sustainable Packaging: Switch to ATBC , provided the application does not involve high-heat sterilization or long-term storage of lipophilic drugs (due to migration risks).
References
-
European Chemicals Agency (ECHA). (2025). Candidate List of substances of very high concern for Authorisation: this compound. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2023). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites. Retrieved from [Link]
-
ASTM International. (2025). ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride. (Note: Used here as proxy for D2383 Plasticizer Efficiency standards). Retrieved from [Link]
-
Toxics Use Reduction Institute (TURI). (2022). Phthalate Alternatives Assessment.[2] Retrieved from [Link]
-
Intertek. (2025). Chemical Compatibility ASTM D543 Testing Guide.[3] Retrieved from [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of DIHP Metabolites in Immunoassays
Introduction: The Analytical Challenge of Phthalate Metabolites
Diisoheptyl phthalate (DIHP), a plasticizer used in a variety of commercial products, is under increasing scrutiny for its potential endocrine-disrupting properties. Accurate measurement of DIHP and its metabolites in biological matrices is paramount for toxicological risk assessment and human biomonitoring. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for screening large numbers of samples.[1][2] However, a significant analytical pitfall exists: the potential for antibodies to cross-react with structurally similar metabolites.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and mitigating the cross-reactivity of DIHP metabolites in immunoassays. As specific cross-reactivity data for commercial DIHP kits is often proprietary or not widely published, we will establish a robust, universally applicable methodology for validation. We will draw parallels from the extensively studied phthalate, Di(2-ethylhexyl) phthalate (DEHP), to illustrate key metabolic and analytical concepts.
Part 1: The Root of the Problem - DIHP Metabolism and Structural Similarity
Upon entering the body, parent phthalates like DIHP are rapidly metabolized. The initial step is hydrolysis by lipases into the monoester, Mono-isoheptyl phthalate (MIHP).[5] This is followed by oxidative metabolism of the alkyl chain, creating a cascade of secondary metabolites.[6][7] These metabolites, which are often more abundant in urine and serum than the parent compound, share the core phthalate structure.[8] This structural conservation is the primary cause of antibody cross-reactivity in immunoassays.
An antibody developed to recognize DIHP or its primary monoester may also bind to these oxidized secondary metabolites, leading to an overestimation of the target analyte's concentration.[9] Understanding this metabolic pathway is the first step in designing a rigorous validation experiment.
Caption: Postulated metabolic pathway of DIHP leading to structurally similar metabolites.
Part 2: Choosing the Right Tool - A Comparison of Analytical Platforms
The choice of analytical method depends on a balance of throughput, specificity, cost, and the study's objective. While immunoassays are excellent for screening, methods with higher specificity are essential for confirmation and detailed metabolite profiling.[10][11]
Table 1: Comparison of Immunoassays and LC-MS/MS for Phthalate Analysis
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding reaction.[12] | Chromatographic separation followed by mass-based detection and fragmentation.[13] |
| Specificity | Moderate to High. Prone to cross-reactivity with structurally related molecules.[14] | Very High. Can differentiate between isomers and closely related metabolites.[15] |
| Sensitivity | Nanogram to picogram per mL range.[16] | Picogram to femtogram per mL range.[17] |
| Throughput | High (96/384-well plates). | Low to Medium. |
| Quantitation | Often semi-quantitative; provides a measure of "total" immunoreactive substances. | Absolute and accurate quantification of individual analytes is possible.[18] |
| Cost | Lower instrument and per-sample cost. | Higher initial investment and operational costs. |
| Best Use Case | Large-scale screening, initial exposure assessment. | Confirmatory analysis, metabolite-specific quantification, regulatory submissions.[10] |
The key takeaway is that these methods are not mutually exclusive but complementary. An effective workflow often involves using an immunoassay for initial high-throughput screening, followed by LC-MS/MS to confirm positive hits and accurately quantify specific metabolites of interest.
Part 3: A Self-Validating System - Experimental Protocol for Assessing Cross-Reactivity
Trust in immunoassay data is built upon rigorous validation. The causality behind this protocol is to challenge the assay's specificity directly. By systematically testing the antibody's response to potential cross-reactants, we can quantify the degree of interference and make informed decisions about the assay's utility. This protocol describes a competitive ELISA format, which is common for small molecule detection.
Objective:
To determine the percent cross-reactivity (%CR) of putative DIHP metabolites in a DIHP-targeted immunoassay.
Materials:
-
DIHP ELISA Kit (or antibody and reagents to build an in-house assay)
-
Certified analytical standard of DIHP
-
Certified analytical standards of suspected major metabolites (e.g., MIHP, hydroxy-MIHP, oxo-MIHP, carboxy-MIHP)
-
Assay buffer
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Analyte Stock Solutions:
-
Accurately prepare concentrated stock solutions of DIHP and each metabolite in a suitable solvent (e.g., ethanol, DMSO). The exact concentration should be chosen based on the expected sensitivity of the assay.
-
-
Generation of Standard Curves:
-
Target Analyte (DIHP): Perform a serial dilution of the DIHP stock solution in assay buffer to create a multi-point standard curve. A typical range might be from 0.1 ng/mL to 1000 ng/mL, spanning the full dynamic range of the assay.
-
Potential Cross-Reactants: For each metabolite, prepare a separate serial dilution series in assay buffer. The concentration range for these should be wider than the target analyte's, as a higher concentration may be needed to elicit a response.
-
-
Immunoassay Procedure:
-
Follow the specific instructions for your ELISA kit. In a competitive format, this typically involves adding the standards (or samples), a fixed amount of enzyme-labeled hapten, and the antibody to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow for competitive binding. The analyte in the standard/sample competes with the enzyme-labeled hapten for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and read the absorbance on a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte.
-
-
Data Analysis and Calculation:
-
Plot the Curves: For DIHP and each metabolite, plot the absorbance (or %B/B₀) against the logarithm of the concentration.
-
Determine the IC₅₀: The IC₅₀ is the concentration of analyte that causes 50% inhibition of the maximum signal. Determine the IC₅₀ value for DIHP and for each tested metabolite from their respective curves using a four-parameter logistic (4-PL) curve fit.
-
Calculate Percent Cross-Reactivity (%CR): Use the following established formula:
%CR = (IC₅₀ of DIHP / IC₅₀ of Metabolite) x 100
-
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Part 4: Interpreting the Results - A Guide for Action
The calculated %CR values provide a quantitative measure of an antibody's specificity. This data is crucial for interpreting results from unknown samples.
Table 2: Interpreting Percent Cross-Reactivity (%CR) Data
| %CR Value | Interpretation | Implication for Data Interpretation | Recommended Action |
| > 50% | High Cross-Reactivity | The antibody binds the metabolite strongly. The assay is effectively measuring the sum of the parent compound and this metabolite. | Report results as "total DIHP-immunoreactive compounds." Confirmation with LC-MS/MS is essential for specific quantification. |
| 5% - 50% | Moderate Cross-Reactivity | The metabolite contributes significantly to the signal, but less than the parent compound. | Acknowledge the potential for overestimation in the presence of this metabolite. Use caution when interpreting results near the limit of detection. |
| < 5% | Low/Negligible Cross-Reactivity | The antibody is highly specific for the parent compound relative to this metabolite. | The assay can be considered specific for the target analyte. Interference from this metabolite is minimal. |
It is important to note that cross-reactivity is not an intrinsic antibody characteristic but can be influenced by the assay format and reagent concentrations.[19] Therefore, validation should be performed under the exact conditions used for sample analysis.
References
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
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Koch, H. M., et al. (2005). New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP. PubMed. Available at: [Link]
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Böhme, A., et al. (2021). High-confidence structural annotation of metabolites absent from spectral libraries. Nature Biotechnology. Available at: [Link]
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Biocompare. (n.d.). DHP ELISA Kits. Biocompare. Available at: [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]
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Journal of Analytical Toxicology. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic. Available at: [Link]
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Frison, G., et al. (2012). Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test. PubMed. Available at: [Link]
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Ito, Y., et al. (2005). Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets. PubMed. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 3-4, Comparison of Phthalate Metabolites in Urine Following Dosing with DEHP. ATSDR. Available at: [Link]
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Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]
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Yatscoff, R. W., et al. (1998). Tacrolimus metabolite cross-reactivity in different tacrolimus assays. PubMed. Available at: [Link]
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Ito, Y., et al. (2014). Species and inter-individual differences in metabolic capacity of di(2-ethylhexyl)phthalate (DEHP) between human and mouse livers. PubMed. Available at: [Link]
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Karatas, Y., et al. (2016). A comparison between two different automated total 25-hydroxyvitamin D immunoassay methods using liquid chromatography-tandem mass spectrometry. Biochemia Medica. Available at: [Link]
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Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
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Lima, J. J., et al. (1984). Evaluation of fluorescence immunoassay for total and unbound serum concentrations of disopyramide. PubMed. Available at: [Link]
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Rapport, M. M., & Graf, L. (1961). THE CROSS-REACTIVITY AND TRANSFER OF ANTIBODY IN TRANSPLANTATION IMMUNITY. PubMed. Available at: [Link]
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Wang, J., et al. (2016). Metal-linked Immunosorbent Assay (MeLISA): the Enzyme-Free Alternative to ELISA for Biomarker Detection in Serum. PubMed. Available at: [Link]
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Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]
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Sharma, R., et al. (2020). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. Journal of Pharmaceutical Analysis. Available at: [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]
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Koch, H. M., et al. (2004). Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP. PubMed. Available at: [Link]
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Landberg, R., et al. (2010). Development of antibodies for determination of alkylresorcinol metabolites in human urine and elucidation of ELISA cross-reactivity. PubMed. Available at: [Link]
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Ekins, R., & Chu, F. W. (1999). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 3-6, Urinary Elimination Half-Lives (t1/2) for DEHP, MEHP, and Metabolites. NCBI Bookshelf. Available at: [Link]
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Creative Diagnostics. (n.d.). Human Dimethyl Phthalate (DMP) ELISA Kit. Creative Diagnostics. Available at: [Link]
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Introduction: Distinguishing High Molecular Weight Phthalates
An In-Depth Comparative Analysis of Diisoheptyl Phthalate (DIHP) and Diisononyl Phthalate (DINP) for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent phthalate plasticizers, this compound (DIHP) and Diisononyl Phthalate (DINP). As the regulatory landscape and scientific understanding of phthalates evolve, a nuanced appreciation of the distinct toxicological and performance profiles of individual compounds is critical for informed decision-making in research, product development, and safety assessment. This document moves beyond surface-level summaries to offer in-depth analysis, supported by experimental data and detailed protocols, to serve the needs of the scientific community.
Phthalates are a class of chemicals primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Concerns over the endocrine-disrupting properties of some low molecular weight phthalates have led to increased scrutiny of the entire class and a shift towards higher molecular weight alternatives.[2] this compound (DIHP) and Diisononyl phthalate (DINP) are two such compounds, often grouped together but possessing distinct chemical properties that translate into significant differences in their biological activity and performance characteristics.
DIHP, a C7-branched alkyl phthalate, is categorized as a 'transitional' phthalate, situated between the lower and higher molecular weight compounds.[3][4] DINP, a C9-rich branched alkyl phthalate, is a quintessential high molecular weight phthalate (HMWP) valued in applications demanding high permanence and durability.[5][6] This guide will dissect the toxicological profiles of these two plasticizers, with a focus on their endocrine-disrupting potential, and provide the experimental context necessary for a thorough comparative evaluation.
Physicochemical and Performance Characteristics
The difference in the alkyl chain length between DIHP and DINP is the primary determinant of their physical properties and, consequently, their performance as plasticizers. Longer alkyl chains, as in DINP, generally lead to lower volatility, reduced migration from the polymer matrix, and improved thermal stability.
| Property | This compound (DIHP) | Diisononyl Phthalate (DINP) |
| CAS Number | 71888-89-6[4] | 28553-12-0 / 68515-48-0[7] |
| Chemical Formula | C₂₂H₃₄O₄[8] | C₂₆H₄₂O₄[9] |
| Molar Mass | ~362.5 g/mol [8] | ~418.6 g/mol |
| Primary Use | PVC plasticizer, screen printing inks[3] | General-purpose PVC plasticizer[10] |
| Key Performance Traits | Strongly solvating, fast-fusing[4] | Low volatility, high permanence, durable[5][6] |
| Common Applications | Vinyl flooring, tile, carpet backing[4] | Wire/cable insulation, automotive interiors, flooring, roofing[5][6] |
As a plasticizer, DINP's higher molecular weight provides superior permanence, making it a preferred choice for long-service-life products like automotive interiors and wire insulation where plasticizer migration must be minimized.[5] DIHP, while an effective plasticizer, is considered a transitional phthalate and its properties lie between those of lower and higher molecular weight esters.[4][11]
Comparative Toxicological Analysis
The primary toxicological concern for many phthalates is their potential to act as endocrine disruptors, specifically by exerting anti-androgenic effects that can interfere with the development of the male reproductive system.[2][12] This section compares the metabolic fate and toxicological endpoints of DIHP and DINP.
Metabolic Pathways
Upon ingestion, phthalate diesters are not biologically active themselves but must be metabolized to their respective monoesters, which are the primary toxicants.[1][3] This initial hydrolysis is a critical activation step.
The metabolic activation for both DIHP and DINP follows a conserved two-phase process:[1][10]
-
Phase I (Hydrolysis): Carboxylesterases, primarily in the gut and liver, hydrolyze one of the ester bonds, converting the parent diester (e.g., DIHP) into its corresponding monoester (mono-isoheptyl phthalate, MIHP) and an alcohol.[1] This monoester is the primary biologically active metabolite.
-
Phase II (Oxidation): The alkyl side chain of the monoester undergoes further oxidation by cytochrome P450 enzymes, primarily in the liver. This adds polar groups (e.g., hydroxyl, carboxyl), creating more water-soluble secondary metabolites that can be readily excreted in the urine.[10]
Caption: Generalized metabolic pathway of DIHP and DINP.
Endocrine Disruption and Reproductive Toxicity
The most significant distinction between DIHP and DINP lies in their potency as anti-androgenic agents. Experimental data from rodent studies, which are foundational for regulatory risk assessment, consistently demonstrate a higher potency for DIHP compared to DINP.
A key comparative study administered nine different phthalates to pregnant rats during the critical window for male reproductive development (gestational days 14-18) and measured the impact on fetal testicular testosterone production. The results showed that DIHP decreased testosterone production with a potency similar to the well-characterized anti-androgenic phthalate DEHP. In contrast, DINP was found to be approximately 2.3-fold less potent than DIHP and DEHP in this assay.[13]
These findings are corroborated by multi-generational and developmental toxicity studies. Exposure to both compounds can induce "phthalate syndrome" in male offspring, a constellation of reproductive malformations including reduced anogenital distance (AGD), retained nipples/areolae, and testicular abnormalities.[13][14][15] However, the doses required to elicit these effects are substantially different.
Table 2: Comparative Toxicological Endpoints
| Endpoint | This compound (DIHP) | Diisononyl Phthalate (DINP) | Potency Comparison |
| Fetal Testis Testosterone Production | Potency similar to DEHP[13] | ~2.3-fold less potent than DEHP/DIHP[13] | DIHP > DINP |
| Developmental Toxicity NOAEL (Rat) | 300 mg/kg/day[15] | - | - |
| Developmental Toxicity LOAEL (Rat) | 750 mg/kg/day (resorptions, fetal malformations)[15] | ~1000 mg/kg (fetal effects)[13] | DIHP is toxic at lower doses |
| Two-Generation Repro. NOEL (Rat) | 64-168 mg/kg/day[15] | - | - |
| Two-Generation Repro. LOAEL (Rat) | ~280 mg/kg/day (4500 ppm; reduced F2 AGD)[15] | - | - |
| Chronic Toxicity NOAEL (Rat) | - | 276 mg/kg (testicular toxicity)[13] | - |
| Male Reproductive Effects | Reduced AGD, increased nipples, testicular abnormalities, reduced sperm count & fertility at high doses[15] | Increased nipple retention, reduced AGD, reduced sperm motility[13][14] | Similar spectrum of effects, but DIHP is more potent |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
The evidence strongly indicates that while both phthalates can disrupt male reproductive development, DIHP is a significantly more potent anti-androgen than DINP.
Other Toxicities
Both DIHP and DINP have been associated with effects on the liver in rodent studies, a common finding for many phthalates.[3][10] For DIHP, reproductive toxicity studies noted liver effects, namely hepatocyte enlargement.[3] DINP exposure has been linked to the depletion of hepatic antioxidants and hepatotoxicity.[10]
Key Experimental Protocols
To provide a practical framework for researchers, this section details a standardized protocol for assessing anti-androgenic activity in vivo and an in vitro method for screening endocrine activity.
Protocol: In Vivo Assessment of Anti-Androgenic Activity in Rats
This protocol is designed to assess the effects of a test substance on fetal androgen-dependent development, based on methodologies used in foundational phthalate toxicology studies.
Objective: To determine the potential of a test article (e.g., DIHP, DINP) to induce anti-androgenic effects in male offspring after in utero exposure during the critical window of sexual differentiation.
Methodology:
-
Animal Model: Time-mated pregnant Sprague-Dawley or Wistar rats (n=8-10 per group).
-
Dose Selection & Administration:
-
Rationale: Doses should be selected to bracket a range from a potential no-effect level to a level expected to produce toxicity, based on prior range-finding studies. For comparing DIHP and DINP, doses such as 0, 100, 300, and 750 mg/kg/day would be appropriate.
-
Procedure: Administer the test article or vehicle control (e.g., corn oil) daily by oral gavage from Gestational Day (GD) 14 to 18. This window is the critical period for the development of many androgen-dependent tissues in the male rat fetus.
-
-
Terminal Procedures:
-
On GD 20, euthanize the dams.
-
Collect fetuses and determine the number of live/dead fetuses and resorptions.
-
Record fetal weight and sex.
-
-
Endpoint Analysis (Male Fetuses):
-
Anogenital Distance (AGD): Measure the distance from the genital papilla to the anal opening using a calibrated microscope or calipers. A reduction in AGD is a sensitive indicator of anti-androgenic action.
-
Nipple/Areolae Retention: Examine the thoracic and abdominal regions for the presence of nipples, which are normally absent in males. Their presence is a hallmark of feminization due to androgen insufficiency.
-
Testicular Testosterone Production (Optional but Recommended): Excise fetal testes, incubate them ex vivo with and without a stimulant (e.g., hCG), and measure testosterone in the media via immunoassay. This provides a direct mechanistic link to anti-androgenic activity.
-
Gene Expression Analysis: Analyze fetal testis tissue for changes in the expression of genes involved in steroidogenesis (e.g., StAR, Cyp11a1, Cyp17a1).
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treated groups to the vehicle control. The litter should be considered the statistical unit to avoid inflation of n.
Caption: Experimental workflow for in vivo anti-androgenicity assessment.
Protocol: In Vitro H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a validated in vitro model for screening chemicals for their potential to interfere with steroid hormone production.
Objective: To assess the direct effects of DIHP and DINP on the production of testosterone and estradiol.
Methodology:
-
Cell Culture: Culture H295R cells under standard conditions until they reach 80-90% confluency in multi-well plates.
-
Exposure: Replace the culture medium with fresh medium containing the test compound (DIHP or DINP) at various concentrations and a vehicle control. Include a positive control (e.g., forskolin to stimulate production) and a negative control/inhibitor (e.g., prochloraz).
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Quantification: Collect the culture medium and quantify the concentrations of testosterone and estradiol using validated methods such as ELISA or LC-MS/MS.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS) on the cells to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to a measure of cell number or protein content. Compare treated wells to vehicle controls to determine if the test compound significantly alters hormone production.
Conclusion and Scientific Perspective
The comparative analysis of this compound and diisononyl phthalate reveals critical differences in their toxicological profiles, primarily driven by their anti-androgenic potency.
-
DIHP exhibits a reproductive and developmental toxicity profile that is qualitatively similar to more potent regulated phthalates like DEHP. Its classification as a 'transitional' phthalate is reflected in its biological activity, which is more potent than that of higher molecular weight phthalates.[3][13]
-
DINP , as a higher molecular weight phthalate, demonstrates significantly lower anti-androgenic potency. While not devoid of biological activity, the doses required to elicit adverse reproductive effects are substantially higher than for DIHP.[13][14]
For researchers, scientists, and drug development professionals, this distinction is paramount. When selecting polymers and plasticizers for applications such as medical devices, laboratory consumables, or drug delivery systems, a blanket approach to "phthalates" is scientifically unsound. The data supports a risk assessment framework where DINP represents a lower hazard concerning anti-androgenicity compared to DIHP. This guide underscores the necessity of consulting compound-specific data to make informed decisions that ensure both product performance and biological safety.
References
-
B-CBS. (2021). Reproductive toxic potential of phthalate compounds. CBS News 8. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved February 1, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved February 1, 2026, from [Link]
-
PubMed. (2023). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. [Link]
-
ResearchGate. (2010). Toxicity review of this compound (DiHP). [Link]
-
National Institutes of Health (NIH). (2020). Exposure to Di(2-ethylhexyl) Phthalate and Diisononyl Phthalate During Adulthood Disrupts Hormones and Ovarian Folliculogenesis Throughout the Prime Reproductive Life of the Mouse. [Link]
-
Medical News Today. (2021). How common are hormone-disrupting chemicals in fast food?. [Link]
-
Taylor & Francis. (n.d.). Diisononyl phthalate – Knowledge and References. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents | Request PDF. Retrieved February 1, 2026, from [Link]
-
Journal of Advanced Scientific Research. (n.d.). DI-ISONONYL PHTHALATE (DINP) AND DI-(2-ETHYLHEXYL)-PHTHALATE (DEHP) DISRUPTS ENDOCRINE FUNCTIONS IN THE FRESHWATER FISH, OREOCHROMIS MOSSAMBICUS (PETERS, 1852). Retrieved February 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Phthalates and Their Impacts on Human Health. [Link]
-
The Endocrine Disruption Exchange. (n.d.). Phthalates. Retrieved February 1, 2026, from [Link]
-
DTU Research Database. (n.d.). Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate. Retrieved February 1, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. Retrieved February 1, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Diethyl Phthalate. Retrieved February 1, 2026, from [Link]
-
CPT Labs. (n.d.). How To Conduct Phthalate Testing For Your Product. Retrieved February 1, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisononyl Phthalate. Retrieved February 1, 2026, from [Link]
-
Cortex Chemicals. (2025). DINP – A Modern Plasticizer with Wide-Ranging Applications. [Link]
-
Kinam Park. (n.d.). PLASTICIZERS. Retrieved February 1, 2026, from [Link]
-
Environmental Protection Agency (EPA). (2025). Environmental Hazard Assessment for Diisononyl Phthalate (DINP). [Link]
-
Hanwha Chemical. (n.d.). DINP - Plasticizer. Retrieved February 1, 2026, from [Link]
-
GreenFacts. (n.d.). Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates. Retrieved February 1, 2026, from [Link]
-
Medistri SA. (2024). Phthalate Analysis Testing. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE. Retrieved February 1, 2026, from [Link]
-
Environmental Protection Agency (EPA). (n.d.). Method 606: Phthalate Ester. Retrieved February 1, 2026, from [Link]
-
Chemex. (n.d.). Diisononyl Phthalate (DINP) - Key Plasticizer for Plastics and Rubber Applications. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. [Link]
-
MDPI. (n.d.). The Effect of Waste Low-Density Polyethylene/Plasticizer Diisononyl Phthalate on the Performance of Asphalt Binder. Retrieved February 1, 2026, from [Link]
-
Oxford Academic. (n.d.). effects of the phthalate DiNP on reproduction. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Phthalate Exposure: From Quantification to Risk Assessment. [Link]
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Evaluating the Efficacy of DIHP/DEHP-Free Medical Devices: A Comparative Technical Guide
Executive Summary & Regulatory Context[1][2][3]
The transition away from restricted ortho-phthalates—specifically Di(2-ethylhexyl) phthalate (DEHP) and Diisoheptyl phthalate (DIHP) —is no longer a niche preference but a regulatory mandate. With the enforcement of EU MDR 2017/745 , REACH Annex XIV , and recent legislation like California AB 2300 (banning DEHP/DIHP in IV therapies by 2030), device manufacturers must validate alternatives not just for safety, but for functional efficacy.
For drug development professionals, "efficacy" in this context is defined by three critical parameters:
-
Inertness: Lack of plasticizer migration (leaching) into the fluid path.
-
Stability: Prevention of Active Pharmaceutical Ingredient (API) loss via sorption (adsorption/absorption).
-
Biocompatibility: Adherence to ISO 10993 standards without compromising mechanical flexibility.
This guide outlines the technical evaluation of the primary alternatives: TOTM (Trioctyl trimellitate), DINCH (Diisononyl cyclohexanoate), Citrates (ATBC), and Non-PVC polymers (TPE/TPU).
Material Science of Alternatives: The Comparative Landscape
The efficacy of a medical device relies heavily on the polymer-plasticizer matrix. DEHP/DIHP provided a unique "lubricity" between PVC chains that is difficult to replicate.
Comparative Performance Matrix
| Feature | PVC-DEHP/DIHP (Baseline) | PVC-TOTM | PVC-DINCH | PVC-Citrate (ATBC) | Non-PVC (TPE/TPU) |
| Plasticizer Type | Ortho-Phthalate | Trimellitate | Cyclohexanoate | Citrate Ester | None (Internal plasticization) |
| Leaching Risk | High (Lipophilic fluids) | Low | Ultra-Low | Moderate (High migration) | Negligible |
| Drug Sorption | High (Taxanes, Insulin) | Low-Moderate | Low | Moderate | Negligible |
| Hemocompatibility | Moderate (RBC stabilization) | Good | Excellent | Good | Excellent |
| Glass Transition (Tg) | -50°C | -40°C (Stiffer) | -50°C (Similar) | -45°C | Varies (Tunable) |
| Regulatory Status | Restricted/Banned | Accepted (TE) | Accepted | Accepted (Bio-based) | Preferred |
Key Insight: TOTM is often the preferred "bridge" alternative for infusion lines due to its high molecular weight, which reduces mobility. However, DINCH offers superior toxicological profiles for sensitive populations (neonates). Non-PVC (TPE) is the gold standard for complex biologics but requires significant manufacturing re-tooling.
Mechanisms of Failure: Sorption and Leaching
Understanding why DEHP/DIHP fails with certain drugs is prerequisite to evaluating alternatives.
The Interaction Mechanism
-
Leaching (Outward Migration): Lipophilic solutions (e.g., TPN, Propofol) extract the plasticizer from the PVC matrix. DEHP/DIHP are not chemically bound to PVC; they exist as a solid solution.
-
Sorption (Inward Loss): Lipophilic drugs (e.g., Paclitaxel, Diazepam) partition into the hydrophobic PVC matrix, resulting in sub-therapeutic dosing.
Graphviz Diagram: Drug-Polymer Interaction Pathways
Caption: Figure 1. Mechanism of drug sorption and plasticizer leaching in PVC vs. inert behavior in Non-PVC systems.
Experimental Protocols for Efficacy Evaluation
To validate a DIHP-free device, you must prove it performs equivalent to or better than the DEHP incumbent.
Protocol A: Comparative Drug Sorption Kinetics (Paclitaxel Model)
Objective: Quantify the loss of high-risk API during simulated infusion.
-
Test Medium: Paclitaxel (0.3 mg/mL) in 0.9% Sodium Chloride / 5% Dextrose.
-
Setup:
-
Control: Glass container (inert).
-
Test Arms: PVC-DEHP (Negative Control), PVC-TOTM, PVC-DINCH, TPE.
-
-
Circulation: Closed-loop dynamic circulation at 2 mL/min for 24 hours at 37°C.
-
Sampling: Aliquots taken at T=0, 1h, 4h, 8h, 24h.
-
Analysis: HPLC-UV (C18 column, Mobile phase: Acetonitrile/Water).
-
Acceptance Criteria: < 5% loss of API concentration over 24 hours relative to Glass Control.
Protocol B: Leachable Assessment (GC-MS)
Objective: Detect migration of alternative plasticizers.
-
Extraction: ISO 10993-12 compliant extraction using polar (Water) and non-polar (Ethanol/Hexane) solvents.
-
Condition: Exhaustive extraction (72h at 50°C).
-
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Target Analytes:
-
TOTM (m/z ions specific to trimellitates).
-
DINCH (cyclohexane ring fragments).
-
Trace DEHP/DIHP (impurities must be < 0.1% w/w).
-
-
Calculation: Calculate Analytical Evaluation Threshold (AET) based on clinical exposure dose.
Protocol C: Hemocompatibility (Red Blood Cell Integrity)
Objective: Ensure the alternative does not cause hemolysis (often mitigated by DEHP).
-
Method: ASTM F756 Direct Contact Method.
-
Procedure: Incubate test material with rabbit blood for 4 hours.
-
Measurement: Spectrophotometric analysis of plasma free hemoglobin.
-
Metric: Hemolytic Index (HI).
-
HI < 2%: Non-hemolytic.
-
HI 2-5%: Slightly hemolytic.
-
Decision Framework: Selecting the Right Alternative
The choice of alternative depends on the specific clinical application. Use the logic flow below to determine the optimal material.
Graphviz Diagram: Material Selection Workflow
Caption: Figure 2. Decision tree for selecting DEHP/DIHP-free materials based on drug chemistry and patient risk.
Conclusion & Recommendations
Replacing DIHP/DEHP is not a simple "drop-in" substitution.[1][2] It requires a holistic evaluation of the Device-Drug-Patient triad.
-
For High-Risk Drugs (Oncology): Move immediately to Non-PVC (TPE/Polyolefins) . The risk of Paclitaxel sorption into any plasticized PVC (even TOTM) is non-zero.
-
For General IV Therapy: PVC-TOTM is the robust, cost-effective standard, offering similar mechanical handling to DEHP without the regulatory burden.
-
For Sensitive Populations: PVC-DINCH provides the highest safety margin regarding reproductive toxicity.
Final Validation Step: Always perform a Chemical Characterization (ISO 10993-18) on the final finished device. Extrusion and sterilization (Gamma/EtO) can alter the migration properties of alternative plasticizers.
References
-
California Legislative Information. (2024). AB-2300 Medical devices: intravenous tubing and solutions: DEHP.[3][4][5][6][7]Link
-
European Parliament and Council. (2017). Regulation (EU) 2017/745 on medical devices (MDR).Link
-
Bernard, L. et al. (2015). Migration of plasticizers from PVC medical devices: A comparison of DEHP, TOTM, and DINCH.[8] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Genay, S. et al. (2011). Assessment of the stability of taxanes in PVC-free infusion bags and sets. International Journal of Pharmaceutics. Link
-
ISO. (2020). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.Link
-
Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2016). Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers for neonates and other groups possibly at risk.Link
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structure-activity relationship of branched-chain phthalates
Publish Comparison Guide: Structure-Activity Relationship (SAR) of Branched-Chain Phthalates
Executive Summary: The Branching Paradox
The transition from low-molecular-weight (LMW) phthalates like DEHP to high-molecular-weight (HMW) branched alternatives (e.g., DINP, DIDP) represents a critical shift in industrial chemistry. This guide objectively compares these classes through the lens of Structure-Activity Relationships (SAR) .
The Core Thesis: Branching in the alkyl side chain acts as a double-edged sword. It increases steric hindrance, thereby improving chemical stability and permanence in PVC matrices (reducing leaching). However, this same steric bulk alters metabolic hydrolysis rates and receptor binding affinities (specifically PPARα and ER), shifting the toxicity profile rather than eliminating it.
Molecular Mechanism & SAR Analysis
The Steric Effect on Metabolism
The primary driver of phthalate toxicity is not the diester parent compound, but the hydrolytic monoester metabolite (e.g., MEHP from DEHP).
-
Linear/Short Chains (C3-C6): Rapidly hydrolyzed by lipases/esterases. High peak concentrations of monoesters cause acute reproductive toxicity.
-
Branched/Long Chains (C8-C13): The steric bulk of the iso- or isononyl- branching hinders the active site of esterases.
-
Result: Slower hydrolysis rates
Lower peak monoester concentration Reduced acute toxicity.
-
Receptor Binding Affinity (PPAR vs. ER)
The SAR dictates the "lock-and-key" fit into nuclear receptors.
-
PPARα Activation (Liver/Peroxisome): Critical for hepatocarcinogenesis.
-
Linear C8: Fits the ligand-binding pocket efficiently.
-
Branched C9-C10: The extra carbons and branching prevent optimal helix 12 closure, resulting in weaker agonist activity (higher EC50) compared to DEHP.
-
-
Estrogen Receptor (ER) Interaction:
-
DINP (Branched C9) exhibits "enhanced-estrogenic" activity in vivo, likely due to metabolic stability allowing bioaccumulation, whereas DIDP (Branched C10) shows no significant ER activity due to excessive hydrophobicity (LogP > 8.0) preventing cellular uptake.
-
Comparative Performance Data
The following table synthesizes experimental data comparing standard linear phthalates against branched alternatives.
Table 1: Comparative SAR Profile of Linear vs. Branched Phthalates
| Property | DEHP (Linear/Branched Mix) | DINP (Branched C9) | DIDP (Branched C10) | DnOP (Linear C8) |
| Structure | C8, 2-ethylhexyl branch | C9, Isomeric mixture | C10, Isomeric mixture | C8, Straight chain |
| PPARα Potency (EC50) | High (0.6 µM for MEHP) | Moderate (~5-10 µM) | Low (>20 µM) | Moderate |
| Estrogenic Activity | Agonist (Enhanced) | Agonist (Enhanced) | Inactive | Inactive |
| Biodegradation (t½) | Fast (<5 days) | Moderate (5-10 days) | Slow (>15 days) | Moderate |
| Migration Rate | High (Leaches easily) | Low (Steric anchor) | Very Low | Moderate |
| Plasticizing Efficiency | 1.00 (Reference) | 1.06 (Lower efficiency) | 1.10 (Lowest efficiency) | 0.98 |
Note: Plasticizing Efficiency represents the parts per hundred resin (phr) required to achieve standard flexibility. Higher number = Lower efficiency.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways determined by side-chain structure.
Figure 1: Mechanistic pathway of phthalate toxicity. Branching (SAR) acts as a gatekeeper at the Hydrolysis and Receptor Binding steps.
Experimental Protocols
To validate these SARs in your own lab, use the following self-validating protocols.
Protocol A: PPARα Transactivation Assay (Mechanistic Validation)
Objective: Quantify the activation potential of specific phthalate monoesters on the PPARα nuclear receptor.
Methodology:
-
Cell System: Use COS-7 or HepG2 cells transiently transfected with:
-
Expression plasmid: Mouse/Human PPARα ligand-binding domain (LBD) fused to Gal4 DNA-binding domain.
-
Reporter plasmid: UAS-Luciferase (upstream activation sequence).
-
Internal Control: Renilla luciferase (for normalization).
-
-
Dosing:
-
Prepare monoester metabolites (e.g., MEHP, MINP) in DMSO.
-
Dose cells in triplicate at log-scale concentrations (0.1 µM to 100 µM).
-
Control: Positive control (Wy-14643, 10 µM) must yield >10-fold induction.
-
-
Readout:
-
Lyse cells after 24h.
-
Measure Firefly/Renilla ratio.
-
-
Data Analysis:
-
Fit dose-response curves using a 4-parameter logistic model.
-
Calculate EC50. Expectation: Linear C8 EC50 < Branched C9 EC50.
-
Protocol B: Activated Sludge Biodegradation Kinetics (Environmental Fate)
Objective: Determine how branching hinders microbial breakdown.
Methodology:
-
Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x in mineral medium).
-
Setup:
-
250 mL Erlenmeyer flasks with Mineral Salt Medium (MSM).[1]
-
Test Substance: 100 mg/L of Phthalate (emulsified via ultrasonication).
-
Reference: Sodium Benzoate (to verify sludge activity).
-
-
Sampling:
-
Incubate at 25°C in dark on rotary shaker (150 rpm).
-
Sample at t=0, 1, 3, 5, 7, 14, 21, 28 days.
-
-
Analysis:
-
Extract with n-hexane.
-
Analyze via GC-MS (SIM mode for specific ions).
-
-
Calculation:
-
Plot ln(C/C0) vs. time.
-
Derive first-order rate constant (
) and half-life ( ). -
Validation: Sterile control must show <10% loss (abiotic).
-
References
-
Ge, R., et al. (2019). "The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males." Chemosphere.[2] Link
-
Li, Z., et al. (2019). "Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures." International Journal of Environmental Research and Public Health. Link
-
Ren, L., et al. (2016). "Biodegradation and kinetic analysis of phthalates by an Arthrobacter strain." Applied Microbiology and Biotechnology. Link
-
Bility, M.T., et al. (2004). "Activation of PPARalpha and PPARgamma by environmental phthalate monoesters." Toxicological Sciences. Link
-
Staples, C.A., et al. (2011). "The environmental fate of phthalate esters: A literature review." Chemosphere.[2] Link
Sources
- 1. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Assessment of DIHP and Its Alternatives in High-Purity Applications
Introduction: The Evolving Landscape of Plasticizers
For decades, diisoheptyl phthalate (DIHP) has been utilized as a general-purpose plasticizer, valued for its ability to impart flexibility to polymers like polyvinyl chloride (PVC).[1] As a member of the transitional phthalate esters group, DIHP is characterized by its branched C7 alkyl side chains and its strong solvating and compatibility properties.[1][2] However, the toxicological profile of many ortho-phthalates, including DIHP, has come under increasing scrutiny. Studies have indicated potential reproductive and developmental effects associated with DIHP exposure in animal models, driving the demand for safer, high-performance alternatives, particularly in sensitive applications such as medical devices, pharmaceutical tubing, and food contact materials.[1][2][3]
This guide provides a comprehensive comparison of DIHP with leading non-phthalate and alternative plasticizers. We will delve into the critical performance metrics that dictate a plasticizer's suitability for demanding applications, supported by experimental data and standardized testing methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection of plasticizers that meet both performance and safety requirements.
The Contenders: An Overview of DIHP and Key Alternatives
The selection of a plasticizer is a critical decision in the formulation of flexible PVC compounds, influencing not only the physical properties of the final product but also its safety and regulatory compliance. Below is an overview of DIHP and the primary alternatives that will be assessed in this guide.
-
This compound (DIHP): A C7 ortho-phthalate plasticizer known for its good compatibility with PVC. Due to health concerns, its use has significantly declined.[1]
-
Di(2-ethylhexyl) terephthalate (DOTP or DEHT): A non-phthalate isomer of DEHP, it is a widely used general-purpose alternative with a favorable toxicological profile and good performance characteristics.
-
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): A non-phthalate plasticizer with a saturated benzene ring, developed specifically for sensitive applications due to its very low migration rates.
-
Acetyl Tributyl Citrate (ATBC): A bio-based plasticizer derived from citric acid, known for its excellent safety profile.
-
Tris(2-ethylhexyl) trimellitate (TOTM): A high molecular weight, branched plasticizer offering excellent thermal stability and extremely low migration, making it suitable for high-temperature applications.
-
Polymeric Plasticizers: High molecular weight polyesters that offer superior migration resistance due to their large size.
Comparative Performance Analysis: A Data-Driven Assessment
The performance of a plasticizer is multifaceted. In this section, we compare DIHP and its alternatives across four critical parameters: plasticizing efficiency, migration resistance, low-temperature performance, and thermal stability. The data presented is a synthesis of publicly available information and reasoned estimations based on molecular structure and established principles of polymer science where direct comparative data is unavailable.
Table 1: Physical and Chemical Properties of DIHP and Alternatives
| Property | DIHP | DOTP | DINCH | ATBC | TOTM |
| Chemical Family | Ortho-phthalate | Terephthalate | Cyclohexanedicarboxylate | Citrate | Trimellitate |
| Molecular Weight ( g/mol ) | 362.51[4] | 390.56 | ~424.7 | 402.5 | 546.8 |
| Density (g/cm³ @ 20°C) | ~0.99[4] | ~0.98 | ~0.95 | ~1.05 | ~0.99 |
| Boiling Point (°C) | ~398[1] | ~400 | ~415 | ~335 | ~420 |
| Melting Point (°C) | -45[1] | -48 | -58 | -60 | -48 |
| Flash Point (°C) | >190[2] | ~210 | ~218 | ~204 | ~260 |
Table 2: Comparative Performance Metrics
| Performance Metric | DIHP (Estimated) | DOTP | DINCH | ATBC | TOTM |
| Plasticizing Efficiency (Shore A Hardness, lower is better) | 80 - 85 | 82 - 87 | 83 - 88 | 78 - 83 | 85 - 90 |
| Migration Resistance (% weight loss, lower is better) | Moderate | Low | Very Low | Moderate to High | Very Low |
| Low-Temperature Brittleness (°C, lower is better) | -25 to -30 | -35 to -40 | -40 to -45 | -45 to -50 | -20 to -25 |
| Thermal Stability (Onset of Decomposition, °C) | ~250 - 270 | ~280 - 300 | ~290 - 310 | ~220 - 240 | ~320 - 340 |
Note: Shore A hardness values are typical for PVC formulations with a standard plasticizer loading. Actual values can vary with formulation specifics. Migration resistance is a qualitative summary based on available data.
Deep Dive into Performance Metrics: Causality and Experimental Validation
Plasticizing Efficiency
-
Why it matters: Plasticizing efficiency refers to the ability of a plasticizer to soften a polymer. A more efficient plasticizer requires a lower concentration to achieve a desired level of flexibility, which can be cost-effective and reduce the overall amount of additive in the final product.
-
Mechanism: Plasticizer molecules interpose themselves between polymer chains, reducing the intermolecular forces and increasing the free volume, which allows the polymer chains to move more freely.
-
Experimental Protocol: Plasticizing efficiency is commonly assessed by measuring the Shore A hardness of a standardized PVC formulation according to ASTM D2240 .[5][6][7] A lower durometer reading indicates a softer material and higher plasticizer efficiency.
Migration Resistance (Permanence)
-
Why it matters: The tendency of a plasticizer to leach or migrate out of the polymer matrix is a critical safety and performance concern, especially for medical devices and food contact materials.[5] Migration can lead to contamination of the surrounding environment and embrittlement of the plastic part over time.
-
Mechanism: Migration is influenced by several factors, including the plasticizer's molecular weight, polarity, and the nature of the contacting medium. Higher molecular weight and lower polarity generally lead to lower migration rates.
-
Experimental Protocol: A standard method for quantifying migration is ISO 177 , which measures the weight loss of a plasticized PVC sample after being in contact with an absorbent material under controlled temperature and pressure.[8][9][10]
Low-Temperature Performance
-
Why it matters: Many applications require materials to remain flexible at low temperatures. Poor low-temperature performance can lead to cracking and failure of the component.
-
Mechanism: As the temperature decreases, the mobility of the polymer chains is reduced. A good low-temperature plasticizer will effectively lower the glass transition temperature (Tg) of the polymer, maintaining its flexibility at colder conditions.
-
Experimental Protocol: The ASTM D746 standard test method is used to determine the brittleness temperature of plastics by impact.[11][12][13] This test identifies the temperature at which 50% of specimens fail under specified impact conditions.[11][12][13]
Thermal Stability
-
Why it matters: Plasticizers must be able to withstand the high temperatures encountered during PVC processing without degrading. Thermal degradation can lead to discoloration, loss of properties, and the generation of harmful byproducts.
-
Mechanism: The thermal stability of a plasticizer is related to the strength of its chemical bonds.
-
Experimental Protocol: Thermogravimetric Analysis (TGA) , as described in ASTM E1131 , is a standard technique to evaluate thermal stability.[14][15] TGA measures the change in mass of a sample as a function of temperature, and the onset of weight loss indicates the beginning of thermal decomposition.[14][15]
Visualizing the Assessment Workflow
The logical flow for assessing and selecting a plasticizer involves a series of evaluations, from initial screening of physical properties to detailed performance testing.
Caption: Step-by-step workflow for migration resistance testing.
Methodology:
-
Sample Preparation:
-
Prepare a standardized PVC formulation with a fixed concentration (e.g., 30% by weight) of the plasticizer to be tested.
-
Mill and press the PVC compound into sheets of a specified thickness (e.g., 1 mm).
-
Cut circular test specimens from the sheet with a diameter of 50 mm.
-
Use a standardized absorbent material (e.g., activated carbon-filled polyurethane discs) of the same diameter.
-
-
Conditioning:
-
Condition the PVC test specimens and the absorbent discs for 24 hours in a standard atmosphere (23°C ± 2°C and 50% ± 5% relative humidity) as per ISO 291.
-
-
Initial Measurement:
-
Accurately weigh each PVC specimen and each pair of absorbent discs to the nearest 0.1 mg.
-
-
Assembly and Incubation:
-
Create a test stack by placing the PVC specimen between two absorbent discs.
-
Place the stack in a testing rig and apply a constant pressure (e.g., 5 kPa).
-
Place the entire assembly in a convection oven at a controlled temperature (e.g., 70°C ± 1°C) for a specified duration (e.g., 24 hours).
-
-
Final Measurement:
-
After the incubation period, remove the assembly from the oven and allow it to cool to room temperature.
-
Disassemble the stack and re-weigh the PVC specimen and the absorbent discs separately.
-
-
Calculation:
-
Calculate the percentage weight loss of the PVC specimen, which represents the amount of plasticizer that has migrated.
-
Percentage Migration = [ (Initial Mass of PVC - Final Mass of PVC) / Initial Mass of Plasticizer in PVC ] x 100
-
Conclusion and Recommendations
The selection of a plasticizer is a balance of performance, safety, and cost. While DIHP has historically been used, the data and regulatory trends strongly favor the adoption of non-phthalate alternatives for sensitive applications.
-
For applications requiring a good all-around balance of performance and cost-effectiveness, DOTP is an excellent choice. [1]* In medical devices and applications where minimal migration is paramount, DINCH and TOTM are superior options, with TOTM being particularly suited for high-temperature environments. [16][17]* For applications where a bio-based solution is desired and high-temperature stability is not a primary concern, ATBC presents a viable, safe alternative.
It is imperative that formulators conduct their own specific testing to validate the performance of any plasticizer within their unique compound and application. The experimental protocols provided in this guide offer a standardized framework for such evaluations. By prioritizing a data-driven and safety-conscious approach, researchers and developers can confidently select the optimal plasticizer for their needs, ensuring both product integrity and consumer safety.
References
-
Wikipedia. (2022, March 2). This compound. Retrieved February 1, 2026, from [Link]
-
U.S. Consumer Product Safety Commission. (2011, July 14). Toxicity review of this compound (DIHP). Retrieved February 1, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, December 31). (PDF) Toxicity review of this compound (DiHP). Retrieved February 1, 2026, from [Link]
-
BSI Knowledge. (2017, January 31). BS EN ISO 177:2017 - TC. Retrieved February 1, 2026, from [Link]
-
iTeh Standards. (1999). EN ISO 177:1999 - Plastics - Determination of migration of plasticizers (ISO 177:1988). Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Shore A hardness and density of TAG/PVC formulations. Retrieved February 1, 2026, from [Link]
-
Intertek. (n.d.). Brittleness Temperature ASTM D746 ISO 974. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal decomposition curves of DEHP, THP, 1,2-CH, 1,4-CH, 1,2-OCH. Retrieved February 1, 2026, from [Link]
-
Mdpi. (2023, December 20). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Retrieved February 1, 2026, from [Link]
-
BASTONE. (2025, November 25). DINP vs DEHP Plasticizer Comparison. Retrieved February 1, 2026, from [Link]
-
The Danish Environmental Protection Agency. (n.d.). Determination of Migration Rates for Certain Phthalates. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (2023, December 29). Thermal decomposition. Retrieved February 1, 2026, from [Link]
-
Wiley Online Library. (2005, December 19). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. Retrieved February 1, 2026, from [Link]
-
YouTube. (2022, June 30). Low Temperature Brittleness Tester from FYI TEAM. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Changes in the UV spectra on thermal decomposition of the 1,4-DHP.... Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, August 9). DEHP Migration Behavior from Excessively Plasticized PVC Sheets. Retrieved February 1, 2026, from [Link]
-
Xometry. (2024, September 3). Shore Hardness for Plastics and Rubbers: Shore A and Shore D. Retrieved February 1, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1993, November). Toxicological Profile for Diethyl Phthalate. Retrieved February 1, 2026, from [Link]
-
KingStar Mold. (2025, September 19). Shore Hardness Measurement for Plastics and Rubber: A Complete Guide. Retrieved February 1, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). DINP as a Superior Plasticizer: A Comparative Analysis and Its Advantages. Retrieved February 1, 2026, from [Link]
-
Reddit. (2016, March 3). How do you determine the thermal decomposition temperature of a chemical?. Retrieved February 1, 2026, from [Link]
-
arXiv. (n.d.). Migration of phthalate plasticisers in heritage objects made of poly(vinyl chloride): mechanical and environmental aspects. Retrieved February 1, 2026, from [Link]
-
Megaflex Limited. (n.d.). Shore Hardness of Flexible Tubes: PVC, Polyurethane, Nylon Explained. Retrieved February 1, 2026, from [Link]
-
Alpha Technologies. (2023, January 25). Five Tests for Low-Temperature Applications. Retrieved February 1, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Diethyl Phthalate. Retrieved February 1, 2026, from [Link]
-
PubMed. (2023, May 28). Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 1 DSC thermal curves of heat flow versus temperature for TBHP.... Retrieved February 1, 2026, from [Link]
-
HAIDA Equipment. (n.d.). Low Temperature Brittleness Tester. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Variation in impact strength and shore hardness of PVC/DB-BHETA blended samples …. Retrieved February 1, 2026, from [Link]
-
Clwyd Compounders. (n.d.). Low temperature materials used in critical sealing applications. Retrieved February 1, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling Diisoheptyl phthalate
[1]
CAS No: 71888-89-6 Primary Hazard: Reproductive Toxicity (Repr.[1][2][3][4] 1B) Regulatory Status: REACH SVHC (Substance of Very High Concern)[1][5][6]
Part 1: Executive Safety Directive
To: Laboratory Personnel and Safety Officers From: Senior Application Scientist
Handling Diisoheptyl phthalate (DIHP) requires a shift in mindset from "acute injury prevention" to "chronic exposure control."[1] Unlike corrosive acids that give immediate feedback (pain), DIHP is a silent reproductive toxicant .[1] It is a viscous, lipophilic liquid that readily penetrates unprotected skin and adheres stubbornly to surfaces.
The Golden Rule of DIHP Handling: Treat every surface as potentially contaminated until verified otherwise. Your primary barrier is not just your PPE, but your technique .[1]
Part 2: Hazard Mechanism & Causality
Why specific PPE is required based on molecular behavior.
The Lipophilic Threat (Skin Absorption)
DIHP is a branched phthalate ester.[1] Its molecular structure makes it highly lipophilic (fat-loving).[1]
-
Mechanism: It dissolves easily into the lipid bilayer of human skin. Once absorbed, it metabolizes into monoesters (e.g., Monoisoheptyl phthalate), which are the active endocrine disruptors.[1]
-
PPE Implication: Latex gloves are strictly prohibited .[1] Phthalates act as plasticizers and can degrade latex, increasing permeation rates. You must use Nitrile for splash protection or Butyl/Laminate for immersion.[1]
Viscosity & Surface Adhesion
DIHP is viscous (thick).[1]
-
Mechanism: It does not evaporate quickly (low vapor pressure), meaning spills remain hazardous indefinitely if not physically removed.[1] It creates "creeping" contamination on pipette tips and glove surfaces.[1]
-
PPE Implication: Double-gloving is mandatory for high-volume handling to allow the outer glove to be stripped immediately upon contact without exposing skin.[1]
Part 3: Personal Protective Equipment (PPE) Specifications[1]
Decision Logic: PPE Selection
The following logic gate determines your required protection level based on the task volume and duration.
Figure 1: PPE Selection Logic based on exposure risk and volume.[1]
Technical Specifications Table
| Component | Material Recommendation | Technical Justification | Breakthrough Time (Est.) |
| Primary Gloves | Nitrile (Accelerator-free preferred) | Good splash resistance; excellent dexterity for analytical work.[1] | ~15–30 mins (Splash only) |
| Immersion Gloves | Butyl Rubber or Silver Shield™ | High resistance to esters/ketones.[1] Essential for spill cleanup.[1][4] | > 480 mins |
| Eye Protection | Safety Glasses (Side Shields) | Minimum requirement.[1] DIHP is a mild irritant but absorption via tear ducts is a risk.[1] | N/A |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Prevents inhalation of aerosols, especially if DIHP is heated.[1] | N/A |
| Clothing | Lab Coat (Cotton/Poly) | Standard protection.[1] Use Tyvek sleeve covers for bulk handling to bridge glove-cuff gap.[1] | N/A |
Part 4: Operational Workflows
The "Clean-Hand / Dirty-Hand" Technique
To prevent cross-contamination of this sticky substance:
-
Designate Hands: Use your non-dominant hand as the "Dirty Hand" (touches the DIHP vial/beaker) and your dominant hand as the "Clean Hand" (touches pipettes, computer, notebook).
-
Double Glove: Wear two pairs of Nitrile gloves.[1]
-
Strip Protocol: If DIHP gets on the outer "Dirty" glove, immediately strip that glove and replace it. Never wipe it off; the residue will smear.
Pipetting Viscous DIHP
DIHP's viscosity leads to retention in standard pipette tips, causing inaccurate dosing and dripping.
-
Technique: Use Reverse Pipetting .[1]
-
Press plunger to second stop -> Aspirate -> Dispense to first stop.[1]
-
This retains the excess liquid in the tip, preventing the "last drop" from dripping onto your workspace.
-
-
Equipment: Use "Low Retention" tips if available.
Spill Response & Decontamination
Because DIHP is an oil-like ester, water alone will not clean it.[1] It will merely spread the slick.
Figure 2: Sequential decontamination workflow for lipophilic esters.[1]
Step-by-Step Decontamination:
-
Absorb: Use vermiculite or organophilic pads to soak up the bulk liquid.
-
Solvent Wash: Apply Ethanol (70% or higher) or Acetone to a paper towel and wipe the area.[1] Phthalates are soluble in organic solvents.[1]
-
Surfactant Wash: Follow with warm soapy water to remove the solvent residue and any remaining oil film.
-
Verification: The surface should no longer feel "tacky" or slippery.[1]
Part 5: Disposal & Waste Management
Self-Validating System: The waste container must be compatible with the solvent used for cleanup.[1]
-
Classification: Hazardous Organic Waste (Toxic).[1]
-
Container: HDPE or Glass (Avoid PVC containers as phthalates can leach further plasticizers from them).[1]
-
Labeling: Must explicitly state "Contains Reprotoxicant (DIHP)."[1]
-
Liquids: Do not mix with oxidizers.[1]
-
Solids: Contaminated gloves, pipette tips, and paper towels must go into a solid hazardous waste bin, not regular trash.
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][2][3][4][5][7][8] REACH Candidate List of Substances of Very High Concern (SVHC).[1][5][9] Retrieved from [Link][1]
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Resistance Guide for Gloves. Retrieved from [Link]
-
Ansell. (2009).[1] Chemical Permeation & Degradation Resistance Guide (8th Ed.). (Referenced for general phthalate ester permeation data regarding Nitrile vs. Butyl).
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- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 6. Phthalates - ECHA [echa.europa.eu]
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- 8. accustandard.com [accustandard.com]
- 9. Substance Information - ECHA [echa.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
